molecular formula C23H27F3N4O B15617211 VU6028418

VU6028418

Número de catálogo: B15617211
Peso molecular: 432.5 g/mol
Clave InChI: ITSKPCHXUYILTR-BYICEURKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

VU6028418 is a useful research compound. Its molecular formula is C23H27F3N4O and its molecular weight is 432.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C23H27F3N4O

Peso molecular

432.5 g/mol

Nombre IUPAC

(3aR,6aS)-2-(oxan-4-ylmethyl)-N-[6-(2,3,5-trifluorophenyl)pyridazin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-amine

InChI

InChI=1S/C23H27F3N4O/c24-17-9-19(23(26)20(25)10-17)21-1-2-22(29-28-21)27-18-7-15-12-30(13-16(15)8-18)11-14-3-5-31-6-4-14/h1-2,9-10,14-16,18H,3-8,11-13H2,(H,27,29)/t15-,16+,18?

Clave InChI

ITSKPCHXUYILTR-BYICEURKSA-N

Origen del producto

United States

Foundational & Exploratory

The Core Mechanism of VU6028418: A Selective M4 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a G protein-coupled receptor predominantly expressed in the striatum. Its mechanism of action centers on the competitive inhibition of acetylcholine binding to the M4 receptor, thereby modulating downstream signaling pathways crucial for motor control and neurotransmitter release. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, the experimental protocols used for its characterization, and the signaling pathways it influences.

Pharmacological Profile of this compound

This compound exhibits high affinity and selectivity for the human M4 muscarinic receptor. Its pharmacological activity has been characterized through various in vitro and in vivo studies, with key quantitative data summarized below.

In Vitro Potency and Selectivity

The potency and selectivity of this compound have been determined using functional assays, such as calcium mobilization assays, and radioligand binding studies.

ParameterSpeciesReceptor SubtypeValueReference
IC50 HumanM44.1 nM[1][2][3]
HumanM23.5 µM[2]
HumanM1, M3, M5>10 µM[2]
RatM457 nM
Ki HumanM43.2 nM[2]
In Vivo Efficacy

The in vivo effects of this compound have been demonstrated in preclinical models of movement disorders, such as the haloperidol-induced catalepsy model in rodents.

ModelSpeciesEffectDosageReference
Haloperidol-Induced CatalepsyMouseReversal of catalepsy1-3 mg/kg[2]

Signaling Pathways Modulated by this compound

The M4 muscarinic receptor is primarily coupled to the Gαi/o subunit of the heterotrimeric G protein. Antagonism of this receptor by this compound blocks the canonical signaling cascade initiated by acetylcholine.

M4_Signaling_Pathway cluster_cytoplasm Cytoplasm ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds This compound This compound This compound->M4R Blocks G_protein Gαi/o βγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Calcium_Mobilization_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_culture 1. Culture CHO cells stably expressing hM4 receptor plating 2. Plate cells in a black-walled, clear-bottom 96-well plate cell_culture->plating incubation1 3. Incubate overnight plating->incubation1 dye_loading 4. Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) incubation1->dye_loading incubation2 5. Incubate for 1 hour at 37°C dye_loading->incubation2 compound_addition 6. Add varying concentrations of this compound incubation2->compound_addition agonist_addition 7. Add an EC80 concentration of acetylcholine compound_addition->agonist_addition read_plate 8. Measure fluorescence intensity using a plate reader (e.g., FLIPR) agonist_addition->read_plate data_analysis 9. Analyze data to determine IC50 values read_plate->data_analysis

References

The Discovery and Synthetic Pathway of VU6028418: A Selective M4 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU6028418 is a potent, selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5] Developed as a preclinical candidate for the treatment of movement disorders such as dystonia, this compound represents a significant advancement in the development of selective tool compounds for probing the biology of mAChRs.[1][2] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

The M4 receptor is highly expressed in the striatum, a key brain region for motor control, where it modulates dopaminergic signaling.[1] Antagonism of M4 receptors is a promising therapeutic strategy for movement disorders, and the development of selective antagonists like this compound is crucial for advancing our understanding of M4 receptor function and its therapeutic potential.[1]

Discovery and Rationale

The discovery of this compound was the result of structure-activity relationship (SAR) studies on a series of M4 antagonist compounds derived from the parent compound PCS1055.[1][4] These efforts led to the identification of VU6021625, a potent M4 antagonist, which served as a lead for further optimization.[1][4] The subsequent SAR studies culminated in the discovery of this compound, a compound with high subtype-selectivity and favorable drug metabolism and pharmacokinetics (DMPK) properties.[1][2]

Synthesis Pathway

The synthesis of this compound is a multi-step process. The key steps are outlined below.

A substituted cyclopentylpyrrolidine is coupled with 3,6-dichloropyridazine (B152260) via a nucleophilic aromatic substitution (SNAr) reaction to form a chloropyridazine intermediate. This intermediate then undergoes a Boc-deprotection followed by a reductive amination to introduce a tetrahydropyran (B127337) (THP) moiety. The final step involves a Suzuki-Miyaura cross-coupling reaction to introduce the substituted phenyl group, yielding this compound.[1]

Synthesis_Pathway cluster_start Starting Materials cluster_reaction1 Step 1: SNAr Coupling cluster_intermediate1 Intermediate cluster_reaction2 Step 2: Deprotection & Reductive Amination cluster_intermediate2 Intermediate cluster_reaction3 Step 3: Suzuki-Miyaura Coupling cluster_final Final Product Substituted_cyclopentylpyrrolidine Substituted [3.3.0]cyclopentylpyrrolidine SNAr Nucleophilic Aromatic Substitution (SNAr) Substituted_cyclopentylpyrrolidine->SNAr Dichloropyridazine 3,6-dichloropyridazine Dichloropyridazine->SNAr Chloropyridazine Chloropyridazine intermediate SNAr->Chloropyridazine Deprotection_Amination Boc-deprotection/ Reductive Amination Chloropyridazine->Deprotection_Amination THP_intermediate Tetrahydropyran (THP) intermediate Deprotection_Amination->THP_intermediate Suzuki Suzuki-Miyaura Cross-Coupling THP_intermediate->Suzuki This compound This compound Suzuki->this compound

Caption: Synthetic pathway of this compound.

Biological Characterization

This compound has been extensively characterized through a series of in vitro and in vivo assays to determine its potency, selectivity, and pharmacokinetic properties.

In Vitro Activity

The in vitro activity of this compound was assessed using calcium mobilization and radioligand binding assays.

Assay TypeReceptor SubtypeSpeciesValueUnit
Calcium Mobilization (IC50)hM4Human4.1nM
Calcium Mobilization (IC50)hM1Human>10µM
Calcium Mobilization (IC50)hM2Human3.5µM
Calcium Mobilization (IC50)hM3Human>10µM
Calcium Mobilization (IC50)hM5Human>10µM
Calcium Mobilization (IC50)rM4Rat145nM
Radioligand Displacement (Ki)hM4 ([3H]NMS)Human3.2nM

Data compiled from multiple sources.[1][4][5]

In Vivo Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in multiple species, demonstrating its oral bioavailability.

SpeciesDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC0-inf (ng/mL·h)F (%)
Rat (SD)10170001.530000≥100
Mouse (CD-1)31816.67NC≥100
Dog (Beagle)37017110086

NC = Not Calculated. Data represents means from two to three animals.[5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Calcium Mobilization Assay

This assay measures the intracellular calcium concentration following the activation of Gq-coupled receptors.

  • Cell Culture: CHO cells stably expressing the human or rat muscarinic receptor subtypes are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an assay buffer, often containing probenecid (B1678239) to prevent dye leakage.

  • Compound Addition: this compound is added to the cells at various concentrations.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, an EC80 concentration of acetylcholine is added to stimulate the receptors.

  • Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured using a fluorescence plate reader.

  • Data Analysis: The IC50 values are calculated from the concentration-response curves.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture CHO cells expressing muscarinic receptors Start->Cell_Culture Cell_Plating Seed cells into 96-well plates Cell_Culture->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Compound_Addition Add varying concentrations of this compound Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with an EC80 concentration of acetylcholine Compound_Addition->Agonist_Stimulation Signal_Detection Measure fluorescence changes Agonist_Stimulation->Signal_Detection Data_Analysis Calculate IC50 values Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the calcium mobilization assay.

Radioligand Binding Assay

This assay determines the binding affinity of a compound to a receptor by measuring the displacement of a radiolabeled ligand.

  • Membrane Preparation: Membranes from CHO cells expressing the M4 receptor are prepared.

  • Assay Setup: The assay is performed in a 96-well plate containing the cell membranes, the radioligand ([3H]N-methylscopolamine, [3H]NMS), and varying concentrations of this compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction mixture is filtered through a glass fiber filter to separate the bound and free radioligand.

  • Washing: The filters are washed to remove any unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The Ki value is calculated from the IC50 value obtained from the competition binding curve.

Haloperidol-Induced Catalepsy in Rats

This in vivo model is used to assess the potential of a compound to reverse catalepsy, a state of motor immobility.

  • Animal Acclimation: Rats are acclimated to the testing environment.

  • Catalepsy Induction: Catalepsy is induced by the administration of haloperidol.

  • Compound Administration: this compound is administered orally at different doses.

  • Catalepsy Assessment: The degree of catalepsy is measured at specific time points by placing the rat's forepaws on a horizontal bar and measuring the latency to withdraw them.

  • Data Analysis: The effect of this compound on reversing catalepsy is determined by comparing the latency to withdraw in treated animals versus vehicle-treated controls.[1]

M4 Receptor Signaling Pathway

This compound acts as an antagonist at the M4 muscarinic acetylcholine receptor. M4 receptors are Gi/o-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. In the striatum, M4 receptors are expressed on medium spiny neurons and cholinergic interneurons. By antagonizing the M4 receptor, this compound can modulate downstream signaling cascades and influence the release of neurotransmitters, including dopamine (B1211576). This mechanism is believed to underlie its therapeutic potential in movement disorders.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi_Go Gi/o Protein M4R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts Acetylcholine Acetylcholine Acetylcholine->M4R Activates This compound This compound This compound->M4R Blocks ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects (e.g., Modulation of Dopamine Release) cAMP->Downstream_Effects

Caption: Simplified M4 receptor signaling pathway.

Conclusion

This compound is a highly selective and potent M4 muscarinic receptor antagonist with a promising preclinical profile for the treatment of movement disorders. Its discovery and characterization have provided a valuable chemical tool for further elucidating the role of the M4 receptor in normal physiology and disease. The detailed synthesis and experimental protocols outlined in this guide are intended to facilitate further research and development in this important therapeutic area. Although this compound itself was precluded from further development due to potent hERG inhibition, the insights gained from its study are invaluable for the design of future M4-selective ligands with improved safety profiles.[1]

References

The Structure-Activity Relationship of VU6028418: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6028418 is a potent, selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5] The M4 receptor is a G protein-coupled receptor (GPCR) highly expressed in the striatum, a key brain region involved in motor control. Its modulation of striatal dopamine (B1211576) release has made it a promising therapeutic target for movement disorders such as dystonia and Parkinson's disease.[1][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key chemical modifications that led to its discovery and optimized pharmacological profile. This document also outlines the experimental protocols used to characterize this compound and its analogs and visualizes the key signaling pathways and experimental workflows.

Core Structure and SAR Campaign

The discovery of this compound was the result of a systematic SAR campaign aimed at improving the drug-like properties of an initial lead compound, VU6013720. The primary objectives of this campaign were to reduce cytochrome P450 (CYP) inhibition and P-glycoprotein (P-gp) efflux, while maintaining high potency and selectivity for the human M4 receptor (hM4).[3]

The core scaffold of this compound and its analogs consists of a central pyridazine (B1198779) ring linked to a [3.3.0]cyclopentylpyrrolidine moiety and a substituted phenyl group. The SAR studies primarily focused on modifications of the western halogenated phenyl group and the eastern tetrahydropyran (B127337) (THP) motif.[3]

Data Presentation: Structure-Activity Relationship of this compound Analogs

The following table summarizes the quantitative data for key analogs synthesized during the development of this compound. The data highlights the impact of structural modifications on hM4 potency, selectivity versus the hM2 receptor, and key drug metabolism and pharmacokinetic (DMPK) parameters.

CompoundWestern Phenyl SubstitutionhM4 IC50 (nM)hM2 IC50 (μM)hM1,3,5 IC50 (μM)CYP 2C9 Inhibition IC50 (μM)P-gp Efflux Ratio
2 (VU6013720) 2-Cl, 5-F<10>10>10Potent14
8a Unsubstituted<10>10>10ReducedComparable to 2
8b 3-pyridyl<10>10>10-High
8c Acetylaminophenyl<10>10>10-High
8d Benzolactam<10>10>10-High
8h 2,5-di-F<10>10>10Reduced vs. 2Modestly Decreased
8i (this compound) 2,3,5-tri-F4.13.5>109.88.9

Data extracted from "Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist".[3]

The key takeaways from the SAR studies are:

  • Eastern Tetrahydropyran (THP) Motif: This group was found to be crucial for maintaining robust hM4 potency and selectivity over hM2, as well as for conferring low hepatic microsomal clearance. This moiety was therefore kept constant throughout the optimization process.[3]

  • Western Phenyl Substitution:

    • Removing the halogen substituents (compound 8a ) led to a significant reduction in CYP inhibition, particularly for isoforms 1A2 and 3A4.[3]

    • Introducing polar groups such as pyridyl (8b ), acetylaminophenyl (8c ), and benzolactam (8d ) did not diminish hM4 potency but resulted in high P-gp efflux, limiting their further development.[3]

    • Exploration of different fluorine substitution patterns on the phenyl ring proved to be a successful strategy to mitigate CYP inhibition and P-gp efflux.[3]

    • The 2,5-difluoro analog (8h ) showed reduced CYP inhibition across three isoforms compared to the lead compound.[3]

    • The 2,3,5-trifluoro substitution in This compound (8i) provided the most favorable profile, with a significant improvement in the CYP inhibition profile (2C9 IC50 = 9.8 μM and >30 μM for other isoforms) and a notable decrease in P-gp efflux.[3]

Experimental Protocols

The characterization of this compound and its analogs involved a suite of in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic properties. The detailed methodologies for two key in vitro assays are provided below.

Calcium Mobilization Assay

This cell-based functional assay is used to determine the potency of compounds as antagonists of Gq-coupled muscarinic receptors.

Methodology:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, or hM5) are cultured in appropriate media and seeded into 96-well microplates.[3]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid (B1678239) to prevent dye leakage. The plate is incubated to allow for dye uptake.[1][6]

  • Compound Addition: Test compounds (e.g., this compound) are added to the wells at various concentrations and the plate is incubated.

  • Agonist Stimulation: An EC80 concentration of acetylcholine, the endogenous agonist, is added to the wells to stimulate the receptors.[3]

  • Signal Detection: The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration upon receptor activation, is measured using a fluorescence plate reader (e.g., FlexStation).

  • Data Analysis: The ability of the antagonist to inhibit the acetylcholine-induced calcium mobilization is quantified, and IC50 values are determined from the concentration-response curves.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the M4 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells expressing the M4 receptor.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist, such as [3H]N-methylscopolamine ([3H]NMS), and varying concentrations of the test compound (e.g., this compound).[3]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The unbound radioligand is washed away.[7][8]

  • Radioactivity Measurement: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. This compound was found to fully compete with [3H]NMS in a concentration-dependent manner, with a Ki of 3.2 nM.[3]

Signaling Pathways and Workflows

M4 Receptor Signaling in the Striatum

The M4 receptor plays a critical role in modulating dopamine release in the striatum. The following diagram illustrates the proposed signaling pathway.

M4_Signaling_Pathway cluster_pre Cholinergic Interneuron cluster_post Dopaminergic Terminal ACh Acetylcholine M4R M4 Receptor ACh->M4R Binds Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DA_Vesicle Dopamine Vesicle PKA->DA_Vesicle Reduces Exocytosis DA_Release Dopamine Release DA_Vesicle->DA_Release Leads to This compound This compound This compound->M4R Antagonizes

Caption: M4 receptor-mediated inhibition of dopamine release.

Experimental Workflow: Calcium Mobilization Assay

The following diagram outlines the key steps in the calcium mobilization assay used to assess the antagonist activity of compounds at muscarinic receptors.

Calcium_Mobilization_Workflow Start Start Cell_Seeding Seed CHO cells expressing M4 receptor in 96-well plate Start->Cell_Seeding Dye_Loading Load cells with calcium-sensitive dye Cell_Seeding->Dye_Loading Compound_Addition Add this compound analogs at varying concentrations Dye_Loading->Compound_Addition Agonist_Stimulation Stimulate with EC80 of Acetylcholine Compound_Addition->Agonist_Stimulation Fluorescence_Reading Measure fluorescence change (FlexStation) Agonist_Stimulation->Fluorescence_Reading Data_Analysis Calculate IC50 values Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the calcium mobilization antagonist assay.

Conclusion

The development of this compound represents a successful example of a targeted SAR campaign to optimize a lead compound into a preclinical candidate. Through systematic modifications of the chemical scaffold, particularly the western phenyl ring, significant improvements in the DMPK profile were achieved while retaining high potency and selectivity for the M4 muscarinic receptor. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued exploration of M4 antagonists as potential therapeutics for movement disorders. Although potent hERG inhibition precluded this compound from further development, the M4 antagonists described herein represent some of the most potent and selective tool compounds yet discovered for the mAChR family.[1] Because of its excellent subtype selectivity, pharmacokinetic, and toxicity profile, this compound should find extensive use in probing mAChR biology.[1]

References

The Pharmacological Profile of VU6028418: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR) with demonstrated oral bioavailability.[1][2] Developed as a preclinical candidate for the treatment of dystonia and other movement disorders, its pharmacological profile is distinguished by high subtype-selectivity and favorable pharmacokinetic (DMPK) properties across multiple species.[1][3][4][5] This document provides an in-depth technical overview of the pharmacological characteristics of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

This compound functions as a competitive antagonist at the M4 muscarinic acetylcholine receptor. The M4 receptor is a G protein-coupled receptor (GPCR) predominantly coupled to Gαi/o proteins.[6] Upon activation by the endogenous ligand acetylcholine (ACh), the M4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] By blocking the binding of ACh, this compound prevents this signaling cascade, thereby modulating downstream neuronal activity. The M4 receptor is highly expressed in the striatum, a key brain region for motor control, and its antagonism is a promising therapeutic strategy for movement disorders like dystonia and Parkinson's disease.[1]

Signaling Pathway of M4 Receptor Antagonism by this compound

M4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds & Activates This compound This compound This compound->M4R Blocks Gi_alpha Gαi/o M4R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (Modulation of Dopamine Release) PKA->Response

Caption: M4 receptor signaling and antagonism by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Profile of this compound
ParameterSpeciesValueAssay Type
hM4 IC50 Human4.1 nMCalcium Mobilization
hM1 IC50 Human>10 µMCalcium Mobilization
hM2 IC50 Human3.5 µMCalcium Mobilization
hM3 IC50 Human>10 µMCalcium Mobilization
hM5 IC50 Human>10 µMCalcium Mobilization
rM4 IC50 Rat57 nMCalcium Mobilization
hM4 Ki Human3.2 nM[3H]NMS Radioligand Binding
σ1 Ki Human16.9 nMRadioligand Binding
hERG IC50 Human431 nMPatch Clamp

Data sourced from:[1][7]

Table 2: In Vivo Pharmacokinetic Profile of this compound
ParameterRatMouseDog
Dose (mg/kg) 1 (IV) / 10 (PO)1 (IV) / 3 (PO)1 (IV) / 3 (PO)
CLp (mL/min/kg) 6.11743
Vss (L/kg) 6.710.68.5
Elimination t1/2 (h) 13NC15
Cmax (ng/mL) PO 17,00018170
Tmax (h) PO 1.56.6717
F (%) PO ≥100≥10086
Total Brain/Plasma (Kp) 6.4NDND
Unbound Brain/Plasma (Kp,uu) 0.61NDND

NC = Not Calculated; ND = Not Determined. Data sourced from:[1]

Table 3: Predicted Human Pharmacokinetic Parameters
ParameterPredicted Value
Human CLp 3.9 mL/min/kg
Human Vss 11 L/kg
Human t1/2 31 h

Data sourced from:[1]

Experimental Protocols

Detailed experimental methodologies for the key assays are outlined below.

M4 Receptor Activity Assay (Calcium Mobilization)

The antagonist activity of this compound at human and rat M4 receptors was determined using a calcium mobilization assay. Chinese Hamster Ovary (CHO) cells stably expressing the respective mAChR subtype were utilized. Cells were pre-incubated with varying concentrations of this compound before being challenged with an EC80 concentration of acetylcholine. The resulting changes in intracellular calcium levels were measured to determine the IC50 values.[1]

Radioligand Binding Assay

The binding affinity (Ki) of this compound for the human M4 receptor was assessed through a competition binding assay.[1] Membranes harvested from CHO cells stably expressing the human M4 receptor were incubated with the radioligand [3H]N-methylscopolamine ([3H]NMS) and varying concentrations of this compound. The displacement of the radioligand by the test compound was measured to calculate the Ki value.[1]

Haloperidol-Induced Catalepsy Model in Rats

The in vivo efficacy of this compound was evaluated in a rat model of haloperidol-induced catalepsy, a common preclinical model for assessing antipsychotic-induced extrapyramidal side effects and potential anti-dystonic or anti-parkinsonian activity.

Catalepsy_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Grouping Random Assignment to Treatment Groups Acclimation->Grouping Dosing Oral Administration of This compound or Vehicle Grouping->Dosing Haloperidol Haloperidol Administration to Induce Catalepsy Dosing->Haloperidol Testing Catalepsy Assessment (e.g., Bar Test) Haloperidol->Testing Data Measure Latency to Withdraw Paw from Bar Testing->Data Analysis Statistical Analysis of Treatment Effects Data->Analysis End End Analysis->End

Caption: Workflow for the haloperidol-induced catalepsy model.

Rats were administered this compound orally at doses of 0.3, 1, and 3 mg/kg.[1] Following drug administration, catalepsy was induced with haloperidol. The degree of catalepsy was quantified by measuring the latency of the rats to withdraw a paw from a raised bar. A dose-dependent reversal of the cataleptic behavior was observed with this compound treatment.[1][7]

Cytochrome P450 (CYP) Inhibition and Phenotyping

The potential for drug-drug interactions was assessed by evaluating the inhibitory effects of this compound on major cytochrome P450 isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5) in human liver microsomes.[1] Phenotyping experiments were also conducted to identify the primary CYP isoforms responsible for the metabolism of this compound.[1] These studies indicated a predominantly CYP3A4 metabolism phenotype with minor contributions from 2D6 and 2J2.[1]

Ancillary Pharmacology and Safety Profile

An ancillary pharmacology screen of this compound against a panel of receptors and ion channels revealed off-target activity at the σ1 receptor and the hERG potassium channel.[1] Follow-up dose-response assays determined a Ki of 16.9 nM for σ1 and an IC50 of 431 nM for hERG.[1] The compound was found to be negative in a Mini Ames test, suggesting a low potential for mutagenicity.[1]

Conclusion

This compound is a highly selective M4 muscarinic acetylcholine receptor antagonist with a robust in vitro and in vivo pharmacological profile. Its high oral bioavailability and efficacy in a preclinical model of movement disorders underscore its potential as a therapeutic agent.[1][7] The detailed characterization of its DMPK properties, including predicted human pharmacokinetics, provides a strong foundation for its continued development.[1] The off-target activities at the σ1 receptor and hERG channel are important considerations for further preclinical safety evaluation. Overall, this compound represents a valuable pharmacological tool for investigating M4 receptor biology and a promising lead compound for the treatment of dystonia and other movement disorders.[1]

References

VU6028418: A Selective M4 Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5][6][7][8][9] As a member of the G protein-coupled receptor (GPCR) superfamily, the M4 receptor is a key therapeutic target for a variety of central nervous system (CNS) disorders, including dystonia and other movement disorders.[1][4][5][8] this compound represents a significant advancement in the development of subtype-selective mAChR ligands, offering a valuable tool for dissecting the role of the M4 receptor in physiological and pathological processes. This document provides an in-depth technical guide on this compound, encompassing its pharmacological properties, experimental protocols for its characterization, and relevant signaling pathways.

Pharmacological Profile of this compound

This compound exhibits high selectivity for the human M4 receptor over other muscarinic receptor subtypes. Its pharmacological activity has been characterized through a series of in vitro and in vivo studies, with key quantitative data summarized in the tables below.

In Vitro Activity

The in vitro potency and selectivity of this compound have been determined using various assays, including functional calcium mobilization and radioligand binding assays.

ParameterSpeciesValueAssay TypeReference
IC50 Human M44.1 nMCalcium Mobilization[1][3][6][7]
Human M1>10 µMCalcium Mobilization[1]
Human M23.5 µMCalcium Mobilization[1]
Human M3>10 µMCalcium Mobilization[1]
Human M5>10 µMCalcium Mobilization[1]
Rat M4145 nMCalcium Mobilization[1]
Ki Human M43.2 nM[3H]NMS Radioligand Binding[1]
Sigma-1 Receptor16.9 nMRadioligand Binding[1]
hERG790 nM[3H]dofetilide Binding[1]
In Vivo Pharmacokinetics

The pharmacokinetic properties of this compound have been evaluated in multiple species, demonstrating its oral bioavailability and CNS penetration.

SpeciesDose & RouteT1/2 (h)Cmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)Brain/Plasma Ratio (Kp)
Rat 1 mg/kg IV13----
3 mg/kg PO1428947301003.4
Mouse 1 mg/kg IV15----
3 mg/kg PO152242960100-
Dog 1 mg/kg IV>13----
1 mg/kg PO>13114158086-

M4 Receptor Signaling Pathway

The M4 muscarinic receptor is primarily coupled to the Gi/o family of G proteins.[10][11][12][13] Upon activation by an agonist, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10][11][12][13] As an antagonist, this compound blocks this signaling cascade.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase ATP ATP Gi->AC Inhibits ACh Acetylcholine (Agonist) ACh->M4R Activates This compound This compound (Antagonist) This compound->M4R Blocks cAMP cAMP Response Cellular Response cAMP->Response Leads to ATP->cAMP Converts AC

M4 Receptor Signaling Pathway

Experimental Workflow for Characterization

The characterization of a selective M4 receptor antagonist like this compound typically follows a multi-stage experimental workflow, from initial screening to in vivo efficacy studies.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_dmpk DMPK & Physicochemical Profiling cluster_in_vivo In Vivo Efficacy Primary_Screen Primary Screening (e.g., Calcium Mobilization Assay) Selectivity_Screen Selectivity Screening (vs. other mAChR subtypes) Primary_Screen->Selectivity_Screen Binding_Assay Radioligand Binding Assay (Determine Ki) Selectivity_Screen->Binding_Assay Off_Target Off-Target Profiling (e.g., CEREP panel) Binding_Assay->Off_Target Physchem Physicochemical Properties (Solubility, Stability) Off_Target->Physchem In_Vitro_ADME In Vitro ADME (Microsomal Stability, CYP Inhibition) Physchem->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics (Rodents, Non-rodents) In_Vitro_ADME->In_Vivo_PK Target_Engagement Target Engagement (Receptor Occupancy) In_Vivo_PK->Target_Engagement Behavioral_Model Behavioral Models (e.g., Haloperidol-induced Catalepsy) Target_Engagement->Behavioral_Model Tox Preliminary Toxicology Behavioral_Model->Tox

Characterization Workflow

Experimental Protocols

Detailed methodologies for key experiments used in the characterization of this compound are provided below.

Calcium Mobilization Assay (Antagonist Mode)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium induced by an agonist at the M4 receptor.

1. Cell Culture and Plating:

  • Culture CHO-K1 or HEK293 cells stably expressing the human M4 muscarinic receptor in appropriate growth medium.

  • Seed the cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).

  • Remove the growth medium from the cell plates and add the dye-loading buffer to each well.

  • Incubate the plates at 37°C for 45-60 minutes to allow for dye uptake.

3. Compound Addition:

  • Prepare serial dilutions of this compound and a vehicle control in the assay buffer.

  • Add the diluted compounds to the respective wells of the cell plate.

  • Incubate at room temperature for 15-30 minutes.

4. Agonist Stimulation and Fluorescence Reading:

  • Prepare a solution of acetylcholine (or another suitable M4 agonist) at a concentration that elicits a submaximal response (EC80).[1]

  • Place the cell plate in a fluorescent plate reader (e.g., FLIPR).

  • Record baseline fluorescence for a few seconds, then add the agonist solution to all wells simultaneously using the instrument's integrated fluidics.

  • Continue to record the fluorescence signal for 2-3 minutes to capture the calcium transient.

5. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to the vehicle control (100% response) and a high concentration of a known M4 antagonist (0% response).

  • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay (Competition)

This assay measures the affinity of a compound for the M4 receptor by its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

  • Homogenize cells or tissues expressing the M4 receptor in an ice-cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

  • Resuspend the membrane pellet in a suitable binding buffer.

2. Assay Setup:

  • In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled M4 antagonist (e.g., [3H]-N-methylscopolamine, [3H]NMS), and varying concentrations of this compound.

  • Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled M4 antagonist like atropine).

3. Incubation:

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

4. Filtration and Washing:

  • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Wash the filters several times with ice-cold wash buffer to remove unbound radioactivity.

5. Scintillation Counting:

  • Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity in each sample using a scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition binding equation to determine the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats

This in vivo model assesses the potential of a compound to reverse the cataleptic state induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202), which is a functional readout of M4 receptor blockade in the striatum.

1. Animals and Acclimation:

  • Use male Sprague-Dawley or Wistar rats.

  • House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Allow the animals to acclimate to the facility for at least one week before the experiment.

2. Drug Administration:

  • Administer this compound or vehicle orally (p.o.) at the desired doses and pretreatment time.

  • After the appropriate pretreatment interval, administer haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally, i.p.) to induce catalepsy.[2][3][4][5][14]

3. Catalepsy Assessment:

  • At various time points after haloperidol administration (e.g., 30, 60, 90, 120 minutes), assess the degree of catalepsy.

  • A common method is the bar test: gently place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

  • Measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

4. Data Analysis:

  • Compare the catalepsy scores (latency to descend) between the vehicle-treated and this compound-treated groups at each time point using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

  • A significant reduction in the latency to descend in the this compound-treated group compared to the vehicle group indicates anticataleptic activity.

Logical Relationship of this compound

This compound is a competitive antagonist at the M4 receptor, meaning it binds to the same site as the endogenous agonist, acetylcholine, but does not activate the receptor.

Ligand_Relationship cluster_receptor M4 Receptor cluster_ligands Ligands M4R Orthosteric Binding Site ACh Acetylcholine (Agonist) ACh->M4R Binds & Activates This compound This compound (Antagonist) This compound->M4R Binds & Blocks

Ligand-Receptor Interaction

Conclusion

This compound is a highly valuable pharmacological tool for investigating the role of the M4 muscarinic receptor in health and disease. Its high potency and selectivity, coupled with favorable pharmacokinetic properties, make it a promising lead compound for the development of novel therapeutics for movement disorders and other CNS conditions. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this important molecule.

References

In Vitro Characterization of VU6028418: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a promising therapeutic target for movement disorders such as dystonia and Parkinson's disease.[1][2] This document provides a comprehensive in vitro characterization of this compound, detailing its pharmacological profile, including its potency, selectivity, and off-target activities. The experimental protocols for the key assays used to characterize this compound are described in detail to enable replication and further investigation. All quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized using diagrams.

Pharmacological Profile

Potency at the Human M4 Muscarinic Receptor

This compound demonstrates high potency as an antagonist at the human M4 muscarinic acetylcholine receptor (hM4). In a calcium mobilization assay using Chinese Hamster Ovary (CHO) cells stably expressing the hM4 receptor, this compound exhibited a half-maximal inhibitory concentration (IC50) of 4.1 nM.[1][3] Further characterization through a radioligand displacement assay, competing against the equilibrium of [3H]N-methylscopolamine ([3H]NMS), revealed a Ki value of 3.2 nM.[1]

Selectivity Profile

The selectivity of this compound was assessed against other human muscarinic receptor subtypes (M1, M2, M3, and M5) using calcium mobilization assays. The compound displayed high selectivity for the hM4 receptor. The IC50 value for the hM2 receptor was 3.5 µM, while the IC50 values for hM1, hM3, and hM5 were all greater than 10 µM.[1]

Off-Target Activity

The potential for off-target effects of this compound was investigated through a series of in vitro assays.

  • hERG Inhibition: In a patch-clamp electrophysiology study using HEK cells, this compound showed strong inhibition of the hERG tail current (94 ± 1% inhibition). The IC50 for this inhibition was determined to be 431 nM.[1] A [3H]dofetilide binding assay further confirmed interaction with the hERG channel, yielding an IC50 of 1.1 µM (Ki = 790 nM).[1]

  • Sigma-1 (σ1) Receptor Binding: A radioligand binding assay indicated that this compound binds to the σ1 receptor with a Ki of 16.9 nM.[1]

  • Cytochrome P450 (CYP) Inhibition: this compound showed no reversible inhibition across seven major CYP isoforms (1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4/5).[1] Weak time-dependent inhibition was observed for 2C9, 2C19, and 2D6, with IC50 values greater than 100 µM.[1]

Data Summary

Target Assay Type Parameter Value
hM4 mAChRCalcium MobilizationIC504.1 nM
hM4 mAChRRadioligand Binding ([3H]NMS)Ki3.2 nM
hM1, hM3, hM5 mAChRCalcium MobilizationIC50> 10 µM
hM2 mAChRCalcium MobilizationIC503.5 µM
hERGPatch Clamp ElectrophysiologyIC50431 nM
hERGRadioligand Binding ([3H]dofetilide)Ki790 nM
σ1 ReceptorRadioligand BindingKi16.9 nM
CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4/5Reversible InhibitionIC50> 30 µM
CYP2C9, 2C19, 2D6Time-Dependent InhibitionIC50> 100 µM

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

  • Cell Line: CHO cells stably transfected with the human muscarinic receptor subtype of interest (hM1, hM2, hM3, hM4, or hM5).

  • Methodology:

    • Cells are plated in 96-well plates and grown to confluence.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • This compound is added to the wells at various concentrations.

    • After a pre-incubation period with the antagonist, an EC80 concentration of acetylcholine (the agonist) is added to stimulate the receptor.

    • The change in fluorescence, corresponding to the change in intracellular calcium, is measured using a fluorescence plate reader.

    • IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Displacement Assay

This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS).

  • Membrane Preparation: Membranes are harvested from CHO cells stably expressing the human M4 receptor.

  • Methodology:

    • A fixed concentration of [3H]NMS is incubated with the cell membranes.

    • Increasing concentrations of this compound are added to compete for binding to the receptor.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

    • Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

hERG Patch Clamp Electrophysiology

This assay directly measures the inhibitory effect of a compound on the electrical current flowing through the hERG potassium channel.

  • Cell Line: HEK cells stably expressing the hERG channel.

  • Methodology:

    • Whole-cell patch-clamp recordings are performed on single cells.

    • The hERG tail current is elicited by a specific voltage-clamp protocol, typically a depolarizing step to +30 mV followed by a repolarizing step to -40 mV.

    • After establishing a stable baseline current, this compound is applied to the cell at various concentrations.

    • The percentage of inhibition of the hERG tail current is measured at each concentration.

    • IC50 values are determined from the concentration-response curve.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of major drug-metabolizing enzymes.

  • Enzyme Source: Human liver microsomes.

  • Methodology:

    • A cocktail of specific substrates for each of the seven major CYP isoforms is used.

    • Human liver microsomes are incubated with the substrate cocktail in the presence of various concentrations of this compound.

    • The reaction is initiated by the addition of NADPH.

    • After a set incubation time, the reaction is quenched.

    • The formation of the specific metabolite for each CYP isoform is quantified by LC-MS/MS.

    • The percentage of inhibition is calculated by comparing the metabolite formation in the presence of the test compound to a vehicle control.

    • For time-dependent inhibition, a pre-incubation of the compound with the microsomes and NADPH is performed before the addition of the substrate.

Visualizations

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M4_Receptor M4 Receptor Acetylcholine->M4_Receptor Binds & Activates This compound This compound This compound->M4_Receptor Binds & Blocks Gi_protein Gi Protein M4_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Activates

Caption: M4 muscarinic receptor signaling pathway and the antagonistic action of this compound.

Calcium Mobilization Assay Workflow

Calcium_Mobilization_Workflow start Start plate_cells Plate CHO cells expressing M4 receptor in 96-well plate start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_antagonist Add varying concentrations of this compound load_dye->add_antagonist pre_incubate Pre-incubate add_antagonist->pre_incubate add_agonist Add EC80 concentration of acetylcholine pre_incubate->add_agonist measure_fluorescence Measure fluorescence change (kinetic read) add_agonist->measure_fluorescence calculate_ic50 Calculate IC50 value measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the calcium mobilization assay to determine the potency of this compound.

Radioligand Binding Assay Workflow

Radioligand_Binding_Workflow start Start prepare_membranes Prepare cell membranes from M4-expressing CHO cells start->prepare_membranes incubation Incubate membranes with [3H]NMS and varying concentrations of this compound prepare_membranes->incubation reach_equilibrium Allow reaction to reach equilibrium incubation->reach_equilibrium filtration Separate bound and free radioligand via vacuum filtration reach_equilibrium->filtration quantify_radioactivity Quantify bound radioactivity using scintillation counting filtration->quantify_radioactivity calculate_ki Calculate Ki value quantify_radioactivity->calculate_ki end End calculate_ki->end

Caption: Workflow for the radioligand displacement assay to determine the binding affinity of this compound.

References

Preclinical Profile of VU6028418: A Selective M4 Muscarinic Acetylcholine Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3][4][5] Developed as a preclinical candidate for the treatment of movement disorders such as dystonia, it has been the subject of several preclinical investigations to characterize its pharmacological, pharmacokinetic, and in vivo efficacy.[1][3][6] This document provides a comprehensive overview of the key preclinical data on this compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. While showing promise in terms of selectivity and in vivo efficacy, its development was halted due to potent hERG inhibition.[1]

Pharmacological Profile

Selectivity and Potency

This compound demonstrates remarkable selectivity for the human M4 mAChR over other muscarinic receptor subtypes. In vitro studies have established its high potency at the M4 receptor with an IC50 of 4.1 nM.[1][2] Its selectivity profile is a key attribute, with significantly lower affinity for M1, M2, M3, and M5 subtypes.[1]

Receptor SubtypeIC50 (nM)
Human M4 4.1
Human M1>10,000
Human M23,500
Human M3>10,000
Human M5>10,000
Rat M4 57

Table 1: In vitro potency and selectivity of this compound at human and rat muscarinic acetylcholine receptor subtypes. Data sourced from Spock et al., 2021.[1]

Mechanism of Action

This compound acts as an antagonist at the M4 receptor.[1][7] M4 receptors are G-protein coupled receptors that primarily couple to the Gi/o signaling pathway. Activation of the M4 receptor by acetylcholine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of acetylcholine and other agonists, thereby preventing this downstream signaling cascade. The M4 receptor's role in modulating striatal dopamine (B1211576) release has been a key rationale for its investigation in the context of movement disorders.[1]

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4R Activates This compound This compound This compound->M4R Blocks ATP ATP ATP->AC Cellular_Response Modulation of Dopamine Release cAMP->Cellular_Response Regulates

M4 Receptor Signaling Pathway and this compound Inhibition.

Pharmacokinetic Properties

This compound has demonstrated high oral bioavailability across multiple species, including rats, mice, and dogs.[1][2] It exhibits low to high plasma clearance depending on the species and has a large volume of distribution.[1]

SpeciesRouteDose (mg/kg)T1/2 (h)Cmax (ng/mL)AUC (ng*h/mL)Bioavailability (%)CL (mL/min/kg)Vss (L/kg)
RatIV113-273-6.16.8
PO314227827≥100--
MouseIV113-98-1718
PO101710502000≥100--
DogIV1>13-390-4343
PO1-12333786--

Table 2: Pharmacokinetic parameters of this compound in rat, mouse, and dog. Data sourced from Spock et al., 2021.[1]

In Vivo Efficacy

Haloperidol-Induced Catalepsy Model

The in vivo efficacy of this compound was assessed in a rat model of haloperidol-induced catalepsy, a common preclinical model for evaluating potential treatments for movement disorders. Oral administration of this compound resulted in a dose-dependent reversal of cataleptic behavior.[1]

TreatmentDose (mg/kg)Mean Latency to Withdraw (s)% Reversal of Catalepsy
Vehicle-43.4 ± 4.3-
This compound0.332.0 ± 5.226.2 ± 12.0
This compound121.3 ± 4.650.9 ± 10.7
This compound315.1 ± 2.165.2 ± 4.9

Table 3: Effect of oral this compound on haloperidol-induced catalepsy in rats. Data represents mean ± SEM. Sourced from Spock et al., 2021.[1]

Experimental Protocols

In Vitro Selectivity and Potency Assay (Calcium Mobilization)
  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with human M1, M2, M3, M4, or M5 muscarinic acetylcholine receptors.

  • Method: A fluorescent calcium indicator is loaded into the cells. The compound of interest (this compound) is pre-incubated with the cells before the addition of an EC80 concentration of acetylcholine.

  • Readout: Changes in intracellular calcium levels are measured using a fluorescence plate reader. The IC50 values are determined by measuring the concentration of the antagonist required to inhibit 50% of the maximal response induced by acetylcholine.

  • Data Analysis: Data is typically analyzed using a four-parameter logistical equation to generate concentration-response curves and calculate IC50 values.

Calcium_Mobilization_Workflow A CHO cells expressing M4 receptor B Load with calcium indicator A->B C Pre-incubate with This compound B->C D Add EC80 Acetylcholine C->D E Measure fluorescence (calcium mobilization) D->E F Calculate IC50 E->F

Experimental workflow for the calcium mobilization assay.
Radioligand Displacement Assay

  • Radioligand: [3H]NMS (N-methylscopolamine), a non-selective muscarinic antagonist.

  • Preparation: Cell membranes expressing the M4 receptor are prepared.

  • Method: A fixed concentration of [3H]NMS is incubated with the cell membranes in the presence of increasing concentrations of the competing ligand (this compound).

  • Readout: The amount of bound radioligand is measured by liquid scintillation counting after separating the bound from the free radioligand via filtration.

  • Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation. This assay confirmed that this compound competes for the same binding site as the radioligand.[1]

Haloperidol-Induced Catalepsy in Rats
  • Animals: Male Sprague-Dawley rats.

  • Induction of Catalepsy: Animals are treated with haloperidol (B65202) (a dopamine D2 receptor antagonist) to induce a cataleptic state.

  • Drug Administration: this compound or vehicle is administered orally at various doses.

  • Behavioral Assessment: Catalepsy is measured at specific time points after drug administration. A common method is the bar test, where the rat's forepaws are placed on a raised bar, and the latency to withdraw a paw is recorded.

  • Data Analysis: The mean latency to withdraw is calculated for each treatment group and compared to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine the significance of the drug's effect.

Catalepsy_Model_Workflow A Administer Haloperidol to rats B Induce Catalepsy A->B C Administer this compound (oral) or Vehicle B->C D Perform Bar Test at specified time points C->D E Measure Latency to Withdraw D->E F Statistical Analysis (compare groups) E->F

Workflow for the haloperidol-induced catalepsy model.

Toxicology and Developmental Status

A significant finding in the preclinical evaluation of this compound was its potent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[1] hERG inhibition is a major concern in drug development as it can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This off-target activity ultimately precluded the further development of this compound as a clinical candidate.[1]

Conclusion

This compound is a valuable research tool that has demonstrated the potential of selective M4 receptor antagonism for the treatment of movement disorders in preclinical models. Its high potency, selectivity, and oral bioavailability were promising characteristics. However, the significant hERG liability highlights the importance of early and comprehensive safety profiling in drug discovery. The preclinical data generated for this compound provides a strong rationale for the continued pursuit of selective M4 antagonists with improved safety profiles for the treatment of dystonia and other neurological conditions.

References

VU6028418: A Technical Guide for Researchers in Movement Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Selective M4 Muscarinic Acetylcholine (B1216132) Receptor Antagonist

Introduction

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine receptor (mAChR), emerging as a significant research tool for investigating the pathophysiology of movement disorders such as dystonia and Parkinson's disease.[1][2][3] Unlike broader spectrum anticholinergic agents, the selectivity of this compound for the M4 receptor subtype offers the potential for more targeted therapeutic intervention with a reduced side-effect profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key in vitro and in vivo data, and detailed experimental protocols to facilitate its use in preclinical research.

The M4 receptor is highly expressed in the striatum, a key brain region for motor control, where it modulates the intricate balance between cholinergic and dopaminergic signaling.[1][3] By antagonizing the M4 receptor, this compound can influence striatal output pathways, offering a novel, non-dopaminergic therapeutic strategy for movement disorders.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Receptor Binding and Potency
ParameterSpeciesReceptor SubtypeValueReference
IC50 HumanM4 mAChR4.1 nM[1][5]
RatM4 mAChR57 nM[6]
HumanM1, M3, M5 mAChR>10 µM[3]
HumanM2 mAChR3.5 µM[3]
Ki HumanM4 mAChR ([3H]NMS displacement)3.2 nM[3]
Humanσ1 Receptor16.9 nM[1]
HumanhERG431 nM (IC50, patch clamp)[1]
Table 2: In Vivo Efficacy in Haloperidol-Induced Catalepsy Rat Model
Dose (Oral)Mean Latency to Withdraw (s)% Reversal of Catalepsyp-value vs. VehicleReference
Vehicle43.4 ± 4.3--[1]
0.3 mg/kg32 ± 5.226.2 ± 12.0%> 0.05[1]
1 mg/kg21.3 ± 4.650.9 ± 10.7%< 0.01[1]
3 mg/kg15.1 ± 2.165.2 ± 4.9%< 0.001[1]
Table 3: Pharmacokinetic Properties
SpeciesParameterValueReference
Rat (1 mg/kg)Brain/Plasma Kp3.4[1]
Brain/Plasma Kp,uu0.32[1]
Mean Cbrain,unbound12.5 ng/g[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Haloperidol-Induced Catalepsy in Rats

This in vivo model is used to assess the potential of compounds to alleviate parkinsonian-like motor symptoms.

  • Animals: Male Sprague Dawley rats (200–250 g) are commonly used.[7]

  • Drug Administration:

    • Haloperidol, a dopamine (B1211576) D2 receptor antagonist, is dissolved in a vehicle such as saline with 2% Tween 80 and administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg to induce catalepsy.[8]

    • This compound is administered orally at the desired doses (e.g., 0.3, 1, 3 mg/kg).[1]

  • Catalepsy Assessment (Bar Test):

    • At a set time post-drug administration (e.g., 30, 60, and 90 minutes), the rat's forelimbs are gently placed on a horizontal bar (e.g., 1 cm diameter) elevated approximately 10 cm from a surface.[7][9]

    • The latency for the rat to remove both forepaws from the bar and step down is recorded, with a maximum cutoff time (e.g., 120 or 180 seconds).[7]

    • A significant reduction in the latency to withdraw in the this compound-treated group compared to the vehicle-treated group indicates anti-cataleptic activity.[1]

In Vitro Radioligand Binding Assay ([³H]NMS Displacement)

This assay determines the binding affinity of this compound for the M4 muscarinic receptor.

  • Materials:

    • Cell membranes from CHO cells stably expressing the human M4 mAChR.

    • [³H]N-methylscopolamine ([³H]NMS) as the radioligand.

    • This compound at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters (e.g., GF/B).

  • Procedure:

    • In a 96-well plate, incubate the cell membranes (e.g., 10 µg protein/well) with a fixed concentration of [³H]NMS (e.g., ~100 pM) and varying concentrations of this compound.[10]

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 3 hours).[10]

    • Terminate the reaction by rapid vacuum filtration through the glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[10][11]

    • Measure the radioactivity retained on the filters using a scintillation counter.[10]

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist like atropine (B194438) (e.g., 10 µM).[10]

    • Calculate the specific binding and determine the Ki value for this compound by non-linear regression analysis of the competition binding curve.

Calcium Mobilization Assay

This functional assay measures the antagonist activity of this compound at the M4 receptor.

  • Materials:

    • CHO cells stably co-expressing the human M4 mAChR and a G-protein (e.g., Gαqi5) to enable a calcium readout.

    • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A muscarinic agonist (e.g., acetylcholine).

    • This compound at various concentrations.

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to attach.

    • Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.[12]

    • Pre-incubate the cells with varying concentrations of this compound for a defined period.[3]

    • Stimulate the cells with a fixed concentration of acetylcholine (typically an EC80 concentration to elicit a robust response).[3]

    • Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).[13]

    • The ability of this compound to inhibit the acetylcholine-induced calcium signal is used to determine its IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound research.

M4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (e.g., dSPN) ACh Acetylcholine M4R M4 Receptor ACh->M4R Activates Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., ↓ Neuronal Excitability) PKA->Downstream This compound This compound This compound->M4R Antagonizes

Figure 1. Simplified M4 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Haloperidol_Catalepsy_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animals Sprague Dawley Rats Dosing Administer Haloperidol and Test Compound/Vehicle Animals->Dosing Haloperidol Haloperidol (1-2 mg/kg, i.p.) Haloperidol->Dosing VU_Compound This compound (Oral Doses) VU_Compound->Dosing Vehicle Vehicle Control (Oral) Vehicle->Dosing Timepoints Wait for 30, 60, 90 min Dosing->Timepoints BarTest Perform Bar Test: Place forepaws on elevated bar Timepoints->BarTest Measure Record Latency to Withdraw BarTest->Measure Comparison Compare Latency: This compound vs. Vehicle Measure->Comparison Conclusion Determine Anti-Cataleptic Efficacy Comparison->Conclusion

Figure 2. Experimental Workflow for the Haloperidol-Induced Catalepsy Model.

Radioligand_Binding_Workflow cluster_materials Materials cluster_procedure Procedure cluster_analysis Data Analysis Membranes M4-expressing Cell Membranes Incubation Incubate Materials (Room Temp, 3h) Membranes->Incubation Radioligand [3H]NMS Radioligand->Incubation TestCompound This compound (Concentration Gradient) TestCompound->Incubation NSB Atropine (for Non-Specific Binding) NSB->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Washing Wash with Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Curve Generate Competition Binding Curve Counting->Curve Ki Calculate Ki Value Curve->Ki

Figure 3. Workflow for the [³H]NMS Radioligand Binding Displacement Assay.

Conclusion

This compound represents a valuable pharmacological tool for dissecting the role of the M4 muscarinic acetylcholine receptor in the complex neurocircuitry underlying movement disorders. Its high selectivity and in vivo efficacy in preclinical models underscore its potential as a lead compound for the development of novel therapeutics. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their investigations, with the aim of advancing our understanding and treatment of conditions like Parkinson's disease and dystonia.

References

The Role of M4 Muscarinic Receptors in Dystonia: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dystonia is a complex neurological movement disorder characterized by sustained or intermittent muscle contractions causing abnormal, often repetitive, movements, postures, or both. While the pathophysiology is multifaceted, dysfunction within the basal ganglia circuits, particularly involving the neurotransmitter acetylcholine (B1216132), has been identified as a key contributor. Non-selective muscarinic acetylcholine receptor antagonists, such as trihexyphenidyl (B89730), are a cornerstone of treatment for some forms of dystonia, but their clinical utility is often limited by significant central and peripheral side effects.[1][2] This has spurred research into more selective therapeutic targets. The M4 muscarinic acetylcholine receptor (M4R), a Gαi/o-coupled receptor highly expressed in the striatum, has emerged as a promising candidate for the development of novel, more targeted dystonia therapies.[2][3][4][5] This technical guide provides an in-depth overview of the role of M4 receptors in dystonia, summarizing key preclinical findings, detailing experimental methodologies, and outlining the underlying signaling pathways.

Core Concepts: M4 Receptor Signaling in the Striatum

The striatum, a key nucleus in the basal ganglia, is central to the regulation of movement. Cholinergic interneurons within the striatum release acetylcholine (ACh), which modulates the activity of striatal projection neurons and dopamine (B1211576) release. M4 receptors play a crucial role in this intricate network.[5][6][7]

Key locations and functions of M4 receptors in the striatum include:

  • Cholinergic Interneurons (ChIs): M4 receptors act as autoreceptors on ChIs, providing a negative feedback mechanism to inhibit further ACh release.[1][7]

  • Direct Pathway Spiny Projection Neurons (dSPNs): M4 receptors are preferentially expressed on dSPNs, which also express D1 dopamine receptors.[6][8][9][10] Here, M4 receptor activation opposes D1 receptor signaling by inhibiting adenylyl cyclase and decreasing cyclic adenosine (B11128) monophosphate (cAMP) levels.[5][8]

  • Corticostriatal Glutamate (B1630785) Terminals: M4 receptors are also found on presynaptic terminals of glutamatergic inputs from the cortex, where their activation can reduce glutamate release.[6][8]

This strategic positioning allows M4 receptors to be a critical node in the integration of cholinergic, dopaminergic, and glutamatergic signaling within the striatum, thereby influencing motor control.

M4 Receptors in Dystonia Pathophysiology

Evidence from animal models of dystonia suggests a state of cholinergic hyperactivity in the striatum.[11][12] In DYT1 dystonia, a genetic form of the disorder, there is evidence of increased striatal ACh levels.[11][12] This heightened cholinergic tone can lead to aberrant signaling through muscarinic receptors, contributing to the motor symptoms of dystonia.

Blockade of M4 receptors on cholinergic interneurons has been shown to normalize striatal dopamine release in a mouse model of DYT1 dystonia, suggesting that M4 receptor dysfunction on these interneurons is a key pathological feature.[1][13] Furthermore, the therapeutic effects of the non-selective muscarinic antagonist trihexyphenidyl (THP) are mediated, at least in part, through its action on M4 receptors on striatal cholinergic interneurons.[1][13][14]

Preclinical Evidence for M4-Targeted Therapeutics

A growing body of preclinical research supports the development of selective M4 receptor antagonists for the treatment of dystonia. These studies have utilized genetic knockout mice and newly developed selective M4 antagonists to probe the receptor's role and therapeutic potential.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative findings from studies investigating the effects of M4 receptor modulation in mouse models of dystonia and related motor control paradigms.

Table 1: Effect of M4 Receptor Antagonism on Striatal Dopamine Release in a DYT1 Dystonia Mouse Model

CompoundMouse GenotypeDopamine Release (Peak [DA] µM ± SEM)Statistical SignificanceReference
THP (300 nM)Tor1a+/+ (Control)Data not explicitly provided, but shown to increase DA release-[1]
THP (300 nM)Tor1a+/ΔE (DYT1 model)Rescued deficit in DA releasep<0.05[1]
VU6021625 (M4 Antagonist)Tor1a+/+ (Control)Enhanced DA releasep<0.01[1]
VU6021625 (M4 Antagonist)Tor1a+/ΔE (DYT1 model)Recapitulated the effect of THP, enhancing DA releasep<0.0001[1]
THP (300 nM) in ChI-M4-/-Tor1a+/ΔE (DYT1 model)Abolished the increase in DA releasep<0.05[1]
VU6021625 in ChI-M4-/-Tor1a+/ΔE (DYT1 model)Abolished the ability to enhance DA releasep<0.01[1]

ChI-M4-/- refers to mice with a conditional knockout of the M4 receptor specifically in cholinergic interneurons.

Table 2: Behavioral Effects of a Selective M4 Antagonist in a Dopa-Responsive Dystonia (DRD) Mouse Model

CompoundDoseEffect on Dystonic MovementsStatistical SignificanceReference
VU60216251 mg/kg, i.p.No significant reduction-[4]
VU60216253 mg/kg, i.p.Significantly reduced dystonic movements*p < 0.05[4]
TrihexyphenidylNot specifiedAmeliorated dystonic movements***p < 0.001[4]

Table 3: Effect of Scopolamine (Non-selective Muscarinic Antagonist) on Haloperidol-Induced Catalepsy in M4 Knockout Mice

Mouse GenotypeTreatmentLatency to Withdraw (s ± SEM)Statistical SignificanceReference
Wild-TypeVehicle281.3 ± 37.5-[3]
Wild-TypeScopolamine (3 mg/kg)9.8 ± 5.9***p < 0.001 vs Vehicle[3]
M4 KOVehicle151.9 ± 28.9Not significant vs WT Vehicle[4]
M4 KOScopolamine (3 mg/kg)113 ± 29.5Not significantly different from M4 KO Vehicle[3]

Signaling Pathways and Experimental Workflows

To visualize the complex interactions involving M4 receptors, the following diagrams illustrate key signaling pathways and a typical experimental workflow for preclinical evaluation of M4-targeted compounds.

M4_Signaling_Pathway cluster_pre Cholinergic Interneuron cluster_post Direct Pathway Spiny Projection Neuron (dSPN) ChI ACh M4_auto M4 Autoreceptor ChI->M4_auto Binds to ACh_post ACh M4_auto->ChI Inhibits ACh release (-) D1R D1 Receptor AC Adenylyl Cyclase D1R->AC Stimulates (+) M4R M4 Receptor M4R->AC Inhibits (-) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates DA Dopamine DA->D1R Activates ACh_post->M4R Activates

Caption: M4 receptor signaling in the striatum.

Experimental_Workflow cluster_assays Parallel Assays start Start: Hypothesis (Selective M4 antagonism alleviates dystonia) animal_model Animal Model Selection (e.g., Tor1a+/ΔE KI mice for DYT1 dystonia) start->animal_model compound_admin Compound Administration (e.g., Selective M4 antagonist VU6021625 vs. vehicle) animal_model->compound_admin behavioral Behavioral Assessment (e.g., Abnormal involuntary movement scoring) compound_admin->behavioral neurochemical Neurochemical Analysis (e.g., Fast-scan cyclic voltammetry for dopamine release) compound_admin->neurochemical data_analysis Data Analysis (Statistical comparison between treatment groups) behavioral->data_analysis neurochemical->data_analysis conclusion Conclusion (Evaluation of therapeutic potential) data_analysis->conclusion

Caption: Preclinical evaluation workflow for M4 antagonists.

Detailed Experimental Protocols

A thorough understanding of the methodologies used in these preclinical studies is crucial for interpretation and replication of the findings.

Animals
  • DYT1 Dystonia Model: Heterozygous knock-in mice carrying the Tor1a(Δgag) mutation (Tor1a+/ΔE) on a C57BL/6J background are commonly used.[1] Age- and sex-matched wild-type littermates (Tor1a+/+) serve as controls.

  • Conditional Knockout Mice: To investigate cell-type specific roles of M4 receptors, Cre/loxP systems are employed to generate mice lacking M4 receptors in specific neuronal populations, such as cholinergic interneurons (ChI-M4-/-) or direct pathway spiny projection neurons (dSPN-M4-/-).[1]

  • Dopa-Responsive Dystonia (DRD) Model: Knock-in mice bearing the c.1160C>A Th mutation are used to model DRD.[4]

Fast-Scan Cyclic Voltammetry (FSCV)

FSCV is used to measure real-time dopamine release in ex vivo brain slices.

  • Slice Preparation: Mice are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal striatal slices (e.g., 300 µm thick) are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and superfused with oxygenated aCSF at physiological temperature. A carbon-fiber microelectrode is placed in the dorsal striatum.

  • Stimulation: A bipolar stimulating electrode is positioned to evoke dopamine release from nerve terminals. A single electrical pulse or a train of pulses is applied.

  • Data Acquisition: The potential at the carbon-fiber electrode is scanned rapidly (e.g., from -0.4 V to +1.2 V and back at 400 V/s) every 100 ms. The resulting current from the oxidation of dopamine is measured and converted to dopamine concentration.

  • Pharmacology: Drugs such as THP or selective M4 antagonists are bath-applied to the slice to determine their effect on evoked dopamine release.[1][3][4]

Behavioral Analysis
  • Haloperidol-Induced Catalepsy: This test is used to assess parkinsonian-like motor deficits.

    • Mice are injected with haloperidol (B65202) (a D2 receptor antagonist) to induce catalepsy.

    • At a set time after haloperidol injection, the test compound (e.g., scopolamine) or vehicle is administered.

    • Catalepsy is measured by placing the mouse's forepaws on a horizontal bar and recording the time it takes for the mouse to remove both paws.[3][4]

  • Abnormal Involuntary Movement (AIM) Scoring in DRD Mice:

    • DRD model mice, which exhibit spontaneous dystonic movements, are used.

    • The test compound or vehicle is administered.

    • Mice are observed, and the severity of dystonic movements is scored by a trained observer blinded to the treatment conditions.[4]

Immunohistochemistry and In Situ Hybridization

These techniques are used to validate the location and expression of M4 receptors and to confirm the success of conditional knockouts.

  • Tissue Preparation: Mice are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected.

  • Sectioning: Frozen brain sections are cut on a cryostat.

  • Immunohistochemistry: Sections are incubated with primary antibodies against the protein of interest (e.g., M4 receptor, choline (B1196258) acetyltransferase for ChIs) followed by fluorescently labeled secondary antibodies.

  • In Situ Hybridization: Labeled RNA probes specific for the mRNA of interest (e.g., Chrm4, the gene encoding the M4 receptor) are hybridized to the tissue sections.

  • Imaging: Sections are imaged using a confocal microscope to visualize the distribution and co-localization of proteins or mRNA.[1][11][12][15]

Conclusion and Future Directions

The M4 muscarinic receptor has emerged as a highly promising therapeutic target for dystonia. Its strategic location within the striatal circuitry, particularly as an autoreceptor on cholinergic interneurons and as a modulator of the direct pathway, places it in a prime position to rectify the cholinergic and dopaminergic imbalances implicated in the pathophysiology of dystonia. Preclinical studies using selective M4 antagonists have demonstrated their ability to normalize dopamine release and ameliorate dystonic symptoms in animal models.[1][3][4][13][16]

The development of highly selective M4 antagonists represents a significant advancement over non-selective muscarinic drugs, offering the potential for improved efficacy with a more favorable side-effect profile.[3][4] Future research should continue to explore the efficacy of these compounds in a wider range of dystonia models. Furthermore, clinical trials will be necessary to translate these promising preclinical findings into novel therapies for individuals with dystonia. The continued investigation of the M4 receptor's role in the complex neurobiology of dystonia will undoubtedly pave the way for the next generation of targeted therapeutics for this debilitating disorder.

References

Investigating Cholinergic Signaling with VU6028418: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU6028418 is a potent, highly selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the cholinergic signaling context in which it operates, and detailed protocols for its investigation. The M4 receptor is a promising therapeutic target for several neurological and psychiatric disorders, including schizophrenia and Parkinson's disease, due to its role in modulating dopamine (B1211576) release in the central nervous system.[3][4][5] The high selectivity of this compound for the M4 subtype over other mAChRs makes it a valuable tool for dissecting the physiological functions of this receptor and a potential lead for the development of novel therapeutics with fewer side effects than non-selective muscarinic antagonists.[1][4] This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their studies of cholinergic signaling and drug discovery efforts.

Introduction to Cholinergic Signaling and the M4 Receptor

The cholinergic system, with acetylcholine (ACh) as its primary neurotransmitter, plays a critical role in regulating a wide array of physiological processes in both the central and peripheral nervous systems. Cholinergic signaling is mediated by two main types of receptors: ionotropic nicotinic ACh receptors (nAChRs) and metabotropic muscarinic ACh receptors (mAChRs). The mAChR family consists of five subtypes (M1-M5), all of which are G protein-coupled receptors (GPCRs). These subtypes are further classified based on their primary G protein coupling: M1, M3, and M5 receptors typically couple to Gq/11 to activate phospholipase C, leading to intracellular calcium mobilization, while M2 and M4 receptors couple to Gi/o to inhibit adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

The M4 receptor subtype is highly expressed in the striatum, a key brain region involved in motor control and reward. A complex interplay between cholinergic and dopaminergic signaling in this region is crucial for regulating extrapyramidal motor function. The development of subtype-selective mAChR ligands has been a significant challenge due to the high degree of homology in the orthosteric binding site among the five subtypes.[6] Non-selective muscarinic antagonists have shown efficacy in treating movement disorders but are often associated with undesirable side effects due to their action on multiple mAChR subtypes throughout the body.[4] Therefore, the discovery of highly selective M4 antagonists like this compound represents a significant advancement in the field, offering the potential for more targeted therapeutic interventions with improved side-effect profiles.[1][4]

Pharmacological Profile of this compound

This compound is a small molecule antagonist that exhibits high affinity and selectivity for the human M4 muscarinic receptor.[1] Its pharmacological properties have been characterized through a series of in vitro and in vivo studies, the key quantitative data from which are summarized below.

Data Presentation
ParameterSpecies/SystemValueReference
IC50 (hM4) Human CHO cells4.1 nM[1][2]
IC50 (hM1) Human CHO cells>10 µM[2]
IC50 (hM2) Human CHO cells3.5 µM[2]
IC50 (hM3) Human CHO cells>10 µM[2]
IC50 (hM5) Human CHO cells>10 µM[2]
Ki ([3H]NMS displacement) Human M4 CHO cell membranes3.2 nM[2]
Oral Bioavailability (Rat) Sprague-Dawley Rat≥100%
Oral Bioavailability (Mouse) C57BL/6 Mouse≥100%
Oral Bioavailability (Dog) Beagle Dog86%
Plasma Clearance (Rat) Sprague-Dawley Rat6.1 mL/min/kg
Plasma Clearance (Mouse) C57BL/6 Mouse17 mL/min/kg
Plasma Clearance (Dog) Beagle Dog43 mL/min/kg
Volume of Distribution (Vss) Rat, Mouse, DogLarge in all species
Elimination Half-life (t1/2) Rat, Mouse, Dog>13 h in all species
hERG Inhibition (IC50) HEK cells (patch clamp)431 nM
σ1 Receptor Binding (Ki) Radioligand binding16.9 nM

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound. These protocols are based on the information provided in the primary literature and represent standard procedures in the field.

Cell Culture and Transfection
  • Cell Line: Chinese Hamster Ovary (CHO-K1) cells are a suitable host for stably expressing the human muscarinic acetylcholine receptor subtypes (M1-M5).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain stable expression of the receptor.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Transfection (for transient expression): Cells can be transiently transfected with plasmids encoding the desired mAChR subtype using standard lipid-based transfection reagents according to the manufacturer's instructions.

Calcium Mobilization Assay (for M1, M3, M5 Antagonism)

This assay is used to determine the inhibitory effect of this compound on the function of Gq-coupled muscarinic receptors.

  • Cell Plating: Seed CHO cells stably expressing the M1, M3, or M5 receptor into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add a fixed concentration of acetylcholine (ACh) that elicits a submaximal response (EC80) to all wells.

    • Measure the change in fluorescence intensity over time, which corresponds to the intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of this compound is determined by the reduction in the ACh-induced fluorescence signal. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay (for M4 Affinity)

This assay measures the affinity of this compound for the M4 receptor by its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Harvest CHO cells stably expressing the human M4 receptor.

    • Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of the radioligand [3H]-N-methylscopolamine ([3H]NMS), and varying concentrations of this compound.

    • For determining non-specific binding, add a high concentration of a non-labeled antagonist (e.g., atropine) to a set of wells.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: After the filters are dry, add a scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Haloperidol-Induced Catalepsy Model (Rat)

This model is used to assess the potential of M4 antagonists to reverse parkinsonian-like motor deficits.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Acclimation: Animals should be acclimated to the testing environment before the experiment.

  • Drug Administration:

    • Administer this compound or vehicle orally at various doses.

    • After a predetermined time (e.g., 60 minutes), administer haloperidol (B65202) (a dopamine D2 receptor antagonist that induces catalepsy) via intraperitoneal injection.

  • Catalepsy Assessment (Bar Test):

    • At various time points after haloperidol administration, place the rat's forepaws on a horizontal bar raised a few centimeters from the surface.

    • Measure the latency for the rat to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: The mean latency to withdraw from the bar is calculated for each treatment group. A significant reduction in the latency in the this compound-treated groups compared to the vehicle-treated group indicates an anti-cataleptic effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a clear understanding of the investigation of this compound. The following diagrams, created using the DOT language, illustrate the key pathways and workflows.

Cholinergic Signaling via the M4 Receptor

Cholinergic_Signaling_M4 cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release M4R M4 Receptor ACh_cleft->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability PKA->Cellular_Response Leads to This compound This compound This compound->M4R Blocks

Caption: M4 receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow for this compound Characterization

Experimental_Workflow start Start: Novel Compound Synthesis primary_screening Primary Screening (e.g., M4 Calcium Assay) start->primary_screening selectivity_panel Selectivity Profiling (M1, M2, M3, M5 Assays) primary_screening->selectivity_panel Potent & Selective Hits binding_assay Affinity Determination (Radioligand Binding Assay) selectivity_panel->binding_assay dmpk In Vitro DMPK (Metabolic Stability, Permeability) binding_assay->dmpk in_vivo_pk In Vivo Pharmacokinetics (Rat, Mouse, Dog) dmpk->in_vivo_pk Favorable Profile in_vivo_efficacy In Vivo Efficacy (Haloperidol-Induced Catalepsy) in_vivo_pk->in_vivo_efficacy safety Safety Assessment (hERG, σ1 binding, etc.) in_vivo_efficacy->safety candidate Preclinical Candidate safety->candidate Good Efficacy & Safety Selectivity_Relationship This compound This compound M4 M4 Receptor This compound->M4 High Affinity (Antagonist) M1 M1 Receptor This compound->M1 Low Affinity M2 M2 Receptor This compound->M2 Low Affinity M3 M3 Receptor This compound->M3 Low Affinity M5 M5 Receptor This compound->M5 Low Affinity

References

Methodological & Application

Application Notes and Protocols for VU6028418 in In Vivo Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6028418 is a potent, highly selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It has demonstrated efficacy in preclinical models of movement disorders, such as dystonia and parkinsonism.[4][5][6][7] These application notes provide a comprehensive overview of the use of this compound in in vivo research, including its pharmacokinetic properties and a detailed protocol for a key behavioral model.

This compound's high selectivity for the M4 receptor subtype over other muscarinic receptors makes it a valuable tool for elucidating the role of M4 in various physiological and pathological processes.[1] Its favorable pharmacokinetic profile across multiple species, including high oral bioavailability, supports its use in a variety of experimental paradigms.[1]

Mechanism of Action

This compound acts as a competitive antagonist at the M4 muscarinic acetylcholine receptor. The M4 receptor is a G protein-coupled receptor (GPCR) that, upon activation by acetylcholine, typically couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity. By blocking the binding of acetylcholine, this compound prevents these downstream signaling events. In the striatum, M4 receptors are known to modulate dopamine (B1211576) release, suggesting a therapeutic potential for M4 antagonists in movement disorders.[1]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits IonChannel Ion Channel Modulation G_protein->IonChannel cAMP ↓ cAMP AC->cAMP Converts ATP to Effect Modulation of Dopamine Release cAMP->Effect IonChannel->Effect This compound This compound This compound->M4R Blocks

Caption: Signaling pathway of this compound as an M4 receptor antagonist.

Data Presentation

In Vitro Potency and Selectivity
ReceptorIC50 (nM)SpeciesAssay Type
M4 4.1 Human Calcium Mobilization
M4145Rat-
M1>10,000HumanCalcium Mobilization
M23,500HumanCalcium Mobilization
M3>10,000HumanCalcium Mobilization
M5>10,000HumanCalcium Mobilization
Data sourced from Spock M, et al. (2021).[1]
Pharmacokinetic Parameters of this compound
SpeciesDosing RouteDose (mg/kg)Bioavailability (%)CL (mL/min/kg)Vss (L/kg)t1/2 (h)
Mouse IV1-171113
PO3≥100---
Rat IV1-6.16.614
PO3≥100---
Dog IV1-432913
PO186---
CL: Clearance; Vss: Volume of distribution at steady state; t1/2: Half-life. Data sourced from Spock M, et al. (2021).[1]
In Vivo Efficacy: Haloperidol-Induced Catalepsy in Rats
Oral Dose (mg/kg)Mean Latency to Withdraw (s)% Reversal of Catalepsy
Vehicle 43.4 ± 4.3-
0.3 32.0 ± 5.226.2 ± 12.0
1 21.3 ± 4.650.9 ± 10.7
3 15.1 ± 2.165.2 ± 4.9
Data are presented as mean ± SEM. Sourced from Spock M, et al. (2021).[1]

Experimental Protocols

Haloperidol-Induced Catalepsy Model in Rats

This protocol describes a common behavioral paradigm to assess the potential of a compound to treat motor side effects associated with antipsychotic drugs. This compound has been shown to be effective in this model.[1]

Objective: To evaluate the efficacy of this compound in reversing haloperidol-induced catalepsy in rats.

Materials:

  • This compound

  • Haloperidol (B65202)

  • Vehicle for this compound (e.g., 20% β-cyclodextrin in water)

  • Vehicle for Haloperidol (e.g., saline with a small amount of lactic acid, adjusted to pH 5-6)

  • Male Sprague-Dawley rats (250-300g)

  • Catalepsy bar apparatus (a horizontal bar raised 10 cm from the surface)

  • Stopwatch

Experimental Workflow:

cluster_0 Acclimation & Baseline cluster_1 Dosing Regimen cluster_2 Behavioral Testing cluster_3 Data Analysis A Acclimate rats to handling and test room B Habituate to catalepsy apparatus A->B C Administer Vehicle or This compound (p.o.) D Administer Haloperidol (i.p.) (e.g., 60 min post-VU6028418) C->D 60 min E Test for catalepsy (e.g., 30 min post-haloperidol) D->E 30 min F Measure latency to withdraw forepaws E->F G Compare latencies between treatment groups F->G

Caption: Experimental workflow for the rat haloperidol-induced catalepsy model.

Procedure:

  • Animal Preparation:

    • House rats under standard laboratory conditions with ad libitum access to food and water.

    • Acclimate animals to the testing room and handling for several days before the experiment.

  • Drug Preparation:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 0.3, 1, and 3 mg/mL for a 1 mL/kg dosing volume).

    • Prepare a solution of haloperidol in its vehicle.

  • Dosing:

    • Administer this compound or its vehicle orally (p.o.) to the rats.

    • After a predetermined time (e.g., 60 minutes) to allow for oral absorption of this compound, administer haloperidol via intraperitoneal (i.p.) injection.

  • Catalepsy Testing:

    • At the time of peak haloperidol effect (e.g., 30-60 minutes post-injection), begin catalepsy testing.

    • Gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch immediately.

    • Measure the latency (in seconds) for the rat to remove both forepaws from the bar.

    • A cut-off time (e.g., 120 seconds) should be established. If the rat remains on the bar for the entire duration, record the cut-off time as the latency.

  • Data Analysis:

    • Record the latency to withdraw for each animal.

    • Calculate the mean latency and standard error of the mean (SEM) for each treatment group.

    • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle-treated control group.

Considerations:

  • The timing of drug administration and behavioral testing should be optimized based on the known pharmacokinetic and pharmacodynamic properties of the compounds in the specific strain of rat being used.

  • Ensure consistent handling and testing procedures to minimize variability in the data.

  • All animal procedures should be approved by and conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for Preclinical Administration of VU6028418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), with an IC50 of 4.1 nM for the human M4 receptor.[1] It has demonstrated efficacy in preclinical models of movement disorders, such as Parkinson's disease and dystonia.[2][3][4] Notably, this compound is orally bioavailable, making it a valuable tool for in vivo research.[1][2] These application notes provide detailed protocols for the preclinical administration of this compound, focusing on the oral route, which has been successfully used in rodent models. The provided information is intended to guide researchers in designing and executing in vivo studies to further investigate the therapeutic potential of this compound.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound
ParameterRat (Sprague-Dawley)Mouse (CD-1)Dog (Beagle)
Dose (mg/kg) IV/PO 1/101/31/3
Clearance (CLp) (mL/min/kg) 6.11743
Volume of Distribution (Vss) (L/kg) 6.710.68.5
Elimination Half-life (t1/2) (h) 13NC15
Cmax (ng/mL) PO 17,00018170
Tmax (h) PO 1.56.6717
AUC0-inf (ng/mL•h) PO 30,000NC1100
Oral Bioavailability (F%) PO ≥100≥10086
Total Brain/Total Plasma (Kp) 6.4NDND
Unbound Brain/Unbound Plasma (Kp,uu) 0.61NDND
CSF/Plasma Unbound (Kp,u) 0.24NDND

NC = Not calculated; ND = Not determined. Data represents mean values from two to three animals. Oral administration was as a suspension.[2]

Table 2: Efficacy of Oral this compound in a Rat Model of Haloperidol-Induced Catalepsy
Treatment GroupDose (mg/kg)Mean Latency to Withdraw (s)% Reversal of Catalepsy
Vehicle-43.4 ± 4.3-
This compound0.332.0 ± 5.226.2 ± 12.0
This compound121.3 ± 4.650.9 ± 10.7
This compound315.1 ± 2.165.2 ± 4.9

Data are presented as mean ± SEM (n=10 per group). This compound was administered orally.[2]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage in rodents, based on common practices for compounds with similar characteristics.

Materials:

  • This compound hydrochloride

  • Vehicle: 0.5% (w/v) Methylcellulose (B11928114) (or 1% Methylcellulose) in deionized water. A common alternative is 1% methylcellulose with 0.2% Tween 80.

  • Mortar and pestle or homogenizer

  • Stir plate and stir bar

  • Calibrated balance

  • Appropriate gavage needles and syringes

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the animals.

  • Weigh the calculated amount of this compound hydrochloride accurately.

  • Prepare the vehicle solution (e.g., 0.5% methylcellulose in water).

  • To create a homogenous suspension, gradually add a small amount of the vehicle to the this compound powder and triturate with a mortar and pestle to form a smooth paste.

  • Slowly add the remaining vehicle to the paste while continuously stirring or vortexing.

  • For larger volumes, use a homogenizer to ensure a uniform and stable suspension.

  • Continuously stir the suspension on a stir plate until administration to prevent settling.

  • Administer the suspension via oral gavage at the appropriate volume for the animal's weight.

Protocol 2: Haloperidol-Induced Catalepsy Model in Rats

This protocol is designed to assess the efficacy of this compound in reversing catalepsy induced by the dopamine (B1211576) D2 receptor antagonist, haloperidol (B65202).

Animals:

  • Male Sprague-Dawley rats (200-250 g)

Materials:

  • This compound (prepared as described in Protocol 1)

  • Haloperidol solution (dissolved in physiological saline containing a drop of glacial acetic acid, and pH adjusted to ~5 with NaOH)

  • Catalepsy bar (horizontal bar, approximately 1 cm in diameter, raised 9-10 cm from the surface)

  • Stopwatch

Procedure:

  • Acclimatize the rats to the testing room and handling for at least 3 days prior to the experiment.

  • On the day of the experiment, administer the vehicle or this compound orally at the desired doses (e.g., 0.3, 1, and 3 mg/kg).[2]

  • After a predetermined pretreatment time (e.g., 60 minutes), administer haloperidol (e.g., 0.5-1.5 mg/kg, intraperitoneally) to induce catalepsy.[5][6]

  • At set time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess catalepsy.

  • To measure catalepsy, gently place the rat's forepaws on the horizontal bar.

  • Start the stopwatch and measure the latency (in seconds) for the rat to remove both forepaws from the bar. A cut-off time (e.g., 120 or 180 seconds) should be set.[5][7]

  • Record the latency to withdraw for each animal at each time point.

Signaling Pathways and Experimental Workflows

G cluster_0 M4 mAChR Signaling Cascade (Agonist-Activated) ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Agonist-activated M4 mAChR signaling pathway.

G cluster_1 This compound Antagonistic Action VU This compound M4R M4 Receptor VU->M4R Binds to & Blocks Gi Gi Protein M4R->Gi Activation Blocked ACh Acetylcholine (ACh) ACh->M4R Binding Prevented Downstream Downstream Signaling (e.g., cAMP reduction) Gi->Downstream Inhibition Prevented

Caption: Antagonistic action of this compound on M4 mAChR.

G cluster_2 Experimental Workflow for Haloperidol-Induced Catalepsy Model Start Start: Acclimatize Rats Admin_VU Administer this compound (Oral) Start->Admin_VU Wait_1 Wait (e.g., 60 min) Admin_VU->Wait_1 Admin_Hal Administer Haloperidol (IP) Wait_1->Admin_Hal Wait_2 Wait (e.g., 30 min intervals) Admin_Hal->Wait_2 Assess Assess Catalepsy (Bar Test) Wait_2->Assess Record Record Latency to Withdraw Assess->Record Record->Wait_2 Repeat at intervals End End of Experiment Record->End

Caption: Workflow for the haloperidol-induced catalepsy experiment.

References

Application Notes and Protocols for Cell-Based Assays Using VU6028418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VU6028418, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in cell-based assays. Detailed protocols for key functional assays are provided to facilitate the characterization of M4 receptor signaling and the screening of novel compounds.

Introduction to this compound

This compound is a highly selective antagonist of the M4 muscarinic acetylcholine receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The M4 receptor is a key regulator of cholinergic and dopaminergic neurotransmission, making it a promising therapeutic target for various neurological and psychiatric disorders, including dystonia and Parkinson's disease.[1] this compound exhibits high potency for the human M4 receptor and excellent selectivity over other mAChR subtypes, rendering it a valuable tool for dissecting M4 receptor function in vitro and in vivo.[1]

Mechanism of Action

The M4 receptor primarily couples to the Gαi/o family of G proteins.[3][4] Upon activation by its endogenous ligand, acetylcholine (ACh), the M4 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] As an antagonist, this compound binds to the M4 receptor and blocks the binding of acetylcholine or other agonists, thereby preventing the initiation of this downstream signaling cascade.

M4 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the primary signaling pathway associated with the M4 muscarinic acetylcholine receptor.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gαi/o βγ M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Agonist) ACh->M4R Activates This compound This compound (Antagonist) This compound->M4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: M4 Receptor Signaling Pathway.

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound from in vitro cell-based assays.

ParameterSpeciesCell LineAssay TypeValueReference
IC50 HumanCHOCalcium Mobilization4.1 nM[1]
Ki HumanCHORadioligand Displacement ([3H]NMS)3.2 nM[1]
IC50 Human (M1)CHOCalcium Mobilization>10 µM[1]
IC50 Human (M2)CHOCalcium Mobilization3.5 µM[1]
IC50 Human (M3)CHOCalcium Mobilization>10 µM[1]
IC50 Human (M5)CHOCalcium Mobilization>10 µM[1]

Experimental Protocols

Calcium Mobilization Assay for M4 Receptor Antagonism

This protocol describes a method to determine the potency of this compound as an antagonist at the human M4 muscarinic receptor expressed in Chinese Hamster Ovary (CHO) cells. The assay measures changes in intracellular calcium concentration using a fluorescent calcium indicator. Since the M4 receptor is Gαi/o-coupled and does not directly signal through calcium, the cells are co-transfected with a promiscuous G-protein, such as Gαqi5, which links receptor activation to the phospholipase C pathway and subsequent calcium release.

Calcium_Mobilization_Workflow cluster_prep Day 1: Cell Plating cluster_assay Day 2: Assay plate_cells Plate CHO-hM4-Gαqi5 cells in 96/384-well plates load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_antagonist Add this compound to cells and incubate load_dye->add_antagonist prepare_compounds Prepare serial dilutions of this compound and ACh prepare_compounds->add_antagonist add_agonist Add ACh (EC80) to stimulate cells prepare_compounds->add_agonist add_antagonist->add_agonist read_plate Measure fluorescence (FlexStation/FLIPR) add_agonist->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data

Caption: Workflow for the Calcium Mobilization Assay.

  • CHO cells stably co-expressing the human M4 receptor and Gαqi5 (CHO-hM4-Gαqi5)

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • This compound

  • Acetylcholine (ACh)

  • Calcium-sensitive fluorescent dye kit (e.g., FLIPR Calcium 5 Assay Kit)

  • Probenecid (B1678239) (if required for the cell line to prevent dye leakage)

  • 96- or 384-well black-wall, clear-bottom cell culture plates

  • Fluorescence microplate reader with liquid handling capabilities (e.g., FlexStation or FLIPR)

  • Cell Plating (Day 1):

    • Harvest CHO-hM4-Gαqi5 cells and resuspend in culture medium to the desired density.

    • Seed the cells into 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Preparation (Day 2):

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range.

    • Prepare a stock solution of acetylcholine in assay buffer.

    • Determine the EC80 concentration of acetylcholine from a prior agonist dose-response experiment. Prepare a working solution of ACh at a concentration that will yield the EC80 after addition to the wells.

  • Dye Loading (Day 2):

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions, adding probenecid if necessary.

    • Remove the culture medium from the cell plates and add the dye solution to each well.

    • Incubate the plates for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Assay Performance (Day 2):

    • Place the cell plate into the fluorescence microplate reader.

    • Add the prepared dilutions of this compound to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.

    • Initiate the fluorescence reading and, after establishing a stable baseline, add the EC80 concentration of acetylcholine to all wells.

    • Continue to measure the fluorescence intensity for a set period to capture the calcium flux.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the inhibitory effect of this compound at each concentration by comparing the peak fluorescence response to the response in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay for M4 Receptor Antagonism

This protocol describes a competition binding assay to determine the affinity (Ki) of this compound for the human M4 muscarinic receptor. The assay measures the ability of this compound to displace a radiolabeled antagonist, such as [3H]N-methylscopolamine ([3H]NMS), from the receptor in membranes prepared from cells expressing the hM4 receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay prep_membranes Prepare cell membranes from CHO-hM4 expressing cells incubate Incubate membranes, [3H]NMS, and this compound prep_membranes->incubate prep_ligands Prepare serial dilutions of this compound and a fixed concentration of [3H]NMS prep_ligands->incubate separate Separate bound and free radioligand (Rapid Filtration) incubate->separate measure Measure radioactivity (Scintillation Counting) separate->measure analyze Analyze data and calculate Ki measure->analyze

Caption: Workflow for the Radioligand Binding Assay.

  • Cell membranes from CHO or HEK293 cells stably expressing the human M4 receptor

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • This compound

  • [3H]N-methylscopolamine ([3H]NMS)

  • Non-specific binding control (e.g., 1 µM atropine)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter and scintillation fluid

  • Membrane Preparation:

    • Culture CHO-hM4 cells to a high density.

    • Harvest the cells and homogenize in a hypotonic buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membranes and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of this compound in binding buffer.

    • In a 96-well plate, add the following to each well:

      • Binding buffer

      • A fixed concentration of [3H]NMS (typically at or near its Kd)

      • Either a dilution of this compound, binding buffer (for total binding), or a high concentration of a non-labeled antagonist like atropine (B194438) (for non-specific binding).

      • The cell membrane preparation.

  • Incubation:

    • Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Radioactivity Measurement:

    • Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Disclaimer

These protocols are intended as a guide and may require optimization for specific cell lines, equipment, and reagents. It is recommended to perform appropriate validation experiments to ensure the reliability of the results. For research use only. Not for use in diagnostic procedures.

References

Protocols for dissolving and storing VU6028418

Author: BenchChem Technical Support Team. Date: December 2025

These protocols provide detailed guidelines for the dissolution and storage of VU6028418 and its hydrochloride salt, intended for researchers, scientists, and professionals in drug development.

Compound Information and Solubility

This compound is a potent and selective M₄ muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3] It is available as a free base and as a hydrochloride salt, which may exhibit different solubilities.

Table 1: Physicochemical and Solubility Data for this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound hydrochloride
Molecular Weight 432.48 g/mol [1]468.95 g/mol [2][3]
Appearance White to off-white solid[1]Not specified
Solubility in DMSO 5.56 mg/mL (12.86 mM)*[1]Up to 100 mM[2]
Solubility in Ethanol (B145695) Not specifiedUp to 50 mM[2]
Aqueous Solubility Kinetic solubility of 85.1 μM (at pH 6.8)[4]Not specified

*Note: Achieving this concentration in DMSO may require ultrasonication, warming, and adjusting the pH to 5 with HCl.[1] It is also recommended to use fresh, anhydrous DMSO as its hygroscopic nature can negatively impact solubility.[1]

Recommended Storage Conditions

Proper storage is crucial to maintain the stability and activity of this compound.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureShelf Life
Solid Powder -20°C3 years[1]
4°C2 years[1]
In Solvent -80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Preparation of Stock Solutions

This protocol describes the preparation of 10 mM stock solutions of this compound hydrochloride in DMSO and ethanol.

Materials:

  • This compound hydrochloride (MW: 468.95 g/mol )

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Anhydrous, high-purity Ethanol

  • Sterile, conical-bottom polypropylene (B1209903) or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Protocol:

  • Equilibrate: Allow the vial of solid this compound hydrochloride to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh: Accurately weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.69 mg of this compound hydrochloride.

  • Dissolution in DMSO: a. Add the appropriate volume of DMSO to the vial containing the weighed compound. b. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.

  • Dissolution in Ethanol: a. Add the appropriate volume of ethanol to the vial containing the weighed compound. b. Vortex the solution until the solid is fully dissolved.

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

Preparation of Working Solutions in Aqueous Buffer

This protocol outlines the dilution of the organic stock solution into an aqueous buffer for in vitro experiments.

Materials:

  • 10 mM this compound stock solution in DMSO or ethanol

  • Biologically compatible aqueous buffer (e.g., PBS, HBSS)

  • Sterile tubes

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution with the aqueous buffer to achieve the desired final concentration. It is recommended to add the stock solution to the buffer while vortexing to minimize precipitation.

  • Final Concentration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in the working solution is low (typically <0.1%) to avoid solvent-induced effects on the experimental system.

  • Use Immediately: It is advisable to prepare working solutions fresh for each experiment due to the lower stability of the compound in aqueous media.

Diagrams

Dissolution_and_Storage_Workflow Workflow for this compound Dissolution and Storage cluster_preparation Preparation of Stock Solution cluster_storage Storage cluster_working_solution Preparation of Working Solution start Start: Obtain solid this compound weigh Weigh Compound start->weigh add_solvent Add Anhydrous Solvent (DMSO or Ethanol) weigh->add_solvent dissolve Vortex/Sonicate until Dissolved add_solvent->dissolve aliquot Aliquot into Vials dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot store->thaw dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: A workflow diagram illustrating the key steps for dissolving and storing this compound.

References

Application Notes and Protocols for VU6028418 in Electrophysiology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6028418 is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] M4 receptors, predominantly coupled to Gαi/o proteins, are key modulators of neuronal excitability and are highly expressed in brain regions critical for motor control and cognition, such as the striatum. Their activation typically leads to neuronal inhibition through mechanisms including the suppression of adenylyl cyclase and modulation of various ion channels. The selectivity of this compound for the M4 receptor subtype makes it a valuable pharmacological tool for elucidating the physiological roles of M4 and as a potential therapeutic agent for neurological and psychiatric disorders.

These application notes provide detailed protocols for the electrophysiological characterization of this compound, focusing on its effects on neuronal excitability and its off-target activity at the hERG channel.

Data Presentation

Table 1: In Vitro Pharmacology of this compound
ParameterSpeciesReceptor/ChannelValueAssay Type
IC50 HumanM4 mAChR4.1 nMCalcium Mobilization
IC50 HumanM1 mAChR>10 µMCalcium Mobilization
IC50 HumanM2 mAChR3.5 µMCalcium Mobilization
IC50 HumanM3 mAChR>10 µMCalcium Mobilization
IC50 HumanM5 mAChR>10 µMCalcium Mobilization
Ki HumanM4 mAChR3.2 nM[3H]NMS Radioligand Binding
IC50 -hERG Channel431 nMPatch Clamp
% Inhibition -hERG Channel94 ± 1% at 10 µMTail Current Analysis

Data compiled from Spock M, et al. ACS Med Chem Lett. 2021.[1]

Signaling Pathways

Activation of the M4 muscarinic receptor by acetylcholine initiates a signaling cascade that primarily results in the inhibition of neuronal activity. As an antagonist, this compound blocks these effects.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α subunit) VGCC Voltage-Gated Ca²⁺ Channel G_protein->VGCC Inhibits (βγ subunit) GIRK GIRK Channel G_protein->GIRK Activates (βγ subunit) cAMP cAMP AC->cAMP Converts Ca_ion Ca²⁺ Influx VGCC->Ca_ion K_ion K⁺ Efflux GIRK->K_ion ACh Acetylcholine ACh->M4R Activates This compound This compound This compound->M4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition Ca_ion->Neuronal_Inhibition K_ion->Neuronal_Inhibition

Caption: M4 receptor signaling pathway blocked by this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording in Brain Slices to Assess M4 Receptor Antagonism

This protocol is designed to measure the effect of this compound on neuronal excitability and synaptic transmission, specifically its ability to antagonize agonist-induced effects on medium spiny neurons (MSNs) in the striatum.

1. Brain Slice Preparation: a. Anesthetize a C57Bl6/J mouse with isoflurane (B1672236) and perform transcardial perfusion with ice-cold NMDG-based cutting solution (in mM: 92 NMDG, 2.5 KCl, 1.2 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 D-glucose, 5 sodium ascorbate, 2 thiourea, 3 sodium pyruvate, 10 MgSO₄, and 0.5 CaCl₂), saturated with 95% O₂/5% CO₂.[3] b. Rapidly dissect the brain and prepare 300 µm thick coronal slices containing the striatum using a vibratome in the same ice-cold cutting solution. c. Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF; in mM: 126 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26.2 NaHCO₃, 10 D-glucose, 2 CaCl₂, and 1.5 MgSO₄), saturated with 95% O₂/5% CO₂. Allow slices to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording: a. Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF at 2-3 mL/min at 30-32°C. b. Visualize MSNs in the dorsolateral striatum using DIC optics. c. Use borosilicate glass pipettes (4-7 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 5 NaCl, 0.4 CaCl₂, 1 MgCl₂, 10 HEPES, and 11 EGTA, pH adjusted to 7.3 with KOH. d. Establish a whole-cell patch-clamp configuration. Recordings are made using a suitable amplifier. e. In current-clamp mode, measure the resting membrane potential and input resistance. Determine neuronal excitability by injecting a series of depolarizing current steps (e.g., 500 ms (B15284909) duration, from -100 pA to +300 pA in 20 pA increments) and counting the number of evoked action potentials. f. In voltage-clamp mode (holding potential -70 mV), evoke excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers in the corpus callosum with a bipolar stimulating electrode.

3. Pharmacological Application: a. After obtaining a stable baseline of intrinsic excitability or evoked EPSCs for at least 10 minutes, apply a muscarinic agonist (e.g., Carbachol, CCh, 3-10 µM) to the bath to induce a change (e.g., decreased excitability or reduced EPSC amplitude). b. Following the agonist effect, co-apply this compound (concentrations ranging from 10 nM to 1 µM) with the agonist to determine its ability to reverse the agonist-induced effects. c. Alternatively, pre-incubate the slice with this compound for 10-15 minutes before applying the agonist to assess its ability to prevent the agonist's action.

4. Data Analysis: a. Analyze the number of action potentials versus current injection to generate a frequency-current (F-I) plot. b. Measure the amplitude, frequency, and kinetics of spontaneous or evoked EPSCs. c. Compare the data before and after drug application using appropriate statistical tests (e.g., paired t-test or ANOVA). Calculate the IC₅₀ value for this compound antagonism.

Protocol 2: hERG Potassium Channel Inhibition Assay

This protocol is to assess the potential off-target liability of this compound by measuring its effect on hERG channels expressed in a stable cell line (e.g., HEK293).

1. Cell Culture and Preparation: a. Culture HEK293 cells stably expressing the hERG potassium channel using standard cell culture techniques. b. On the day of the experiment, detach cells using a non-enzymatic solution and resuspend them in the external recording solution.

2. Electrophysiological Recording: a. Use an automated or manual patch-clamp system. b. External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. c. Internal solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP, pH adjusted to 7.3 with KOH. d. Establish a whole-cell configuration. e. Apply a voltage protocol to elicit hERG currents. A typical protocol involves holding the cell at -80 mV, depolarizing to +20 mV or +30 mV to activate and inactivate the channels, and then repolarizing to a negative potential (e.g., -40 mV or -50 mV) to measure the deactivating tail current, which is characteristic of hERG.[1]

3. Pharmacological Application: a. After establishing a stable baseline hERG current for several minutes, apply vehicle control (e.g., 0.1% DMSO in external solution). b. Apply increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) cumulatively to the cell, allowing the effect at each concentration to reach a steady state. c. At the end of the experiment, apply a known potent hERG blocker (e.g., Dofetilide) to confirm the identity of the recorded current.

4. Data Analysis: a. Measure the peak amplitude of the hERG tail current at each this compound concentration. b. Normalize the current amplitude to the baseline current before drug application. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with the Hill equation to determine the IC₅₀ value.

Experimental Workflow

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiology Recording cluster_pharmacology Pharmacology cluster_analysis Data Analysis prep_slice Prepare Brain Slices patch_clamp Whole-Cell Patch Clamp prep_slice->patch_clamp prep_cells Culture hERG-HEK293 Cells prep_cells->patch_clamp establish_baseline Establish Stable Baseline (Neuronal Firing / EPSCs / hERG current) patch_clamp->establish_baseline apply_agonist Apply M4 Agonist (for antagonism assay) establish_baseline->apply_agonist apply_this compound Apply this compound (Dose-Response) establish_baseline->apply_this compound hERG Assay apply_agonist->apply_this compound Antagonism Assay measure_effect Measure Changes in Electrical Properties apply_this compound->measure_effect calc_ic50 Calculate IC50 / Potency measure_effect->calc_ic50

Caption: Workflow for electrophysiological characterization of this compound.

References

Application Notes: Characterizing the M4 Receptor Antagonist VU6028418 with Calcium Mobilization Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

VU6028418 is a potent and highly selective antagonist for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] This document provides detailed application notes and protocols for the use of this compound in calcium mobilization assays to determine its antagonist potency and selectivity. These assays are fundamental in the preclinical characterization of compounds targeting G protein-coupled receptors (GPCRs).

Principle of the Assay

The M4 muscarinic receptor is natively a Gi/o-coupled receptor, which upon activation, inhibits adenylyl cyclase. To utilize a calcium mobilization assay, which measures the increase in intracellular calcium (a hallmark of Gq-coupled receptor activation), a chimeric G protein (such as Gαqi5) is often co-expressed in the host cells (e.g., CHO or HEK293 cells) along with the M4 receptor. This chimeric protein allows the Gi/o-coupled M4 receptor to signal through the Gq pathway, leading to the activation of phospholipase C (PLC), production of inositol (B14025) trisphosphate (IP3), and subsequent release of calcium from the endoplasmic reticulum. This intracellular calcium flux can be detected by fluorescent calcium indicators like Fluo-4 AM.

Data Presentation

Table 1: In Vitro Antagonist Potency of this compound at Human Muscarinic Receptors

Receptor SubtypeAssay TypeAgonistThis compound IC50 (nM)
Human M4Calcium MobilizationAcetylcholine (EC80)4.1
Human M2Calcium MobilizationAcetylcholine (EC80)3500
Human M1Calcium MobilizationAcetylcholine (EC80)>10000
Human M3Calcium MobilizationAcetylcholine (EC80)>10000
Human M5Calcium MobilizationAcetylcholine (EC80)>10000

Data sourced from Spock M, et al. (2021).[1]

Table 2: In Vitro Potency of this compound at Rat M4 Receptor

Receptor SubtypeAssay TypeAgonistThis compound IC50 (nM)
Rat M4Calcium MobilizationAcetylcholine (EC80)57

Data sourced from Tocris Bioscience.

Signaling Pathway and Experimental Workflow

G_protein_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum M4 M4 Receptor Gq_chimera Chimeric Gαqi5 M4->Gq_chimera Activates PLC Phospholipase C (PLC) Gq_chimera->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates IP3R IP3 Receptor IP3->IP3R Binds & Activates Ca_cytosol Increased [Ca2+]i Fluo4 Fluo-4 Ca_cytosol->Fluo4 Binds Ca_ER Ca2+ Store IP3R->Ca_ER Opens Channel Ca_ER->Ca_cytosol Release ACh Acetylcholine (Agonist) ACh->M4 Activates This compound This compound (Antagonist) This compound->M4 Blocks Fluorescence Fluorescence (Signal) Fluo4->Fluorescence Emits

Caption: M4 receptor signaling in a calcium mobilization assay with a chimeric Gq protein.

Experimental Protocols

Protocol 1: Determination of this compound IC50 at the M4 Receptor

This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound against acetylcholine-induced calcium mobilization in a cell line stably co-expressing the human M4 receptor and a promiscuous G protein.

Materials and Reagents:

  • Cell Line: CHO-K1 or HEK293 cells stably co-expressing the human M4 muscarinic receptor and the Gαqi5 chimeric G protein.

  • Culture Medium: DMEM/F-12 with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM.

  • Agonist: Acetylcholine (ACh).

  • Test Compound: this compound.

  • Control Compounds: A known M4 antagonist (e.g., atropine) and vehicle control (e.g., DMSO).

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Instrumentation: A fluorescent imaging plate reader (FLIPR) or a similar microplate reader with automated liquid handling capable of kinetic fluorescence reading.

Experimental Procedure:

  • Cell Culture:

    • Culture the CHO-K1/hM4/Gαqi5 cells in T75 flasks until they reach 80-90% confluency.

    • On the day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Compound Plating:

    • Prepare a serial dilution of this compound in assay buffer. A typical concentration range would be from 10 µM to 0.1 nM.

    • Prepare the acetylcholine agonist solution at a concentration that will give an EC80 response (this needs to be predetermined in a separate agonist concentration-response experiment).

    • Use the automated liquid handler to add the diluted this compound or vehicle to the appropriate wells of the assay plate.

  • Dye Loading:

    • On the day of the assay, remove the culture medium from the cell plates.

    • Prepare the Fluo-4 AM loading buffer according to the manufacturer's instructions, typically by dissolving it in assay buffer containing an anion-transport inhibitor like probenecid.

    • Add 50 µL of the Fluo-4 AM loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Calcium Mobilization Measurement:

    • Place the cell plate and the agonist plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument's liquid handler should then add a pre-determined volume of the EC80 acetylcholine solution to each well.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data by setting the response in the presence of the EC80 agonist and vehicle as 100% and the response with no agonist as 0%.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

experimental_workflow cluster_prep Assay Preparation cluster_execution Assay Execution (FLIPR) cluster_analysis Data Analysis cell_seeding Seed M4-expressing cells in 96-well plate dye_loading Load cells with Fluo-4 AM calcium dye cell_seeding->dye_loading pre_incubation Pre-incubate cells with this compound dye_loading->pre_incubation compound_prep Prepare serial dilutions of this compound compound_prep->pre_incubation baseline_read Read baseline fluorescence pre_incubation->baseline_read agonist_addition Add EC80 Acetylcholine baseline_read->agonist_addition kinetic_read Read kinetic fluorescence response agonist_addition->kinetic_read data_normalization Normalize fluorescence data kinetic_read->data_normalization curve_fitting Plot concentration-response curve data_normalization->curve_fitting ic50_determination Determine IC50 value curve_fitting->ic50_determination

Caption: Experimental workflow for determining the IC50 of this compound.

Protocol 2: Schild Analysis for Characterizing Competitive Antagonism (Theoretical Framework)

While specific Schild analysis data for this compound is not publicly available, this protocol outlines the theoretical framework for conducting such an experiment to confirm competitive antagonism. A Schild analysis determines the dissociation constant (Kb) of a competitive antagonist.

Experimental Procedure:

  • Agonist Concentration-Response:

    • Perform a full concentration-response curve for acetylcholine in the M4-expressing cells to determine its EC50 and Emax.

  • Antagonist Incubation and Agonist Response:

    • Prepare several fixed concentrations of this compound.

    • In separate sets of wells, pre-incubate the cells with each fixed concentration of this compound for a sufficient time to reach equilibrium.

    • In the presence of each fixed concentration of this compound, perform a full acetylcholine concentration-response curve.

  • Data Analysis:

    • For each concentration of this compound, determine the EC50 of acetylcholine. You should observe a rightward shift in the agonist concentration-response curve with no change in the maximum response.

    • Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 of agonist in the presence of antagonist / EC50 of agonist in the absence of antagonist.

    • Create a Schild plot by graphing log(DR-1) on the y-axis versus the log of the molar concentration of this compound on the x-axis.

    • Perform a linear regression on the Schild plot. For a competitive antagonist, the slope of the line should not be significantly different from 1.

    • The x-intercept of the regression line is equal to the negative logarithm of the antagonist's dissociation constant (pA2). The Kb can be calculated as 10^(-pA2).

References

Application Notes and Protocols for Studying Dopamine Release with VU6028418

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU6028418 is a potent, highly selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] M4 receptors are highly expressed in the striatum, a key brain region for motor control and reward, where they play a crucial role in modulating dopamine (B1211576) release.[1] The intricate interplay between the cholinergic and dopaminergic systems in the basal ganglia makes the M4 receptor a compelling target for therapeutic intervention in neurological and psychiatric disorders. These application notes provide detailed protocols for utilizing this compound as a pharmacological tool to investigate its effects on dopamine release, employing the techniques of in vivo microdialysis and ex vivo fast-scan cyclic voltammetry (FSCV), as well as in vivo electrophysiology.

Mechanism of Action

This compound acts as a competitive antagonist at the M4 muscarinic acetylcholine receptor. In the striatum, acetylcholine (ACh) released from cholinergic interneurons can act on M4 receptors located on dopamine terminals to inhibit dopamine release. By blocking these M4 receptors, this compound is expected to disinhibit dopamine release, leading to an increase in extracellular dopamine levels. This mechanism makes this compound a valuable tool for studying the cholinergic regulation of the dopaminergic system.

cluster_cholinergic Cholinergic Interneuron cluster_dopaminergic Dopaminergic Neuron Terminal cluster_intervention Pharmacological Intervention ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Activates DA_vesicle Dopamine Vesicles M4R->DA_vesicle Inhibits Release DA Dopamine (DA) DA_vesicle->DA Release This compound This compound This compound->M4R Blocks

Figure 1: Signaling pathway of M4 receptor-mediated inhibition of dopamine release and the antagonistic action of this compound.

Data Presentation

The following tables summarize the key pharmacological and pharmacokinetic properties of this compound and the quantitative effects of a closely related selective M4 antagonist, VU6021625, on dopamine release.

Table 1: In Vitro Potency of this compound

ReceptorIC50 (nM)
Human M44.1

Data sourced from MedChemExpress.[2]

Table 2: In Vivo Efficacy of this compound in a Haloperidol-Induced Catalepsy Model in Rats

Dose (mg/kg, p.o.)Reversal of Catalepsy (%)
0.326.2 ± 12.0
150.9 ± 10.7
365.2 ± 4.9

Data shows a dose-dependent reversal of catalepsy, indicating central M4 receptor engagement. Data sourced from Spock et al., 2021.[1]

Table 3: Effect of a Selective M4 Antagonist (VU6021625) on Electrically Evoked Dopamine Release in Ex Vivo Mouse Striatal Slices (measured by FSCV)

ConditionChange in Dopamine Release (% of Baseline)
Oxotremorine-M (mAChR agonist)-12.64 ± 3.18
Oxotremorine-M + VU6021625 (3 µM)+9.45 ± 4.28

These data demonstrate that a selective M4 antagonist can reverse agonist-induced inhibition of dopamine release and lead to a net increase. Data sourced from Foster et al., 2021.[3]

Experimental Protocols

In Vivo Microdialysis for Measuring Striatal Dopamine Release

This protocol describes the measurement of extracellular dopamine in the striatum of freely moving rats following the administration of this compound.

cluster_workflow In Vivo Microdialysis Workflow Surgery Stereotaxic Surgery: Implant Guide Cannula Recovery Recovery Period (5-7 days) Surgery->Recovery Probe_Insertion Microdialysis Probe Insertion Recovery->Probe_Insertion Baseline Baseline Sample Collection Probe_Insertion->Baseline Admin Administer this compound Baseline->Admin Post_Admin Post-Administration Sample Collection Admin->Post_Admin Analysis HPLC-ECD Analysis of Dopamine Post_Admin->Analysis

Figure 2: Experimental workflow for in vivo microdialysis to measure the effect of this compound on dopamine release.

Materials:

  • This compound

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane)

  • Microdialysis guide cannula and probe (e.g., 2 mm membrane)

  • Surgical instruments

  • Dental cement

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 4 mM KCl, 2.3 mM CaCl₂, pH 7.4

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Dopamine standards

Procedure:

  • Stereotaxic Surgery and Guide Cannula Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically expose the skull and drill a small hole over the striatum (e.g., AP: +1.0 mm, ML: ±2.5 mm from bregma; DV: -3.0 mm from dura).

    • Implant the guide cannula and secure it with dental cement and skull screws.

    • Allow the animal to recover for 5-7 days.

  • Microdialysis Probe Insertion and Equilibration:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum of the awake, freely moving rat.

    • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.

    • Allow the system to equilibrate for at least 1-2 hours to obtain a stable dopamine baseline.

  • Sample Collection and this compound Administration:

    • Collect 3-4 baseline dialysate samples (e.g., 20-minute fractions) into vials containing an antioxidant (e.g., perchloric acid).

    • Administer this compound via the desired route (e.g., oral gavage or intraperitoneal injection) at the chosen doses.

    • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Dopamine Analysis by HPLC-ECD:

    • Inject a portion of each dialysate sample into the HPLC-ECD system.

    • Quantify the dopamine concentration in each sample by comparing the peak area to a standard curve generated from dopamine standards.

  • Data Analysis:

    • Calculate the average dopamine concentration from the baseline samples.

    • Express the post-administration dopamine levels as a percentage of the baseline for each animal to normalize the data.

Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV) for Evoked Dopamine Release

This protocol details the use of FSCV in acute brain slices to measure the effect of this compound on electrically evoked dopamine release.

cluster_workflow Ex Vivo FSCV Workflow Slicing Prepare Acute Brain Slices Recovery Slice Recovery Slicing->Recovery Recording Establish Baseline Evoked DA Release Recovery->Recording Application Bath Apply This compound Recording->Application Post_Application Record Post-Application Evoked DA Release Application->Post_Application Analysis Data Analysis Post_Application->Analysis

Figure 3: Experimental workflow for ex vivo FSCV to measure the effect of this compound on evoked dopamine release.

Materials:

  • This compound

  • Mice or rats

  • Vibratome

  • Carbon-fiber microelectrodes

  • Bipolar stimulating electrode

  • FSCV recording system

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂/5% CO₂

  • Slicing solution (e.g., NMDG-based protective solution)

Procedure:

  • Acute Brain Slice Preparation:

    • Anesthetize and decapitate the animal.

    • Rapidly remove the brain and place it in ice-cold, oxygenated slicing solution.

    • Prepare 300 µm coronal or sagittal slices containing the striatum using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 1 hour to recover.

  • FSCV Recording:

    • Transfer a slice to the recording chamber continuously perfused with oxygenated aCSF.

    • Position the carbon-fiber microelectrode and the stimulating electrode in the dorsal striatum.

    • Apply a triangular waveform to the carbon-fiber electrode (e.g., -0.4 V to +1.2 V and back, at 400 V/s).

    • Deliver single electrical pulses through the stimulating electrode to evoke dopamine release.

  • Experimental Protocol:

    • Establish a stable baseline of evoked dopamine release (3-5 stimulations at 2.5-minute intervals).

    • Bath-apply this compound at the desired concentration.

    • To investigate the antagonistic properties, co-apply with a muscarinic agonist like oxotremorine-M.

    • Continue to evoke and record dopamine release in the presence of the drug(s).

  • Data Analysis:

    • Analyze the FSCV data to determine the concentration of dopamine released per stimulation.

    • Compare the peak evoked dopamine concentration before and after drug application.

    • Express the data as a percentage of the baseline response.

In Vivo Electrophysiology for Dopamine Neuron Firing Rate

This protocol outlines the in vivo recording of single-unit activity from dopaminergic neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA) to assess the effect of this compound on their firing rate.

Materials:

  • This compound

  • Rats or mice

  • Stereotaxic frame

  • Anesthesia (e.g., isoflurane (B1672236) or urethane)

  • High-impedance microelectrodes

  • Electrophysiology recording and amplification system

  • Drug delivery system (e.g., for intravenous or intraperitoneal injection)

Procedure:

  • Animal Preparation and Electrode Placement:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Perform a craniotomy over the SNc or VTA.

    • Slowly lower the recording electrode into the target region until a neuron with the characteristic electrophysiological properties of a dopamine neuron is isolated (slow, irregular firing rate, long-duration action potential).

  • Recording and Drug Administration:

    • Record the baseline firing rate of the identified dopamine neuron for at least 10-15 minutes.

    • Administer this compound systemically.

    • Continue recording the firing rate of the same neuron for an extended period post-administration to observe any changes.

  • Data Analysis:

    • Use spike-sorting software to isolate single-unit activity.

    • Calculate the mean firing rate (spikes/second) during the baseline period and at various time points after drug administration.

    • Express the post-drug firing rate as a percentage of the baseline firing rate.

Conclusion

This compound is a valuable pharmacological tool for elucidating the role of the M4 muscarinic acetylcholine receptor in the regulation of the dopamine system. The protocols provided here offer a framework for researchers to investigate the effects of M4 receptor antagonism on dopamine release and neuronal activity. Such studies will contribute to a deeper understanding of the complex interplay between the cholinergic and dopaminergic systems and may facilitate the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

Application Notes and Protocols for VU6028418 in GPCR Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VU6028418, a potent and selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), in the investigation of G-protein coupled receptor (GPCR) signaling pathways.

Introduction

This compound is a valuable chemical probe for elucidating the physiological and pathological roles of the M4 mAChR.[1][2][3][4] As a member of the GPCR family, the M4 receptor is predominantly coupled to the Gi/o signaling pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] M4 receptors are highly expressed in the striatum, a key brain region involved in motor control, making this compound a critical tool for studying movement disorders such as dystonia and Parkinson's disease.[1][7]

Data Presentation

In Vitro Pharmacology of this compound
ParameterSpeciesReceptor SubtypeValueAssay TypeReference
IC50 HumanM44.1 nMCalcium Mobilization[1][8][9][10]
RatM457 nMNot Specified[8][11]
HumanM1>10 µMCalcium Mobilization[1]
HumanM23.5 µMCalcium Mobilization[1]
HumanM3>10 µMCalcium Mobilization[1]
HumanM5>10 µMCalcium Mobilization[1]
Ki HumanM43.2 nMRadioligand Binding ([3H]NMS)[1]
Humanσ116.9 nMRadioligand Binding[1]
IC50 HumanhERG431 nMPatch Clamp[1]
In Vivo Pharmacokinetics of this compound
ParameterRat (SD)Mouse (CD-1)Dog (Beagle)Reference
Dose (mg/kg) IV/PO 1/101/31/3[1][8]
Clearance (CLp) (mL/min/kg) 6.11743[1][8]
Volume of Distribution (Vss) (L/kg) 6.710.68.5[1][8]
Elimination Half-life (t1/2) (h) 13NC15[1][8]
Oral Bioavailability (F) (%) ≥100≥10086[1][8]
Brain/Plasma Ratio (Kp) 6.4NDND[1]
Unbound Brain/Unbound Plasma (Kp,uu) 0.61NDND[1]
NC = Not Calculated, ND = Not Determined

Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway and Inhibition by this compound

M4_Signaling M4 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds and Activates This compound This compound This compound->M4R Binds and Inhibits G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel modulation) PKA->Cellular_Response Phosphorylates Targets

Caption: M4 mAChR signaling cascade and its inhibition by this compound.

Experimental Workflow for Characterizing this compound

experimental_workflow Workflow for In Vitro and In Vivo Characterization of this compound cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding_assay Radioligand Binding Assay (Determine Ki) invivo_evaluation In Vivo Evaluation binding_assay->invivo_evaluation functional_assay Calcium Mobilization Assay (Determine IC50) functional_assay->invivo_evaluation pk_studies Pharmacokinetic Studies (Determine Bioavailability, Half-life, etc.) end End pk_studies->end efficacy_model Haloperidol-Induced Catalepsy Model (Assess In Vivo Efficacy) efficacy_model->end start Start invitro_characterization In Vitro Characterization start->invitro_characterization invitro_characterization->binding_assay invitro_characterization->functional_assay invivo_evaluation->pk_studies invivo_evaluation->efficacy_model

Caption: A logical workflow for the comprehensive evaluation of this compound.

Experimental Protocols

In Vitro Calcium Mobilization Assay for M4 Receptor Antagonism

This protocol is designed to determine the IC50 of this compound at the human M4 muscarinic receptor.

Materials:

  • CHO cells stably expressing the human M4 receptor (and a suitable G-protein chimera like Gqi5 to couple to calcium mobilization).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Acetylcholine (ACh).

  • This compound.

  • 384-well black, clear-bottom microplates.

  • A fluorescence plate reader with automated liquid handling (e.g., FLIPR).

Procedure:

  • Cell Plating: Seed the CHO-hM4 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in assay buffer to create a concentration range for testing.

    • Prepare a solution of acetylcholine at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration should be predetermined in a separate experiment.

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the plate in the fluorescence plate reader.

    • Add the various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

    • Measure the baseline fluorescence.

    • Add the EC80 concentration of acetylcholine to all wells.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the inhibitory effect of this compound at each concentration by comparing the response to wells with acetylcholine alone.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay for M4 Receptor Affinity

This protocol is used to determine the binding affinity (Ki) of this compound for the M4 receptor using a competition binding assay with a known radiolabeled ligand, such as [3H]N-methylscopolamine ([3H]NMS).

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human M4 receptor.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • [3H]NMS (radiolabeled antagonist).

  • This compound.

  • Atropine (B194438) (for determining non-specific binding).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • A microplate scintillation counter.

Procedure:

  • Reaction Setup:

    • In each well of a 96-well plate, add the following in order:

      • Binding buffer.

      • Cell membranes (e.g., 10-20 µg of protein per well).

      • A fixed concentration of [3H]NMS (typically at or near its Kd).

      • Varying concentrations of this compound.

      • For non-specific binding control wells, add a high concentration of atropine (e.g., 10 µM).

      • For total binding control wells, add binding buffer instead of any competing ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters several times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials or a compatible microplate.

    • Add scintillation cocktail to each vial/well.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

In Vivo Haloperidol-Induced Catalepsy Model

This animal model is used to assess the potential of this compound to reverse the extrapyramidal side effects associated with dopamine (B1211576) D2 receptor antagonists like haloperidol (B65202).[1][3][11]

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent strain).

  • Haloperidol solution.

  • This compound formulation for oral administration.

  • Vehicle control for both haloperidol and this compound.

  • A horizontal bar (approximately 1 cm in diameter) raised about 10 cm from the surface.

  • Stopwatch.

Procedure:

  • Animal Acclimation: Acclimate the animals to the testing environment.

  • Drug Administration:

    • Administer this compound (at various doses) or its vehicle orally.

    • After a predetermined time (e.g., 30-60 minutes, based on pharmacokinetic data), administer haloperidol (e.g., 0.5-1 mg/kg, intraperitoneally) or its vehicle.

  • Catalepsy Assessment:

    • At various time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy.

    • Gently place the rat's forepaws on the horizontal bar.

    • Start the stopwatch and measure the latency for the rat to remove both forepaws from the bar.

    • A cut-off time (e.g., 120-180 seconds) is typically used. If the rat remains in the position for the entire cut-off period, the latency is recorded as the maximum time.

  • Data Analysis:

    • Compare the latency to move in the this compound-treated groups to the vehicle-treated control group.

    • A significant reduction in the latency to move in the presence of this compound indicates a reversal of haloperidol-induced catalepsy.

    • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Disclaimer: All experimental procedures should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

References

Application Notes and Protocols for In Vivo Imaging of the M4 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes describe the use of a novel radiofluorinated positive allosteric modulator (PAM), [¹⁸F]12, for in vivo imaging of the M4 muscarinic acetylcholine (B1216132) receptor (M4R) using Positron Emission Tomography (PET). While not a direct derivative of VU6028418, this compound targets the same M4 receptor, offering a valuable tool for researchers studying the cholinergic system in the context of neurological and psychiatric disorders.

Introduction

The M4 muscarinic acetylcholine receptor is a key target in the development of therapeutics for conditions such as schizophrenia and dementia with Lewy bodies.[1] this compound has been identified as a potent and selective M4 antagonist.[2] In parallel, the development of PET radioligands is crucial for the non-invasive visualization and quantification of M4 receptors in the brain, facilitating drug development and aiding in the diagnosis of disease.[1] This document details the properties and experimental protocols for a novel radiofluorinated M4-selective PET radioligand, [¹⁸F]12, a subtype-selective positive allosteric modulator.[1][2]

Data Presentation

Table 1: In Vitro Pharmacology of M4 PAMs
CompoundhM4 EC₅₀ (nM)hM4 % Ago
8 13088
9 110100
10 140100
11 100100
12 6894
13 6989

Data represents the potency and maximal efficacy of novel pyrazol-4-yl-pyridine derivatives as positive allosteric modulators at the human M4 muscarinic acetylcholine receptor.

Table 2: Radiosynthesis and Quality Control of [¹⁸F]12
ParameterValue
Radiochemical Yield28% ± 10%
Molar Activity>37 GBq/μmol
Radiochemical Purity>99%

Summary of the radiosynthesis outcomes for the M4-selective PET radioligand [¹⁸F]12.[1]

Signaling Pathway

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by acetylcholine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Positive allosteric modulators, like compound 12, bind to a site on the receptor distinct from the acetylcholine binding site and enhance the receptor's response to the endogenous ligand.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4R Binds PAM Positive Allosteric Modulator ([¹⁸F]12) PAM->M4R Enhances Binding ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Regulates Experimental_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_evaluation Biological Evaluation Precursor_Synth Synthesis of Tosylate Precursor (14) Radiosynthesis Radiosynthesis of [¹⁸F]12 Precursor_Synth->Radiosynthesis QC Quality Control (Purity, Molar Activity) Radiosynthesis->QC Autoradiography In Vitro Autoradiography (Rodent, NHP, Human Brain) QC->Autoradiography PET_Imaging In Vivo PET Imaging (Non-Human Primate) QC->PET_Imaging Autoradiography->PET_Imaging Informs Data_Analysis Data Analysis (Time-Activity Curves, SUVs) PET_Imaging->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: VU6028418 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the oral bioavailability of VU6028418. Contrary to concerns about poor oral absorption, published preclinical data indicate that this compound has high oral bioavailability.[1][2][3][4] This resource summarizes the existing data and offers troubleshooting advice for common experimental challenges that could unexpectedly affect in vivo exposure.

Frequently Asked Questions (FAQs)

Q1: What is the reported oral bioavailability of this compound?

A1: this compound has demonstrated high oral bioavailability in multiple preclinical species. When administered as a suspension, the reported oral bioavailability (F%) was ≥100% in both rats and mice, and 86% in dogs.[1][2]

Q2: What formulation was used to achieve high oral bioavailability in preclinical studies?

A2: The high oral bioavailability was achieved by administering this compound as a suspension.[1][2] The specific vehicle composition for the oral suspension used in the key publication was 0.5% methylcellulose (B11928114) in sterile water.

Q3: What are the key pharmacokinetic parameters of this compound?

A3: this compound exhibits favorable pharmacokinetic properties, including low plasma clearance in rats and mice, a large volume of distribution (Vss) across species, and a long elimination half-life (t1/2).[1][2] A summary of these parameters is provided in Table 1.

Troubleshooting Guide

Q1: I am observing lower than expected in vivo exposure after oral dosing. What are the potential causes?

A1: While this compound has inherently high bioavailability, several experimental factors can lead to lower-than-expected plasma concentrations. Consider the following:

  • Formulation Issues: Improper preparation of the dosing suspension can lead to inaccurate dosing. Ensure the compound is uniformly suspended before and during administration. Particle size of the active pharmaceutical ingredient (API) can also influence dissolution.

  • Dosing Accuracy: Verify the concentration of your dosing formulation and the accuracy of your administration volume. For small animal studies, precise oral gavage technique is critical.

  • Metabolic Differences: While the compound shows good stability, differences in animal strain, age, or health status could potentially alter metabolic rates.

  • Compound Stability: Ensure the stability of this compound in your chosen vehicle over the duration of your experiment.

Q2: My compound is not dissolving well in the recommended vehicle. What can I do?

A2: this compound was dosed as a suspension, not a solution. For suspensions, complete dissolution is not expected. The goal is a fine, uniform dispersion of particles. If you are having trouble forming a stable suspension, consider:

  • Particle Size Reduction: Using a micronized form of the API can improve the stability and homogeneity of the suspension.[5][6][7][8]

  • Alternative Vehicles: While 0.5% methylcellulose is common, other suspending agents like carboxymethylcellulose (CMC) or polyethylene (B3416737) glycol (PEG) formulations could be explored. However, any change in vehicle would require validation.

Q3: Could poor solubility be a limiting factor for the absorption of this compound despite its high bioavailability?

A3: It is unlikely to be a limiting factor given the observed high bioavailability. However, for compounds that do have solubility-limited absorption, various formulation strategies can be employed to enhance oral bioavailability. These include solid dispersions, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS), and complexation with cyclodextrins.[6][7][8][9]

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound [1][2][10]

ParameterRat (Sprague-Dawley)Mouse (CD-1)Dog (Beagle)
IV Dose (mg/kg) 111
PO Dose (mg/kg) 1033
Clearance (CLp; mL/min/kg) 6.11743
Volume of Distribution (Vss; L/kg) 6.710.68.5
Elimination t1/2 (h) 13NC15
Cmax (ng/mL) PO 17,00018170
Tmax (h) PO 1.56.6717
AUC0-inf (ng/mL·h) PO 30,000NC1100
Oral Bioavailability (F %) ≥100≥10086
Total Brain/Total Plasma (Kp) 6.4NDND
Unbound Brain/Unbound Plasma (Kp,uu) 0.61NDND

NC = Not Calculated; there was insufficient data to define the elimination phase. ND = Not Determined.

Experimental Protocols

Protocol: In Vivo Pharmacokinetic Study of this compound

This protocol is based on the methodology described in the primary literature for assessing the pharmacokinetics of this compound.[1]

  • Animal Models: Male Sprague-Dawley rats, CD-1 mice, and beagle dogs are used. Animals are fasted overnight prior to dosing.

  • Formulation Preparation:

    • Intravenous (IV) Formulation: Prepare a solution in a suitable vehicle (e.g., 10% DMSO, 10% Solutol HS 15, 80% sterile water).

    • Oral (PO) Formulation: Prepare a suspension in 0.5% methylcellulose in sterile water.

  • Dosing Administration:

    • IV Administration: Administer the solution via the tail vein (rodents) or cephalic vein (dogs).

    • PO Administration: Administer the suspension via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

    • Centrifuge the blood samples to separate plasma.

  • Sample Analysis:

    • Analyze the plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CLp, Vss, and F%) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Visualizations

G cluster_prep Preparation cluster_dose Dosing cluster_sample Sampling & Analysis cluster_calc Calculation Prep Prepare IV and PO Formulations IV_Dose Administer IV Dose Prep->IV_Dose PO_Dose Administer PO Dose Prep->PO_Dose Animals Fast Animals Overnight Animals->IV_Dose Animals->PO_Dose Blood Serial Blood Collection IV_Dose->Blood PO_Dose->Blood Plasma Separate Plasma Blood->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS PK Calculate PK Parameters LCMS->PK F Determine Oral Bioavailability (F%) PK->F

Caption: Workflow for a typical oral bioavailability study.

G Start Lower than Expected In Vivo Exposure Observed Check1 Verify Formulation (Suspension Homogeneity, Concentration) Start->Check1 Check2 Review Dosing Procedure (Volume Accuracy, Gavage Technique) Check1->Check2 Formulation OK Action1 Reformulate: Ensure uniform particle dispersion. Use micronized API. Check1->Action1 Issue Found Check3 Assess Compound Stability in Vehicle Check2->Check3 Dosing OK Action2 Refine Dosing Technique: Calibrate equipment. Provide additional training. Check2->Action2 Issue Found Action3 Perform Stability Study: Choose alternative vehicle if needed. Check3->Action3 Degradation Found End Issue Resolved Check3->End Compound Stable Action1->End Action2->End Action3->End

Caption: Troubleshooting logic for low in vivo exposure.

References

VU6028418 stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and potential degradation of VU6028418.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound to ensure its stability?

Proper storage is crucial for maintaining the integrity of this compound. Recommended storage conditions are summarized in the table below.[1][2]

Q2: I'm having trouble dissolving this compound. What are the recommended procedures?

This compound can be challenging to dissolve. For in vitro experiments, DMSO is a commonly used solvent. One supplier recommends a concentration of up to 5.56 mg/mL (12.86 mM) in DMSO with the aid of ultrasonication, warming, and adjusting the pH to 5 with HCl, followed by heating to 60°C.[1][2] It is also noted that hygroscopic DMSO can negatively impact solubility, so using a fresh, unopened bottle is advised.[2] For in vivo studies, the compound has been administered as a suspension.[3]

Q3: What is the expected shelf-life of this compound in different storage forms?

The stability of this compound depends on its form (powder vs. in solvent) and storage temperature. The following table outlines the recommended storage durations to minimize degradation.[1][2]

Q4: Are there any known degradation pathways for this compound?

Currently, there is no publicly available information detailing the specific chemical degradation pathways of this compound under various experimental conditions. However, like many small molecules, it may be susceptible to hydrolysis, oxidation, or photodecomposition. Researchers should be mindful of these potential degradation routes when designing and interpreting experiments.

Q5: How is this compound metabolized in biological systems?

In vivo, this compound is predominantly metabolized by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2D6 and CYP2J2.[3] This is a critical consideration for in vitro and in vivo studies, as this metabolic pathway represents a form of biological degradation that will impact the compound's concentration and half-life.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected potency in my in vitro assay.

If you are observing lower than expected activity, consider the following troubleshooting steps:

  • Improper Storage: Verify that the compound has been stored according to the recommendations (see FAQ 1). Prolonged storage at room temperature or in inappropriate solvents can lead to degradation.

  • Incomplete Dissolution: Ensure the compound is fully dissolved. Visually inspect the solution for any precipitate. If necessary, revisit the recommended dissolution protocol involving sonication and gentle warming.[1][2]

  • Adsorption to Plastics: Highly lipophilic compounds can adsorb to plastic labware. Consider using low-adhesion microplates or glass vials.

  • Biological Degradation: If using a cell-based assay with metabolic activity, consider the possibility of metabolism by CYP enzymes, primarily CYP3A4.[3]

Issue 2: Poor oral bioavailability or rapid clearance in my in vivo study.

While this compound has been reported to have good oral bioavailability in several species[2][3], suboptimal results could be due to:

  • Formulation Issues: The physical properties of the formulation (e.g., particle size in a suspension) can significantly impact absorption.

  • Metabolic Clearance: As this compound is a substrate for CYP3A4[3], co-administration with inducers of this enzyme could accelerate its clearance. Conversely, co-administration with CYP3A4 inhibitors could increase exposure.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureDuration
Powder-20°C3 years
Powder4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Data sourced from MedChemExpress product data sheet.[1][2]

Table 2: In Vitro Solubility of this compound

SolventConcentrationMethod
DMSO5.56 mg/mL (12.86 mM)Ultrasonic and warming and adjust pH to 5 with HCl and heat to 60°C

Data sourced from MedChemExpress product data sheet.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Assessing this compound Stability in an Aqueous Buffer

This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental buffer.

  • Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM.

  • Dilute in Buffer: Dilute the DMSO stock solution into your aqueous buffer of choice (e.g., PBS, pH 7.4) to a final concentration relevant to your assay (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <0.1%) to minimize solvent effects.

  • Incubate: Aliquot the solution into multiple vials and incubate at the desired temperature (e.g., room temperature, 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take a sample from one of the vials.

  • Quench and Analyze: Immediately quench any potential degradation by adding an equal volume of cold acetonitrile. Analyze the samples by HPLC or LC-MS to quantify the amount of remaining this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine its half-life in the chosen buffer.

Visualizations

VU6028418_Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp, Duration) start->check_storage storage_ok Storage OK? check_storage->storage_ok check_dissolution Confirm Complete Dissolution (Visual Inspection, Protocol) dissolution_ok Dissolution OK? check_dissolution->dissolution_ok check_protocol Review Assay Protocol (Controls, Reagents) protocol_ok Protocol OK? check_protocol->protocol_ok storage_ok->check_dissolution Yes reprepare_compound Prepare Fresh Stock Solution storage_ok->reprepare_compound No dissolution_ok->check_protocol Yes optimize_dissolution Optimize Dissolution (Sonication, Warming) dissolution_ok->optimize_dissolution No troubleshoot_assay Troubleshoot Assay Components protocol_ok->troubleshoot_assay No consider_degradation Consider Potential Degradation (Hydrolysis, Oxidation, Metabolism) protocol_ok->consider_degradation Yes reprepare_compound->check_dissolution optimize_dissolution->check_protocol troubleshoot_assay->consider_degradation end Hypothesis Formed consider_degradation->end VU6028418_Metabolic_Pathway This compound This compound (Active) Metabolites Inactive/Less Active Metabolites This compound->Metabolites Phase I Metabolism CYP3A4 CYP3A4 (Major) CYP3A4->this compound CYP2D6_2J2 CYP2D6, CYP2J2 (Minor) CYP2D6_2J2->this compound

References

Off-target effects of VU6028418 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers with essential information regarding the use of VU6028418, focusing on potential off-target effects observed at high concentrations. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary molecular target?

A1: this compound is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2][3] It was developed as a preclinical tool compound to investigate the role of the M4 receptor in the central nervous system, particularly in relation to movement disorders like dystonia.[1] It is noted for its high selectivity for the human M4 (hM4) receptor over other muscarinic subtypes (M1, M2, M3, M5) and its oral bioavailability.[1][4]

Q2: I am observing unexpected results when using this compound at high concentrations (>1 µM). What could be the cause?

A2: While this compound is highly selective for the M4 receptor at nanomolar concentrations, using it at higher, micromolar concentrations can lead to off-target effects.[1] These occur when the compound binds to and modulates the activity of proteins other than its intended target.[5] Such unintended interactions can lead to misinterpretation of experimental outcomes, cellular toxicity, or other confounding effects.[5]

Q3: What are the primary known off-targets for this compound?

A3: Ancillary pharmacology screening has identified two significant off-targets for this compound, particularly at concentrations of 10 µM. These are:

  • Sigma-1 (σ1) Receptor : this compound binds to the σ1 receptor with high affinity.[1]

  • hERG Potassium Channel : this compound is a potent inhibitor of the hERG (human Ether-a-go-go-Related Gene) channel.[1]

Q4: My experimental system is showing signs of cytotoxicity or unexpected electrophysiological activity. Could this be related to this compound's off-target profile?

A4: Yes, it is highly possible. Inhibition of the hERG channel is a well-known cause of cardiotoxicity, as it plays a critical role in cardiac repolarization.[1] Strong inhibition of the hERG tail current by this compound could manifest as electrophysiological abnormalities in relevant cell types.[1] Additionally, modulation of the σ1 receptor can influence numerous downstream signaling pathways and cellular processes, potentially leading to unexpected phenotypes.

Q5: How can I design my experiments to minimize or control for these off-target effects?

A5: To ensure your observed phenotype is due to M4 receptor antagonism and not off-target effects, consider the following strategies:

  • Use the Lowest Effective Concentration : Perform a dose-response curve to determine the lowest concentration of this compound that achieves the desired on-target effect.[5]

  • Genetic Knockdown/Knockout : The most rigorous control is to use genetic tools like CRISPR or siRNA to eliminate the M4 receptor.[5] If the experimental effect of this compound persists in the absence of its target, the effect is unequivocally off-target.

Quantitative Data Summary

The following table summarizes the known binding and functional activities of this compound at its primary target and key off-targets for easy comparison.

TargetAssay TypeSpeciesValueReference
M4 mAChR (On-Target) Calcium Mobilization (IC₅₀)Human4.1 nM[1]
Calcium Mobilization (IC₅₀)Rat57 nM[4]
Radioligand Binding (Kᵢ)Human3.2 nM[1]
M2 mAChR (Off-Target) Calcium Mobilization (IC₅₀)Human3.5 µM[1]
M1, M3, M5 mAChRs (Off-Target) Calcium Mobilization (IC₅₀)Human>10 µM[1]
Sigma-1 (σ1) Receptor (Off-Target) Radioligand Binding (Kᵢ)Not Specified16.9 nM[1]
hERG Channel (Off-Target) Patch Clamp Electrophysiology (IC₅₀)Human431 nM[1]
[³H]dofetilide Binding (Kᵢ)Human790 nM[1]

Troubleshooting Guide

Use the following workflow to diagnose unexpected experimental outcomes when using this compound.

A Unexpected Experimental Result Observed B Is the this compound concentration in the high nM or µM range? A->B C Result is likely due to on-target M4 antagonism. B->C No D Consider off-target effects. Review known off-targets: hERG and Sigma-1 Receptor. B->D Yes E Does your experimental system express hERG or Sigma-1? D->E F Perform Control Experiments E->F Yes K Phenotype may be unrelated to these specific off-targets. Consider broader profiling. E->K No/Unknown G 1. Use a structurally unrelated M4 antagonist. 2. Use M4 knockout/knockdown cells. 3. Test a Sigma-1 or hERG modulator directly. F->G H Interpret Results: Phenotype reproduced with other M4 antagonists or absent in KO cells? G->H I Conclusion: Effect is ON-TARGET H->I Yes J Conclusion: Effect is OFF-TARGET H->J No

Caption: Troubleshooting workflow for unexpected results with this compound.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for hERG Inhibition

Objective: To measure the inhibitory effect of this compound on hERG potassium channel currents in a cellular context.

Methodology:

  • Cell Culture: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells). Culture cells to 70-80% confluency under standard conditions.

  • Preparation: Plate cells onto glass coverslips for recording. On the day of the experiment, place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with an external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal pipette solution.

  • Whole-Cell Configuration: Obtain a giga-ohm seal on a single cell and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -80 mV. To elicit the characteristic hERG tail current, apply a depolarizing step to +30 mV for ~1 second, followed by a repolarizing step to -40 mV.[1]

  • Baseline Recording: Record the baseline tail current amplitude for several minutes to ensure stability.

  • Compound Application: Perfuse the chamber with the external solution containing this compound at the desired concentration.

  • Effect Measurement: Once the effect of the compound has reached a steady state, record the tail current again using the same voltage protocol.

  • Data Analysis: Calculate the percentage of inhibition by comparing the tail current amplitude before and after the application of this compound. Determine the IC₅₀ by testing a range of concentrations and fitting the data to a dose-response curve.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 Culture hERG-expressing HEK293 cells E1 Establish Whole-Cell Patch Clamp P1->E1 P2 Prepare recording solutions (Internal & External) P2->E1 P3 Pull glass micropipettes P3->E1 E2 Apply Voltage Protocol (Depolarize to +30mV, Repolarize to -40mV) E1->E2 E3 Record Baseline hERG Tail Current E2->E3 E4 Perfuse this compound E3->E4 E5 Record Post-Drug hERG Tail Current E4->E5 A1 Measure current amplitude before and after drug E5->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 value A2->A3

Caption: Experimental workflow for a hERG channel patch-clamp assay.

Protocol 2: Calcium Mobilization Assay for mAChR Selectivity

Objective: To functionally determine the inhibitory potency (IC₅₀) of this compound at different muscarinic receptor subtypes.

Methodology:

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably transfected with the specific human muscarinic receptor subtype of interest (hM1, hM2, hM3, hM4, or hM5).[1]

  • Plate Preparation: Seed the cells into 384-well black-walled, clear-bottom plates and grow to confluency.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate according to the dye manufacturer's instructions.

  • Compound Preparation: Prepare serial dilutions of this compound to generate a range of concentrations for IC₅₀ determination.

  • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells and pre-incubate for a specified time.

  • Agonist Stimulation: Place the plate into a fluorescence plate reader (e.g., a FLIPR instrument). Add an EC₈₀ concentration of acetylcholine to all wells to stimulate the receptors.[1]

  • Data Acquisition: Measure the fluorescence intensity over time to record the calcium mobilization in response to acetylcholine stimulation.

  • Data Analysis: Determine the inhibitory effect of this compound by comparing the peak fluorescence response in compound-treated wells to control wells. Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each receptor subtype.

Protocol 3: Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Kᵢ) of this compound for the Sigma-1 receptor through competitive displacement of a known radioligand.

Methodology:

  • Membrane Preparation: Harvest membranes from cells or tissues known to express the Sigma-1 receptor.

  • Assay Setup: In a 96-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand for the Sigma-1 receptor (e.g., [³H]-pentazocine), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Detection: Place the filter mats in scintillation vials with a scintillation cocktail and count the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity detected is proportional to the amount of radioligand bound to the receptor. The data will show that as the concentration of this compound increases, the amount of bound radioligand decreases. Calculate the IC₅₀ from the resulting competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

References

Overcoming poor solubility of VU6028418 in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing challenges with the poor aqueous solubility of VU6028418.

Frequently Asked Questions (FAQs)

Q1: What is the reported aqueous solubility of this compound?

A1: The kinetic solubility of this compound has been reported as 85.1 μM at a pH of 6.8.[1] The melting point of the compound is 201–203 °C.[1]

Q2: Why is my this compound not dissolving in aqueous buffer?

A2: this compound has low intrinsic aqueous solubility.[1] Direct dissolution in aqueous buffers, especially at higher concentrations, is likely to result in precipitation or incomplete dissolution. It is recommended to first dissolve the compound in an organic solvent, such as DMSO, before preparing aqueous working solutions.

Q3: What is the biological target of this compound?

A3: this compound is a potent and highly selective antagonist of the M4 muscarinic acetylcholine (B1216132) receptor (mAChR).[1][2] M4 receptors are G protein-coupled receptors highly expressed in the striatum and are involved in regulating extrapyramidal motor control.[1]

Troubleshooting Guide: Preparing Aqueous Solutions of this compound

This guide provides a systematic approach to overcoming common solubility issues encountered when preparing aqueous solutions of this compound for in vitro experiments.

Initial Stock Solution Preparation

The recommended first step is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

Issue: Compound does not dissolve in the primary aqueous buffer.

Solution Workflow:

start Start: Undissolved this compound in aqueous buffer step1 Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). start->step1 step2 Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. step1->step2 step3 Perform serial dilutions of the DMSO stock into your aqueous experimental buffer. step2->step3 step4 Visually inspect for precipitation at each dilution step. step3->step4 end End: Soluble aqueous working solution step4->end

Caption: Workflow for preparing aqueous solutions of this compound.

Advanced Solubility Enhancement Techniques

If simple dilution from a DMSO stock is insufficient, or if the final DMSO concentration is a concern for your assay, consider the following formulation strategies. The choice of method will depend on the specific requirements of your experiment.[3][4][5][6][7][8][9][10][11][12]

Quantitative Data Summary: General Solubility Enhancement Strategies

StrategyPrincipleKey AdvantagesKey Disadvantages
Co-solvents Increase solubility by reducing the polarity of the aqueous solvent.[8]Simple to implement.May affect biological assays; potential for compound precipitation upon high dilution.
pH Adjustment For ionizable compounds, adjusting the pH can increase the concentration of the more soluble ionized form.[8][11]Can be highly effective if the compound has a suitable pKa.pH change may be incompatible with the experimental system.
Surfactants Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[8][11]Effective at low concentrations.Can interfere with cell membranes and some biological assays.
Cyclodextrins Form inclusion complexes with the drug, where the hydrophobic drug resides in the cyclodextrin's central cavity.[4][12][13]Generally low toxicity; can improve stability.Can be expensive; complexation is a reversible equilibrium.
Solid Dispersions The drug is dispersed in a solid, water-soluble carrier matrix, often in an amorphous state.[3][9][10]Can significantly increase dissolution rate and apparent solubility.Requires specialized preparation techniques (e.g., spray drying, hot-melt extrusion).
Lipid-Based Formulations The drug is dissolved in lipids, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).[4][5]Can significantly improve oral bioavailability.Complex formulations; may not be suitable for all in vitro applications.
Experimental Protocols

Protocol 1: Co-solvent Method

This protocol outlines the use of a co-solvent to improve the solubility of this compound.

  • Prepare Stock Solution: Dissolve this compound in a suitable water-miscible organic solvent (e.g., DMSO, ethanol, or polyethylene (B3416737) glycol 400) to create a concentrated stock solution.

  • Prepare Co-solvent Buffer: Prepare your experimental buffer containing a final concentration of the co-solvent that is compatible with your assay (typically <1% v/v for DMSO).

  • Dilution: Serially dilute the stock solution into the co-solvent-containing buffer to achieve the desired final concentration.

  • Equilibration: Allow the solution to equilibrate for a short period, observing for any signs of precipitation.

Protocol 2: Cyclodextrin-Based Formulation

This protocol describes the use of cyclodextrins to enhance the solubility of this compound.

  • Select Cyclodextrin (B1172386): Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its ability to form inclusion complexes with a wide range of molecules.[13]

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your aqueous experimental buffer. The concentration will need to be optimized.

  • Add this compound: Add the solid this compound to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture at a controlled temperature for a period of 24-72 hours to allow for the formation of the inclusion complex.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The concentration of the filtrate represents the solubility in the presence of the cyclodextrin.

Signaling Pathway Context

Understanding the biological context of this compound can be important for experimental design. The diagram below illustrates the general signaling pathway for M4 muscarinic acetylcholine receptors.

cluster_cell Cell Membrane M4 M4 Receptor Gi Gi Protein M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4 Activates This compound This compound This compound->M4 Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: M4 muscarinic receptor signaling pathway.

References

Interpreting unexpected results in VU6028418 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU6028418, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound, providing potential explanations and solutions in a question-and-answer format.

Issue 1: Inconsistent or weaker-than-expected M4 antagonist activity in functional assays.

  • Question: My in vitro functional assay (e.g., calcium mobilization) is showing variable or lower-than-expected potency for this compound. What could be the cause?

  • Answer: Several factors could contribute to this observation. Firstly, ensure the integrity of your this compound stock solution. The compound is typically dissolved in DMSO for in vitro use. Improper storage or multiple freeze-thaw cycles could lead to degradation. It is recommended to prepare fresh dilutions from a concentrated stock for each experiment. Secondly, this compound has a kinetic solubility of 85.1 μM at pH 6.8.[1] Exceeding this concentration in your aqueous assay buffer could lead to precipitation of the compound, reducing its effective concentration. Visually inspect your assay plates for any signs of precipitation. Consider using a lower concentration range or adding a small percentage of a solubility-enhancing agent, ensuring it does not interfere with the assay. Finally, confirm the health and receptor expression levels of your cell line. Variations in cell passage number can sometimes alter G-protein coupled receptor (GPCR) expression and signaling efficiency.

Issue 2: Observing unexpected off-target effects in cellular or in vivo models.

  • Question: I'm observing cellular phenotypes or in vivo effects that are not consistent with M4 receptor antagonism. What could be the reason?

  • Answer: While this compound is highly selective for the M4 receptor over other muscarinic subtypes, it has been shown to have significant off-target activities at the hERG potassium channel and the sigma-1 (σ1) receptor.[1] Binding to these targets could elicit biological responses independent of M4 antagonism.

    • hERG Inhibition: this compound is a potent inhibitor of the hERG channel, with an IC50 of 431 nM in patch-clamp electrophysiology studies.[1] hERG inhibition can lead to QT interval prolongation and is a critical safety liability. If your experimental system involves cells or tissues with hERG expression (e.g., cardiomyocytes), the observed effects could be due to altered potassium channel function.

    • Sigma-1 (σ1) Receptor Binding: this compound binds to the σ1 receptor with a Ki of 16.9 nM.[1] The σ1 receptor is an intracellular chaperone protein involved in various cellular processes, including calcium signaling and modulation of other receptors.[2][3] Depending on your experimental model, interaction with the σ1 receptor could lead to a range of unexpected pharmacological effects.

    To investigate if these off-target activities are responsible for your observations, consider using specific antagonists for hERG (e.g., dofetilide) or σ1 (e.g., NE-100) in your experiments to see if they can reverse the unexpected effects.

Issue 3: Difficulty in replicating in vivo efficacy in the haloperidol-induced catalepsy model.

  • Question: My in vivo experiments using the rat haloperidol-induced catalepsy model are not showing the expected reversal of catalepsy with this compound. What should I check?

  • Answer: The haloperidol-induced catalepsy model can be influenced by several experimental variables. Firstly, verify the dose and timing of both haloperidol (B65202) and this compound administration. The original study reported a minimal effective dose (MED) of 1 mg/kg for this compound administered orally.[1] Ensure your dosing regimen is consistent with established protocols. Secondly, the method of catalepsy assessment is crucial. The bar test, where the time taken for the rat to remove its forepaws from a raised bar is measured, is a standard method. Consistency in the height of the bar and the handling of the animals is important. Finally, consider the pharmacokinetic profile of this compound in your specific animal strain. While it has shown good oral bioavailability, variations in metabolism could affect the exposure levels. If possible, measure plasma and brain concentrations of this compound to correlate with the observed efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent and highly selective antagonist of the M4 muscarinic acetylcholine receptor (mAChR).[1] M4 receptors are G-protein coupled receptors that, upon activation by acetylcholine, typically lead to the inhibition of adenylyl cyclase, decreasing intracellular cAMP levels. As an antagonist, this compound blocks the binding of acetylcholine to the M4 receptor, thereby preventing this inhibitory signaling cascade.[4]

Q2: What are the key off-target activities of this compound? A2: The two primary off-target activities of this compound are inhibition of the hERG potassium channel (IC50 = 431 nM) and binding to the sigma-1 (σ1) receptor (Ki = 16.9 nM).[1] These off-target interactions are important considerations when interpreting experimental results, as they can contribute to the overall pharmacological profile of the compound.

Q3: What is the recommended solvent and storage condition for this compound? A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) and store it at -20°C or -80°C. To maintain compound integrity, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: Are there any known issues with the chemical stability of this compound? A4: While the primary publication does not report specific stability issues, this compound contains a pyridazine (B1198779) moiety. Pyridazine-containing compounds can sometimes be susceptible to degradation under certain conditions, such as strong acidic or basic environments, or prolonged exposure to light. It is good practice to protect solutions of this compound from light and to use freshly prepared dilutions for experiments.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

TargetAssay TypeSpeciesIC50 / KiReference
M4 mAChR Calcium MobilizationHuman4.1 nM (IC50)[1]
M1 mAChRCalcium MobilizationHuman>10 µM (IC50)[1]
M2 mAChRCalcium MobilizationHuman3.5 µM (IC50)[1]
M3 mAChRCalcium MobilizationHuman>10 µM (IC50)[1]
M5 mAChRCalcium MobilizationHuman>10 µM (IC50)[1]
hERG Channel Patch ClampHuman431 nM (IC50)[1]
Sigma-1 Receptor Radioligand Binding-16.9 nM (Ki)[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats

RouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)F (%)
IV2--1060-
PO32.0251196061

Data from the primary publication.

Experimental Protocols

1. Calcium Mobilization Assay for M4 Receptor Antagonism

This protocol is a general guideline for assessing the antagonist activity of this compound at the M4 mAChR using a calcium mobilization assay in a cell line stably expressing the human M4 receptor.

  • Cell Seeding: Seed CHO or HEK293 cells stably expressing the human M4 mAChR into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Incubate for the recommended time (typically 30-60 minutes) at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a solution of a known M4 receptor agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC80).

  • Antagonist Incubation: Add the diluted this compound solutions to the respective wells of the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Agonist Stimulation and Signal Reading: Place the plate in a fluorescence plate reader. Add the EC80 concentration of the agonist to all wells and immediately begin reading the fluorescence signal over time.

  • Data Analysis: The antagonist effect is determined by the reduction in the agonist-induced calcium signal. Calculate the IC50 value for this compound by fitting the concentration-response data to a suitable pharmacological model.

2. Haloperidol-Induced Catalepsy Model in Rats

This protocol describes a common in vivo model to assess the efficacy of compounds like this compound in reversing catalepsy.

  • Animals: Use male Sprague-Dawley or Wistar rats within a specific weight range. Acclimate the animals to the housing conditions for at least one week before the experiment.

  • Catalepsy Induction: Administer haloperidol (e.g., 1-2 mg/kg, i.p.) to induce a cataleptic state.

  • Compound Administration: At a specified time before or after haloperidol administration, administer this compound or the vehicle control via the desired route (e.g., oral gavage).

  • Catalepsy Assessment (Bar Test): At various time points after compound administration, assess the degree of catalepsy. Gently place the rat's forepaws on a horizontal bar raised a specific height (e.g., 9 cm) above the surface. Measure the time it takes for the rat to remove both forepaws from the bar (descent latency). A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the descent latencies between the vehicle-treated and this compound-treated groups. A significant reduction in descent latency in the this compound group indicates a reversal of catalepsy.

Mandatory Visualization

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4R Activates This compound This compound This compound->M4R Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered neuronal excitability) PKA->Cellular_Response Phosphorylates targets

Caption: M4 muscarinic receptor signaling pathway and the antagonistic action of this compound.

Off_Target_Workflow start Unexpected Experimental Result (not explained by M4 antagonism) check_hERG Is the experimental system sensitive to hERG inhibition? (e.g., cardiomyocytes, in vivo QT measurement) start->check_hERG test_hERG_blocker Co-administer a specific hERG blocker (e.g., Dofetilide) check_hERG->test_hERG_blocker Yes check_sigma1 Does the experimental system express σ1 receptors? check_hERG->check_sigma1 No hERG_effect Unexpected effect is reversed test_hERG_blocker->hERG_effect no_hERG_effect Unexpected effect persists test_hERG_blocker->no_hERG_effect no_hERG_effect->check_sigma1 test_sigma1_antagonist Co-administer a specific σ1 antagonist (e.g., NE-100) check_sigma1->test_sigma1_antagonist Yes other_mechanisms Consider other mechanisms (e.g., compound stability, other off-targets) check_sigma1->other_mechanisms No sigma1_effect Unexpected effect is reversed test_sigma1_antagonist->sigma1_effect no_sigma1_effect Unexpected effect persists test_sigma1_antagonist->no_sigma1_effect no_sigma1_effect->other_mechanisms

Caption: Workflow for investigating unexpected off-target effects of this compound.

Troubleshooting_Decision_Tree start Unexpected Result with this compound issue_type What is the nature of the issue? start->issue_type suboptimal_activity Suboptimal On-Target Activity issue_type->suboptimal_activity Weak/Variable Antagonism off_target_effects Potential Off-Target Effects issue_type->off_target_effects Unexplained Phenotypes reproducibility_issues In vivo Reproducibility Issues issue_type->reproducibility_issues In vivo Efficacy check_compound Check Compound Integrity & Solubility - Fresh dilutions? - Below kinetic solubility limit? suboptimal_activity->check_compound check_cells Check Cell Health & Receptor Expression - Passage number? - Confluency? suboptimal_activity->check_cells investigate_hERG Investigate hERG Inhibition - Use hERG-expressing cells? - Co-administer hERG blocker? off_target_effects->investigate_hERG investigate_sigma1 Investigate σ1 Receptor Binding - System expresses σ1? - Co-administer σ1 antagonist? off_target_effects->investigate_sigma1 check_dosing Verify Dosing Regimen - Correct dose and timing? - Route of administration? reproducibility_issues->check_dosing check_protocol Standardize Behavioral Protocol - Consistent handling? - Standardized equipment? reproducibility_issues->check_protocol check_pk Consider Pharmacokinetics - Measure plasma/brain levels? reproducibility_issues->check_pk

Caption: Decision tree for troubleshooting unexpected results in this compound experiments.

References

Optimizing VU6028418 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU6028418, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to optimize experimental design and minimize potential side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent, highly selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine receptor (mAChR).[1][3][4][5][6] It functions by competitively blocking the binding of the endogenous ligand, acetylcholine, to the M4 receptor.[7] M4 receptors are G-protein coupled receptors that play a significant role in the central nervous system, particularly in regulating extrapyramidal motor control.[7]

Q2: What is the selectivity profile of this compound?

A2: this compound exhibits high selectivity for the human M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).[7] This selectivity is advantageous for targeted studies of M4 receptor function, potentially reducing the side effects associated with non-selective muscarinic antagonists that interact with M1, M2, and M3 receptors.[8]

Q3: What are the known off-target effects of this compound?

A3: An ancillary pharmacology screen revealed that at a high concentration of 10 μM, this compound exhibited 101% inhibition of the σ1 receptor and 61% inhibition of the hERG channel.[7] Researchers should be mindful of these potential off-target effects, especially when using high concentrations in their experiments.

Q4: What is the recommended solvent for this compound?

A4: this compound hydrochloride is soluble in DMSO up to 100 mM and in ethanol (B145695) up to 50 mM. For in vitro stock solutions, MedchemExpress suggests that this compound is soluble in DMSO at a concentration of 12.86 mM (5.56 mg/mL) with the aid of ultrasonic treatment, warming, and pH adjustment.[5][6]

Q5: How should this compound be stored?

A5: For long-term storage, this compound powder should be kept at -20°C for up to three years.[6] Stock solutions in solvent can be stored at -80°C for up to six months or at -20°C for one month.[6]

Quantitative Data

In Vitro Potency and Selectivity
TargetIC50Assay TypeCell LineSpeciesReference
hM4 mAChR 4.1 nMCalcium MobilizationCHOHuman[1][6][7]
rM4 mAChR 145 nM--Rat[7]
hM1 mAChR >10 µMCalcium MobilizationCHOHuman[7]
hM2 mAChR 3.5 µMCalcium MobilizationCHOHuman[7]
hM3 mAChR >10 µMCalcium MobilizationCHOHuman[7]
hM5 mAChR >10 µMCalcium MobilizationCHOHuman[7]
In Vivo Pharmacokinetic Parameters
SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (h)t1/2 (h)Oral Bioavailability (F%)Reference
Rat (SD) 10p.o.17,0001.513≥100[5][6]
Mouse (CD-1) 3p.o.1816.67NC≥100[5][6]
Dog (Beagle) 3p.o.70171586[5][6]

NC = Not Calculated

Experimental Protocols

In Vitro: M4 Receptor Antagonism Assay (Calcium Mobilization)

This protocol is a general guideline for assessing the antagonist activity of this compound at the M4 receptor using a calcium mobilization assay in a recombinant cell line (e.g., CHO or HEK293) stably expressing the human M4 mAChR.

  • Cell Culture: Culture the M4-expressing cells in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates at a density optimized for your cell line and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered saline solution (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 30-60 minutes at 37°C, according to the dye manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a solution of a known M4 receptor agonist (e.g., acetylcholine) at a concentration that elicits a submaximal response (EC80).

  • Antagonist Pre-incubation: After dye loading, wash the cells and add the different concentrations of this compound. Incubate for 15-30 minutes to allow the antagonist to bind to the receptors.

  • Agonist Stimulation: Place the plate in a fluorescence plate reader and initiate reading. After establishing a baseline fluorescence, add the EC80 concentration of the agonist to all wells.

  • Data Acquisition: Measure the fluorescence intensity over time to capture the calcium flux.

  • Data Analysis: Determine the inhibitory effect of this compound by calculating the percentage of inhibition of the agonist-induced calcium response at each concentration. Plot the concentration-response curve and calculate the IC50 value.

In Vivo: Haloperidol-Induced Catalepsy in Rats

This protocol describes a model to assess the efficacy of this compound in reversing catalepsy, a common preclinical model for Parkinson's disease-like motor deficits.

  • Animals: Use male Sprague-Dawley rats (200-250 g).[9] House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[9]

  • Catalepsy Induction: Administer haloperidol (B65202) (e.g., 1 mg/kg, i.p.) to induce catalepsy.[10][11] The vehicle for haloperidol can be saline with 2% Tween 80.[10]

  • Drug Administration: Administer this compound orally at the desired doses (e.g., 0.3, 1, and 3 mg/kg).[7] The vehicle for this compound can be prepared as a suspension.

  • Catalepsy Assessment (Bar Test): At specified time points after drug administration (e.g., 30, 60, 90, and 120 minutes), assess the degree of catalepsy using the bar test.[9][11][12]

    • Gently place the rat's forepaws on a horizontal bar raised approximately 10 cm from the surface.[9]

    • Measure the latency (in seconds) for the rat to remove both forepaws from the bar.

    • A cut-off time (e.g., 120 or 180 seconds) should be set.[9][12]

  • Data Analysis: Compare the latency to withdraw in the this compound-treated groups to the vehicle-treated control group. A significant reduction in latency indicates a reversal of catalepsy.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no effect in in vitro assays Incorrect agonist concentration: Using an agonist concentration that is too high (saturating) will make it difficult to observe competitive antagonism.Determine the EC80 of your agonist in your specific assay system and use this concentration for antagonist screening.
Cell health and receptor expression: Poor cell health or low M4 receptor expression can lead to a weak signal window.Ensure cells are healthy and not passaged too many times. Confirm M4 receptor expression levels.
Insufficient antagonist pre-incubation: The antagonist may not have reached equilibrium with the receptor before the addition of the agonist.Pre-incubate with this compound for at least 15-30 minutes before adding the agonist.
Weaker than expected effect in in vivo studies Suboptimal dosage: The dose of this compound may be too low to achieve sufficient receptor occupancy in the target tissue.Perform a dose-response study to determine the minimal effective dose (MED). The reported MED in the rat catalepsy model is 1 mg/kg.[7]
Issues with drug formulation or administration: Poor suspension or incorrect administration can lead to variable drug exposure.Ensure the vehicle is appropriate and the compound is homogenously suspended before each administration. Confirm the accuracy of the administration technique (e.g., oral gavage).
Timing of behavioral assessment: The peak effect of the drug may not coincide with the timing of the behavioral test.Conduct a time-course experiment to determine the optimal time for behavioral assessment after this compound administration.
Unexpected side effects observed in animals High dosage: While a single dose escalation study in rats showed no adverse events, high doses may lead to on-target or off-target effects.Use the lowest effective dose. Carefully observe animals for any signs of anticholinergic side effects (see below).
Off-target effects: At high concentrations, this compound may interact with the σ1 receptor or hERG channel.[7]If off-target effects are a concern, consider using a lower dose or a different M4 antagonist with a different off-target profile for comparison.

Minimizing Side Effects

The high selectivity of this compound for the M4 receptor is expected to minimize the common side effects associated with non-selective muscarinic antagonists, which often result from the blockade of M1, M2, and M3 receptors.[8] However, it is still crucial to be aware of potential on-target M4-mediated side effects or off-target effects at higher doses.

Potential Anticholinergic Side Effects to Monitor:

  • Central Nervous System: While this compound is being investigated for its therapeutic effects in the CNS, high doses of muscarinic antagonists can potentially cause confusion or disorientation.[13]

  • Peripheral Effects: Monitor for signs of dry mouth, blurred vision, and urinary retention, which are classic side effects of muscarinic antagonists.[14]

Strategies to Minimize Side Effects:

  • Dose Optimization: The most effective strategy is to use the lowest possible dose of this compound that produces the desired therapeutic effect. A careful dose-response study is essential for any new experimental model.

  • Careful Monitoring: Closely observe the animals for any behavioral changes or physiological signs that may indicate adverse effects.

  • Control Groups: Always include appropriate vehicle control groups to differentiate compound-specific effects from other experimental variables.

Visualizations

M4_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine M4_pre M4 Receptor ACh->M4_pre binds M4_pre->ACh inhibits release M4_post M4 Receptor Gi Gi Protein M4_post->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Neuron_Activity Neuronal Activity PKA->Neuron_Activity modulates This compound This compound This compound->M4_pre blocks This compound->M4_post blocks

Caption: M4 Receptor Signaling Pathway and this compound Inhibition.

Dosage_Optimization_Workflow cluster_invitro In Vitro Studies cluster_invivo_pk In Vivo Pharmacokinetics cluster_invivo_pd In Vivo Pharmacodynamics & Efficacy cluster_optimization Dosage Optimization Potency Determine IC50 (e.g., Calcium Assay) Selectivity Assess Selectivity vs. other mAChRs Potency->Selectivity PK Determine PK Parameters (Cmax, Tmax, t1/2) Selectivity->PK Dose_Response Dose-Response Study (e.g., Catalepsy Model) PK->Dose_Response MED Identify Minimal Effective Dose (MED) Dose_Response->MED Side_Effects Observe for Adverse Effects MED->Side_Effects Optimal_Dose Select Optimal Dose (Efficacy vs. Side Effects) MED->Optimal_Dose Side_Effects->Optimal_Dose

Caption: Experimental Workflow for this compound Dosage Optimization.

References

Technical Support Center: VU6028418 in Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting experiments involving VU6028418. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your behavioral studies.

Troubleshooting Guides

This section is designed to help you identify and resolve unexpected behavioral outcomes in your experiments with this compound.

Issue 1: Inconsistent or No Effect in Haloperidol-Induced Catalepsy Model

Question: I am not observing the expected reversal of haloperidol-induced catalepsy with this compound. What could be the issue?

Answer: Several factors could contribute to a lack of efficacy in the catalepsy model. Consider the following troubleshooting steps:

  • Dose and Administration:

    • Dose-Response: Are you using an effective dose? this compound has been shown to be effective in rats at doses of 1 and 3 mg/kg (p.o.), with a minimal effective dose of 1 mg/kg.[1] A full dose-response curve is recommended to determine the optimal dose for your specific experimental conditions.

    • Route of Administration: this compound is orally bioavailable.[2][3][4] If using other routes, pharmacokinetics may differ significantly.

    • Vehicle Formulation: Ensure this compound is properly dissolved or suspended. For oral administration, a suspension in a vehicle such as 20% β-cyclodextrin has been used.[5] For other routes, solubility in DMSO and ethanol (B145695) is reported.[6][7] Improper formulation can lead to poor bioavailability.

  • Experimental Timing:

    • Pre-treatment Time: The timing of this compound administration relative to the haloperidol (B65202) challenge is critical. Ensure sufficient time for the compound to reach peak plasma and brain concentrations. The time to maximum plasma concentration (Tmax) in rats after oral administration is approximately 1.5 hours.[3][4]

    • Catalepsy Induction: Haloperidol-induced catalepsy takes time to develop. Testing for catalepsy should be performed at appropriate intervals after haloperidol administration (e.g., 30, 60, 90, and 120 minutes).[8][9]

  • Animal-Related Factors:

    • Strain and Sex: Different rat strains and sexes can exhibit variability in their response to both haloperidol and the test compound.[10] Ensure consistency in the animals used.

    • Habituation: Prior handling and habituation of the animals to the testing environment can reduce stress and variability in behavioral responses.

Issue 2: Unexpected Behavioral Side Effects

Question: I am observing unexpected behaviors such as hyperactivity or sedation after administering this compound. What could be the cause?

Answer: While this compound is highly selective for the M4 receptor, off-target effects or complex on-target pharmacology could lead to unexpected behavioral outcomes.

  • Off-Target Effects:

    • Sigma-1 (σ1) Receptor Antagonism: this compound has been noted to have an inhibitory effect on the σ1 receptor.[2] Sigma-1 receptor antagonists can modulate locomotor activity, though reports vary, with some studies showing no significant effect on spontaneous or evoked locomotion.[11][12] However, depending on the context and dose, effects on motor coordination or activity cannot be entirely ruled out.

    • hERG Channel Inhibition: this compound also inhibits the hERG potassium channel.[2] While primarily a concern for cardiovascular safety, hERG channels are also expressed in the brain.[13] The direct behavioral consequences of hERG inhibition in rodents are not well-characterized but could potentially contribute to subtle, unexpected behavioral changes.

  • On-Target M4 Receptor Antagonism:

    • Complex Cholinergic Modulation: M4 receptors are involved in the complex regulation of dopamine (B1211576) and acetylcholine (B1216132) release in the striatum.[1][2] Antagonism of these receptors can lead to nuanced behavioral effects beyond the reversal of catalepsy. M4 knockout mice, for instance, show increased basal and novelty-induced locomotor activity.[2][14] Therefore, some increase in activity might be expected depending on the behavioral paradigm.

  • Troubleshooting Steps:

    • Dose-Response Evaluation: Assess if the unexpected behaviors are dose-dependent.

    • Control Experiments: Include control groups that receive only the vehicle to isolate the effects of this compound.

    • Motor Function Assessment: If sedation or hyperactivity is suspected, consider specific tests for motor coordination (e.g., rotarod) or locomotor activity (e.g., open field test) to quantify these effects.[11]

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: For oral (p.o.) administration in rats, a suspension of this compound in a vehicle like 20% β-cyclodextrin in water has been used effectively.[5] For other routes, this compound hydrochloride is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[6][7] It is crucial to consider the potential behavioral effects of the solvent itself, especially with DMSO.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 3 years.[3][4] Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3][15]

Q3: What are the known off-target activities of this compound?

A3: Ancillary pharmacology screening has revealed that this compound has inhibitory effects on the sigma-1 (σ1) receptor and the hERG potassium channel.[2]

Q4: How should I interpret the data from the haloperidol-induced catalepsy test?

A4: The primary measure in the bar test for catalepsy is the latency of the animal to remove its forepaws from an elevated bar.[9] A longer latency indicates a greater degree of catalepsy. An effective compound like this compound will significantly reduce the latency to move compared to vehicle-treated, haloperidol-challenged animals.[2] Data can be presented as the mean latency to withdraw or as a percentage reversal of the cataleptic behavior.[1]

Q5: Are there any known species differences in the potency of this compound?

A5: Yes, this compound is more potent at the human M4 receptor (IC50 = 4.1 nM) compared to the rat M4 receptor (IC50 = 57 nM).[6][7] This is an important consideration when translating findings from rodent models.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
Receptor SubtypeIC50 (nM)
Human M44.1[2]
Rat M457[6][7]
Human M1, M3, M5>10,000[2]
Human M23,500[2]
Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
ParameterValue
Dose (mg/kg)10[3][4]
Cmax (ng/mL)17,000[3][4]
Tmax (h)1.5[3][4]
Elimination t1/2 (h)13[3][4]
Oral Bioavailability (F%)≥100[3][4]
Brain/Plasma Ratio (Kp)6.4[3][4]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This protocol is synthesized from methodologies described in studies evaluating M4 antagonists.[2][8][9]

1. Animals:

  • Male Sprague Dawley or Wistar rats (200-250g) are commonly used.

  • House animals in groups with ad libitum access to food and water on a 12-hour light/dark cycle.

  • Acclimatize animals to the facility for at least one week before the experiment.

  • Handle animals for several days prior to testing to reduce stress.

2. Materials:

  • This compound

  • Haloperidol

  • Vehicle (e.g., 20% β-cyclodextrin in sterile water for oral administration; saline for intraperitoneal injection of haloperidol)

  • Catalepsy bar apparatus: A horizontal bar (approximately 1 cm in diameter) raised 10 cm above a surface.

  • Stopwatches

3. Dosing and Administration:

  • Prepare this compound in the appropriate vehicle. For oral administration, a common dose is 1-10 mg/kg.[2]

  • Prepare haloperidol in saline. A typical dose to induce catalepsy is 0.5-1.5 mg/kg administered intraperitoneally (i.p.).[7][8]

  • Administer this compound or vehicle orally 60-90 minutes before the catalepsy test.

  • Administer haloperidol or saline i.p. 30-60 minutes before the catalepsy test.

4. Experimental Procedure:

  • At the designated time after drug administration, place the rat's forepaws on the elevated horizontal bar.

  • Start a stopwatch immediately.

  • Measure the latency (in seconds) for the rat to remove both forepaws from the bar.

  • A cut-off time (e.g., 120 or 180 seconds) should be established. If the rat remains on the bar for the entire duration, record the cut-off time as the latency.[8][9]

  • Test each animal at several time points post-haloperidol administration (e.g., 30, 60, 90, 120 minutes).

5. Data Analysis:

  • Calculate the mean latency to descend for each treatment group at each time point.

  • Analyze the data using an appropriate statistical test, such as a two-way ANOVA with post-hoc tests to compare treatment groups.

  • Data can also be expressed as a percentage reversal of catalepsy, calculated relative to the vehicle and haloperidol-only control groups.

Mandatory Visualizations

Signaling_Pathway cluster_0 Striatal Cholinergic Interneuron cluster_1 Dopaminergic Terminal cluster_2 Medium Spiny Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Activates D2R D2 Receptor DA_release Dopamine Release D2R->DA_release Inhibits Neuronal_Activity Neuronal Activity M4R->Neuronal_Activity Inhibits Haloperidol Haloperidol Haloperidol->D2R Antagonizes This compound This compound This compound->M4R Antagonizes

Caption: Simplified signaling pathway in the striatum relevant to this compound's mechanism.

Experimental_Workflow Start Start Acclimation Animal Acclimation & Handling Start->Acclimation Grouping Randomize into Treatment Groups Acclimation->Grouping Drug_Admin Administer this compound or Vehicle (p.o.) Grouping->Drug_Admin Haloperidol_Admin Administer Haloperidol or Saline (i.p.) Drug_Admin->Haloperidol_Admin Catalepsy_Test Perform Bar Test at Multiple Time Points Haloperidol_Admin->Catalepsy_Test Data_Collection Record Latency to Descend Catalepsy_Test->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis End End Analysis->End Troubleshooting_Logic No_Effect No or Inconsistent Effect Observed Check_Dose Verify Dose & Vehicle Formulation No_Effect->Check_Dose Check_Timing Review Dosing & Testing Schedule No_Effect->Check_Timing Check_Animals Assess Animal Strain, Sex & Handling No_Effect->Check_Animals Unexpected_Behavior Unexpected Behavior Observed Consider_Off_Target Investigate Off-Target Effects (σ1, hERG) Unexpected_Behavior->Consider_Off_Target Consider_On_Target Evaluate On-Target M4 Pharmacology Unexpected_Behavior->Consider_On_Target Run_Controls Run Additional Control Experiments Unexpected_Behavior->Run_Controls

References

VU6028418 brain penetrance and P-glycoprotein efflux

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with VU6028418, focusing on its brain penetrance and interaction with P-glycoprotein (P-gp).

Frequently Asked Questions (FAQs) & Troubleshooting

QuestionAnswerTroubleshooting Tips
1. What is the expected brain penetrance of this compound? This compound is reported to have high brain penetrance. In preclinical studies, it demonstrated high total and unbound brain-to-plasma concentration ratios (Kp and Kp,uu, respectively)[1].- Unexpectedly low brain concentrations? Verify the formulation and administration route. Ensure the compound was fully solubilized. Check for potential rapid metabolism in your model system, which could reduce systemic exposure and consequently brain levels.
2. Is this compound a substrate of P-glycoprotein (P-gp)? Yes, this compound is a substrate of P-gp, but it was optimized to have decreased P-gp efflux compared to earlier compounds in its series[1]. The P-gp efflux ratio (ER) was determined to be 8.9[1].- Higher than expected P-gp efflux in your in vitro model? Ensure the cell monolayer (e.g., MDCK-MDR1) is healthy and expresses appropriate levels of P-gp. Check for transporter saturation by testing a range of this compound concentrations. The reported ER of 8.9 suggests moderate efflux.
3. How does P-gp efflux impact the brain distribution of this compound? As a P-gp substrate, the net brain penetration of this compound is influenced by this efflux transporter. P-gp is expressed at the blood-brain barrier and actively pumps substrates out of the brain[2][3][4]. Despite this, this compound achieves significant brain exposure[1].- Observed variability in brain concentrations between animals? Inter-animal variability in P-gp expression and function is a known phenomenon. Consider using P-gp knockout models or co-administration with a P-gp inhibitor (e.g., verapamil, zosuquidar) to confirm the role of P-gp in your specific experimental setup.
4. What are the key parameters to measure when assessing brain penetrance? The key parameters are the total brain-to-plasma ratio (Kp) and, more importantly, the unbound brain-to-plasma ratio (Kp,uu)[5][6][7]. Kp,uu accounts for protein binding in both plasma and brain tissue and is considered the best indicator of the pharmacologically active concentration at the target site.- Difficulty determining unbound fractions? Ensure your equilibrium dialysis or ultrafiltration method has reached equilibrium and that non-specific binding to the apparatus is minimized. Run appropriate controls.
5. Which in vitro assay is recommended for determining P-gp efflux? The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (MDCK-MDR1) is a widely accepted in vitro model for assessing P-gp substrate liability[6][7][8]. This assay measures the bidirectional transport of a compound across a polarized cell monolayer.- Inconsistent results in your MDCK-MDR1 assay? Verify monolayer integrity using TEER (Transepithelial Electrical Resistance) measurements. Ensure the P-gp inhibitor used as a control is active. Check for cytotoxicity of this compound at the tested concentrations.

Quantitative Data Summary

The following tables summarize the key in vivo and in vitro pharmacokinetic parameters for this compound.

Table 1: In Vivo Brain Penetrance of this compound in Rat

ParameterValueDescription
Kp 3.4Total brain concentration / Total plasma concentration
Kp,uu 0.32Unbound brain concentration / Unbound plasma concentration
Data obtained following a 1 mg/kg dose[1].

Table 2: In Vitro P-glycoprotein Efflux of this compound

ParameterValueDescription
P-gp Efflux Ratio (ER) 8.9Ratio of basolateral-to-apical vs. apical-to-basolateral permeability
Data derived from an in vitro transporter assay[1].

Experimental Protocols

In Vivo Brain Penetrance Assessment in Rodents

This protocol outlines a general procedure for determining the Kp and Kp,uu of a test compound like this compound.

Objective: To measure the total and unbound concentrations of the test compound in the brain and plasma at a specific time point after administration.

Materials:

  • Test compound (this compound)

  • Vehicle for dosing (e.g., suspension)

  • Rodents (e.g., Sprague-Dawley rats)

  • Dosing equipment (e.g., oral gavage needles)

  • Blood collection supplies (e.g., tubes with anticoagulant)

  • Brain homogenization equipment

  • Analytical instrumentation (e.g., LC-MS/MS)

  • Equilibrium dialysis or ultrafiltration devices for determining unbound fractions

Procedure:

  • Dosing: Administer this compound to a cohort of rats at the desired dose and route (e.g., 1 mg/kg, per os)[1].

  • Sample Collection: At a predetermined time point post-dose (e.g., 1 hour), anesthetize the animals.

  • Collect a blood sample via cardiac puncture into tubes containing an anticoagulant.

  • Perfuse the brain with saline to remove residual blood.

  • Excise the brain and record its weight.

  • Sample Processing:

    • Centrifuge the blood sample to separate the plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Concentration Analysis: Determine the total concentration of this compound in plasma and brain homogenate aliquots using a validated analytical method like LC-MS/MS.

  • Unbound Fraction Determination:

    • Determine the fraction of unbound drug in plasma (fu,plasma) and in brain homogenate (fu,brain) using equilibrium dialysis or ultrafiltration.

  • Calculations:

    • Kp = (Total Brain Concentration) / (Total Plasma Concentration)

    • Kp,uu = Kp * (fu,plasma / fu,brain)

In Vitro P-glycoprotein Efflux Assay (MDCK-MDR1)

This protocol describes a standard bidirectional permeability assay to determine if a compound is a P-gp substrate.

Objective: To measure the apparent permeability (Papp) of this compound in the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions across an MDCK-MDR1 cell monolayer.

Materials:

  • MDCK-MDR1 cells

  • Transwell inserts

  • Cell culture medium and reagents

  • This compound

  • A known P-gp inhibitor (e.g., zosuquidar, verapamil)[9][10]

  • Lucifer yellow or another marker for monolayer integrity

  • Analytical instrumentation (e.g., LC-MS/MS)

Procedure:

  • Cell Seeding: Seed MDCK-MDR1 cells onto Transwell inserts and culture until a confluent, polarized monolayer is formed (typically 4-6 days).

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer.

    • Add this compound (at a specified concentration, e.g., 1 µM) to either the apical (A) or basolateral (B) chamber. The other chamber will be the receiver.

    • Perform the experiment in the presence and absence of a P-gp inhibitor to confirm that the observed efflux is P-gp mediated.

    • Incubate the plates at 37°C for a defined period (e.g., 2-3.5 hours)[9].

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver chambers.

  • Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Calculations:

    • Calculate the apparent permeability (Papp) for both directions:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 is generally considered indicative of active efflux.

Visualizations

BrainPenetrance_PGP cluster_blood Bloodstream cluster_bbb Blood-Brain Barrier cluster_brain Brain Blood This compound (Plasma) BBB Endothelial Cell Blood->BBB Passive Diffusion BBB->Blood Brain This compound (Brain ECF) BBB->Brain Entry PGP P-gp PGP->BBB Efflux Brain->PGP

Caption: this compound crosses the BBB via passive diffusion, but its net accumulation in the brain is limited by P-gp efflux.

PGP_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Seed Seed MDCK-MDR1 cells on Transwell inserts Culture Culture for 4-6 days to form monolayer Seed->Culture Integrity Verify monolayer integrity (TEER / Lucifer Yellow) Culture->Integrity Dose_A Dose Apical side (A) Integrity->Dose_A Dose_B Dose Basolateral side (B) Integrity->Dose_B Incubate Incubate at 37°C Dose_A->Incubate Dose_B->Incubate Sample Collect samples from donor & receiver chambers Incubate->Sample LCMS Quantify this compound (LC-MS/MS) Sample->LCMS Calculate Calculate Papp (A→B) & Papp (B→A) LCMS->Calculate ER Calculate Efflux Ratio (ER) = Papp(B→A) / Papp(A→B) Calculate->ER

Caption: Workflow for the in vitro MDCK-MDR1 P-glycoprotein efflux assay.

References

Technical Support Center: Modulating CYP Inhibition with VU6028418 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with VU6028418 and its analogs, with a focus on cytochrome P450 (CYP) inhibition assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for developing analogs of this compound with modulated CYP inhibition?

A1: The initial lead compounds in the series leading to this compound, while potent M4 muscarinic acetylcholine (B1216132) receptor antagonists, exhibited significant inhibition of cytochrome P450 enzymes, particularly CYP2C9.[1] Such inhibition can lead to drug-drug interactions (DDIs), where the co-administration of the compound alters the metabolism of other drugs, potentially causing adverse effects.[2] Therefore, analogs were developed to reduce this CYP inhibition liability while maintaining high M4 receptor potency and selectivity.[1]

Q2: What was the key structural modification strategy to reduce CYP inhibition in the this compound series?

A2: A primary strategy involved the exhaustive exploration of halogenated aromatic groups on the western biaryl system of the molecule.[1] The pattern of halogen substitution was found to play a crucial role in the overall CYP inhibition profile. For instance, replacing a 2-chloro substituent with fluorine (as in the 2,5-difluoro analogue 8h) reduced CYP inhibition across several isoforms.[1] The 2,3,5-trifluoro analog (this compound or 8i) showed a significantly improved CYP inhibition profile.[1] Additionally, deuterium (B1214612) incorporation was explored as a novel method to modulate CYP inhibition.[1]

Q3: Which CYP isoforms are most relevant to consider when working with this class of compounds?

A3: Based on the development of this compound, the most critical isoform to monitor is CYP2C9 , as potent inhibition of this enzyme was a persistent issue with early analogs.[1] However, a standard panel of major drug-metabolizing CYPs should be assessed, including CYP1A2, CYP2B6, CYP2C8, CYP2C19, CYP2D6, and CYP3A4/5 , to ensure a comprehensive DDI liability assessment.[1][3]

Q4: What is a CYP inhibition cocktail assay?

A4: A CYP inhibition cocktail assay is an efficient in vitro method to simultaneously screen a compound's inhibitory potential against multiple major human CYP enzymes.[4] This is achieved by incubating the test compound with human liver microsomes in the presence of a "cocktail" of specific probe substrates, where each substrate is metabolized by a particular CYP isoform.[4] The formation of the specific metabolites is then measured, typically by LC-MS/MS, to determine the extent of inhibition for each CYP isoform.[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during in vitro CYP inhibition experiments with this compound analogs and similar compounds.

Issue 1: High variability or poor reproducibility of IC50 values.
  • Possible Cause 1: Compound Solubility Issues.

    • Question: My IC50 values are inconsistent between experiments. Could the compound be precipitating in the assay?

    • Answer: Yes, poor aqueous solubility is a common problem for highly lipophilic compounds and can lead to inaccurate IC50 values.[7] It's crucial to ensure your compound remains in solution at all tested concentrations.

    • Troubleshooting Steps:

      • Visually Inspect: Check for any precipitation in your stock solutions and final incubation mixtures.

      • Reduce Organic Solvent Concentration: While a solvent like DMSO is used to prepare stock solutions, its final concentration in the incubation should be kept low (preferably <0.5%) to avoid affecting enzyme activity.[8]

      • Determine Aqueous Solubility: Perform a solubility test in the assay buffer prior to conducting the full inhibition experiment.

      • Adjust Concentration Range: If solubility is an issue, the highest tested concentration of your compound may need to be lowered.

  • Possible Cause 2: Inconsistent Assay Conditions.

    • Question: Why do my IC50 values differ from those reported in the literature?

    • Answer: IC50 values are highly dependent on experimental conditions. Variations in protein concentration, substrate concentration, and incubation time can all lead to different results.[7]

    • Troubleshooting Steps:

      • Standardize Protein Concentration: Use a consistent, low concentration of human liver microsomes (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding and inhibitor depletion.[8]

      • Use Substrate at Km: The concentration of the probe substrate should be at or below its Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[7]

      • Ensure Linear Reaction Velocity: Confirm that metabolite formation is linear with respect to incubation time and protein concentration. Substrate depletion should be minimal (ideally <10-20%).[7]

Issue 2: Suspected Time-Dependent Inhibition (TDI).
  • Question: My compound shows weak inhibition in direct assays, but I suspect it might be a time-dependent inhibitor. How can I test for this?

  • Answer: Time-dependent inhibition (TDI) occurs when a compound's inhibitory effect increases with pre-incubation time with the enzyme, often because it is converted to a more potent inhibitory metabolite.[9] An "IC50 shift" assay is a standard method to detect TDI.[10]

  • Troubleshooting Steps:

    • Perform an IC50 Shift Assay: Determine the IC50 value of your compound under three conditions:

      • Condition 1 (Direct Inhibition): 0-minute pre-incubation.

      • Condition 2 (Control): 30-minute pre-incubation without the cofactor NADPH.

      • Condition 3 (TDI): 30-minute pre-incubation with NADPH.[8][10]

    • Analyze the Results:

      • If the IC50 value from Condition 3 is significantly lower than that from Conditions 1 and 2, it indicates metabolism-dependent TDI. A fold shift of ≥ 1.5 is often considered a positive result.[10]

      • If the IC50 values are similar across all conditions, the compound is likely a direct, reversible inhibitor.[10]

Issue 3: Underestimation of Inhibitory Potency.
  • Question: My compound appears to be a less potent inhibitor than expected. Could something in the assay be masking its true potency?

  • Answer: Yes, factors like inhibitor depletion due to metabolism or extensive binding to microsomes can lead to an underestimation of a compound's inhibitory potential, especially in assays with high protein concentrations or long incubation times.[11]

  • Troubleshooting Steps:

    • Lower the Microsomal Protein Concentration: This reduces the potential for both non-specific binding and rapid metabolism of your inhibitor.[11]

    • Shorten Incubation Times: Use the shortest incubation time that still allows for the reliable detection of the metabolite.[7]

    • Consider a Non-Dilution Method for TDI: For TDI assays, a non-dilution method with low microsomal protein concentrations can be more sensitive than methods that involve a dilution step after pre-incubation, as the latter can be more susceptible to inhibitor depletion.[11]

Data Presentation

Table 1: In Vitro CYP Inhibition Profile of this compound and Key Analogs

CompoundCYP1A2 IC50 (µM)CYP2B6 IC50 (µM)CYP2C8 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4/5 IC50 (µM)
2 (VU6013720) >30>30>302.9>30>30>30
8h >30>30>305.3>30>30>30
8i (this compound) >30>30>309.8>30>30>30

Data sourced from the discovery of this compound, representing results from a cytochrome P450 cocktail inhibition assay in human liver microsomes.[1]

Experimental Protocols

Protocol: Cytochrome P450 Cocktail Inhibition Assay using Human Liver Microsomes

This protocol outlines a general procedure for determining the IC50 values of test compounds against major CYP isoforms.

1. Materials and Reagents:

  • Test compound (e.g., this compound analog) dissolved in DMSO.

  • Pooled Human Liver Microsomes (HLMs).

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4).

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, Tolbutamide for CYP2C9, S-mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4/5).

  • Known CYP inhibitors for positive controls (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2B6, Quercetin for CYP2C8, Sulfaphenazole for CYP2C9, Ticlopidine for CYP2C19, Quinidine for CYP2D6, Ketoconazole for CYP3A4/5).[4]

  • Acetonitrile or Methanol (ice-cold, containing an internal standard) to stop the reaction.

  • 96-well plates, incubator, centrifuge.

  • LC-MS/MS system for analysis.

2. Assay Procedure:

  • Prepare Reagents: Prepare working solutions of the test compound and positive controls by serial dilution in DMSO. Prepare the substrate cocktail, HLM suspension, and NADPH regenerating system in buffer.

  • Incubation Setup: In a 96-well plate, add the following in order:

    • Potassium phosphate buffer.

    • Human Liver Microsomes (e.g., final concentration of 0.2 mg/mL).[4]

    • Test compound or control inhibitor at various concentrations (final DMSO concentration ≤ 0.5%).

  • Pre-warm: Pre-warm the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the CYP probe substrate cocktail to each well to start the reaction.

  • Incubate: Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes). This time should be within the linear range of metabolite formation.[4]

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the plate (e.g., at 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the formation of each specific metabolite using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the percent of remaining enzyme activity at each inhibitor concentration relative to the vehicle control (0% inhibition).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Visualizations

CYP_Metabolism_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Drug Parent Drug (Lipophilic) CYP450 Cytochrome P450 Enzymes Drug->CYP450 Oxidation, Reduction, Hydrolysis Metabolite Metabolite (More Polar) CYP450->Metabolite Conjugation Conjugation Enzymes (e.g., UGTs, SULTs) Metabolite->Conjugation Glucuronidation, Sulfation, etc. Excretable_Metabolite Conjugated Metabolite (Water-Soluble) Conjugation->Excretable_Metabolite Excretion Excretion (Urine, Bile) Excretable_Metabolite->Excretion Inhibitor Inhibitor (e.g., this compound analog) Inhibitor->CYP450 Inhibition

Caption: General pathway of drug metabolism via Phase I (CYP-mediated) and Phase II reactions.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Serial Dilutions C Combine HLM, Buffer, & Test Compound A->C B Prepare HLM, Buffer, & Substrate Cocktail B->C D Pre-incubate at 37°C C->D E Initiate Reaction with Substrate Cocktail D->E F Incubate at 37°C E->F G Terminate Reaction (Ice-cold solvent + IS) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Inhibition vs. Vehicle Control I->J K Plot Inhibition Curve & Determine IC50 J->K

Caption: Experimental workflow for a standard in vitro CYP inhibition assay.

Troubleshooting_Tree Start Inconsistent or Unexpected IC50 Results Check_Solubility Is compound solubility a potential issue? Start->Check_Solubility Check_TDI Is inhibition weaker than expected? Start->Check_TDI Check_Conditions Are assay conditions optimized and consistent? Start->Check_Conditions Solubility_Issue Yes Check_Solubility->Solubility_Issue Yes No_Solubility_Issue No Check_Solubility->No_Solubility_Issue No TDI_Suspected Yes Check_TDI->TDI_Suspected Yes No_TDI_Suspected No Check_TDI->No_TDI_Suspected No Action_Conditions Verify substrate at Km. Ensure linear reaction rate. Use low protein concentration. Check_Conditions->Action_Conditions Action_Solubility Verify solubility. Adjust solvent %. Lower max concentration. Solubility_Issue->Action_Solubility No_Solubility_Issue->Check_TDI Action_TDI Perform IC50 shift assay (pre-incubation with/without NADPH). TDI_Suspected->Action_TDI No_TDI_Suspected->Check_Conditions

Caption: A logical troubleshooting guide for common CYP inhibition assay issues.

References

Validation & Comparative

A Comparative Guide to M4 Muscarinic Receptor Antagonists: VU6028418 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor, has emerged as a significant target for the development of novel therapeutics for a range of neurological and psychiatric disorders. Antagonism of the M4 receptor holds promise for treating conditions such as Parkinson's disease and dystonia.[1][2][3][4][5] This guide provides a detailed comparison of VU6028418, a potent and selective M4 antagonist, with other notable M4 antagonists, supported by experimental data and detailed methodologies.

M4 Receptor Signaling Pathways

M4 receptors are predominantly coupled to the Gi/o signaling pathway. Upon activation by acetylcholine, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate the activity of various ion channels. Understanding this pathway is crucial for interpreting the effects of M4 antagonists.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine ACh->M4R Binds ATP ATP Response Cellular Response cAMP->Response Leads to

Figure 1: Simplified M4 receptor signaling pathway.

Comparative Performance of M4 Antagonists

The following tables summarize the in vitro potency and selectivity of this compound and other M4 antagonists. The data is primarily derived from radioligand binding assays and functional assays such as calcium mobilization.

In Vitro Potency at the Human M4 Receptor
CompoundhM4 IC50 (nM)Assay TypeReference
This compound 4.1Calcium Mobilization[6]
VU60137200.59Calcium Mobilization[3]
VU60213021.8Calcium Mobilization[3]
VU60216250.44Calcium Mobilization[6]
Selectivity Profile Across Muscarinic Receptor Subtypes (IC50 in nM)
CompoundhM1hM2hM3hM4hM5Reference
This compound >10,0003,500>10,0004.1>10,000[6]
VU60137201,700670>10,00020 (rat)>10,000[7]
VU6021302>10,000>10,000>10,00070 (rat)>10,000[3]
VU6021625>10,000>10,000>10,00057 (rat)>10,000[6]

In Vivo Efficacy: Haloperidol-Induced Catalepsy Model

The haloperidol-induced catalepsy model in rodents is a widely used assay to assess the potential of compounds to treat motor deficits associated with Parkinson's disease.[8] Haloperidol (B65202), a dopamine (B1211576) D2 receptor antagonist, induces a cataleptic state, and the ability of a test compound to reverse this state is measured as a reduction in the latency to descend from a bar.

Reversal of Haloperidol-Induced Catalepsy in Rats
CompoundDose (mg/kg, p.o.)% Reversal of CatalepsyReference
This compound 150.9[6]
This compound 365.2[6]
Scopolamine3 (i.p.)Significant reversal[3][5]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Radioligand_Binding_Assay A Prepare cell membranes expressing M4 receptor B Incubate membranes with radiolabeled ligand (e.g., [3H]NMS) and varying concentrations of test compound A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity of bound ligand C->D E Analyze data to determine IC50 and Ki values D->E

Figure 2: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing the human M4 muscarinic receptor are prepared.[7]

  • Incubation: In a 96-well plate, the cell membranes (10 µ g/well ) are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-N-methylscopolamine) and a serial dilution of the unlabeled test compound.[7] The incubation is typically carried out at room temperature for a defined period to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[7]

  • Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.[7]

  • Scintillation Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the radioactivity is measured using a scintillation counter.[7]

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) is then calculated from the IC50 value.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to antagonize the agonist-induced increase in intracellular calcium, a downstream effect of M4 receptor activation (when co-expressed with a Gq-coupled chimeric protein).[6]

Calcium_Mobilization_Assay A Seed cells expressing M4 receptor and a Gq-coupled protein in a 96-well plate B Load cells with a calcium-sensitive fluorescent dye A->B C Add varying concentrations of the antagonist (test compound) B->C D Stimulate cells with a fixed concentration of an agonist (e.g., acetylcholine) C->D E Measure the change in fluorescence intensity using a plate reader D->E F Analyze data to determine the IC50 value of the antagonist E->F

Figure 3: Workflow for a calcium mobilization assay.

Detailed Methodology:

  • Cell Culture: CHO cells stably expressing the human M4 receptor and a chimeric G protein (Gqi5) are seeded into 96-well black-walled, clear-bottom plates.[6]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C.[9][10]

  • Compound Addition: The test compound (antagonist) is added to the wells at various concentrations.

  • Agonist Stimulation: After a pre-incubation period with the antagonist, an EC80 concentration of an agonist (e.g., acetylcholine) is added to stimulate the M4 receptors.[6]

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically using a fluorescent plate reader (e.g., FlexStation).[9][10]

  • Data Analysis: The data are analyzed to determine the concentration-dependent inhibition of the agonist response by the antagonist, and the IC50 value is calculated.

Haloperidol-Induced Catalepsy Test in Rats

This in vivo model assesses the potential of a compound to alleviate parkinsonian-like motor deficits.

Catalepsy_Test A Administer test compound or vehicle to rats (e.g., orally) B After a defined period, administer haloperidol (e.g., intraperitoneally) to induce catalepsy A->B C At the time of peak catalepsy, place the rat's forepaws on a raised bar B->C D Measure the latency for the rat to remove both paws from the bar C->D E Compare the latencies between treatment groups D->E

Figure 4: Workflow for the haloperidol-induced catalepsy test.

Detailed Methodology:

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.[11][12]

  • Drug Administration: The test compound (e.g., this compound) or vehicle is administered orally. After a specific pre-treatment time (e.g., 60 minutes), haloperidol (e.g., 1 mg/kg) is administered intraperitoneally to induce catalepsy.[12][13]

  • Catalepsy Assessment: At the time of peak haloperidol effect (typically 60-90 minutes post-injection), the rat's forepaws are gently placed on a horizontal bar raised a specific height from the surface.[8][11]

  • Latency Measurement: The time it takes for the rat to remove both of its forepaws from the bar is recorded as the descent latency. A cut-off time is usually set (e.g., 180 seconds).[14]

  • Data Analysis: The mean descent latencies for each treatment group are calculated and compared to determine if the test compound significantly reduces the cataleptic effect of haloperidol.

References

A Comparative Guide: The M4-Selective Antagonist VU6028418 Versus Non-Selective Muscarinic Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel M4-selective muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, VU6028418, with classical non-selective muscarinic antagonists such as atropine, scopolamine, and ipratropium. The information presented herein is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Executive Summary

Muscarinic acetylcholine receptors, consisting of five subtypes (M1-M5), are critical drug targets for a variety of pathological conditions. While non-selective muscarinic antagonists have been in clinical use for decades, their therapeutic utility is often limited by a wide range of side effects due to their indiscriminate blockade of all muscarinic receptor subtypes. The development of subtype-selective antagonists like this compound, which exhibits high selectivity for the M4 receptor, represents a significant advancement in the field, offering the potential for more targeted therapeutic interventions with an improved side-effect profile. This guide presents a detailed comparison of the binding affinities and functional activities of this compound and non-selective antagonists, alongside the experimental protocols used to generate this data.

Data Presentation: Quantitative Comparison of Muscarinic Antagonists

The following tables summarize the binding affinities (IC50 and Ki values) of this compound and three widely used non-selective muscarinic antagonists across the five human muscarinic receptor subtypes (hM1-hM5). This data has been compiled from various in vitro studies.

Table 1: Antagonist Binding Affinity (IC50, nM) at Human Muscarinic Receptors

CompoundhM1hM2hM3hM4hM5
This compound >10,000[1]3,500[1]>10,000[1]4.1[1]>10,000[1]
Atropine 2.22[2]4.32[2]4.16[2]2.38[2]3.39[2]
Ipratropium 2.92.01.7--

Table 2: Antagonist Inhibition Constant (Ki, nM) at Human Muscarinic Receptors

CompoundhM1hM2hM3hM4hM5
This compound ---3.2[1]-
Atropine 1.27[2]3.24[2]2.21[2]0.77[2]2.84[2]
Scopolamine 0.835.30.340.380.34

A dash (-) indicates that the data was not specified in the cited sources.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays. The following are detailed methodologies for these experiments.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. This is typically achieved through competition binding studies where the test compound's ability to displace a radioactively labeled ligand with known binding characteristics is measured.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype.

Materials:

  • Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO or HEK293 cells).

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) or [3H]quinuclidinyl benzilate ([3H]QNB).

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., atropine).

  • Test compounds (e.g., this compound, atropine, scopolamine, ipratropium).

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

  • To determine non-specific binding, a separate set of wells is prepared with the membrane preparation, radioligand, and a saturating concentration of the non-labeled antagonist.

  • The plate is incubated at room temperature for a sufficient time to reach binding equilibrium.

  • Following incubation, the contents of each well are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold assay buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays measure the cellular response following receptor activation or inhibition. For muscarinic receptors, common functional assays include calcium mobilization assays (for Gq-coupled receptors M1, M3, and M5) and GTPγS binding assays (for Gi/o-coupled receptors M2 and M4).

Objective: To determine the potency of an antagonist in inhibiting agonist-induced intracellular calcium release mediated by Gq-coupled muscarinic receptors.

Materials:

  • Cells stably expressing a Gq-coupled muscarinic receptor subtype (M1, M3, or M5).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • A muscarinic agonist (e.g., acetylcholine or carbachol).

  • Test antagonist compounds.

  • A fluorescent plate reader capable of kinetic measurements.

Procedure:

  • Cells are seeded into a 96-well plate and cultured overnight.

  • The cells are then loaded with a calcium-sensitive fluorescent dye.

  • The cells are pre-incubated with varying concentrations of the test antagonist or vehicle.

  • The plate is placed in a fluorescent plate reader, and a baseline fluorescence reading is taken.

  • An EC80 concentration of the agonist is added to the wells to stimulate calcium release.

  • The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

  • The antagonist's potency (IC50) is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium response.

Objective: To determine the potency of an antagonist in inhibiting agonist-induced G-protein activation for Gi/o-coupled muscarinic receptors.

Materials:

  • Membrane preparations from cells expressing a Gi/o-coupled muscarinic receptor subtype (M2 or M4).

  • [35S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP.

  • A muscarinic agonist.

  • Test antagonist compounds.

  • Scintillation counter.

Procedure:

  • Cell membranes are pre-incubated with varying concentrations of the test antagonist.

  • The agonist is then added to the membranes.

  • The G-protein activation is initiated by the addition of [35S]GTPγS.

  • The reaction is incubated to allow for the binding of [35S]GTPγS to the activated Gα subunits.

  • The reaction is terminated by rapid filtration through glass fiber filters.

  • The amount of [35S]GTPγS bound to the membranes is quantified using a scintillation counter.

  • The antagonist's potency (IC50) is determined by the concentration-dependent inhibition of the agonist-stimulated [35S]GTPγS binding.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and the comparative selectivity of this compound versus non-selective antagonists.

cluster_gq Gq/11 Signaling Pathway cluster_gi Gi/o Signaling Pathway M1_M3_M5 M1, M3, M5 Receptors PLC Phospholipase C (PLC) M1_M3_M5->PLC Activate PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates M2_M4 M2, M4 Receptors AC Adenylyl Cyclase (AC) M2_M4->AC Inhibit cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic Receptor Signaling Pathways.

cluster_selective This compound (M4 Selective) cluster_nonselective Non-Selective Antagonists This compound This compound M4 M4 Receptor This compound->M4 High Affinity Blockade M1 M1 Receptor This compound->M1 M2 M2 Receptor This compound->M2 M3 M3 Receptor This compound->M3 M5 M5 Receptor This compound->M5 NonSelective Atropine, Scopolamine, Ipratropium M4_ns M4 Receptor NonSelective->M4_ns Blockade M1_ns M1 Receptor NonSelective->M1_ns Blockade M2_ns M2 Receptor NonSelective->M2_ns Blockade M3_ns M3 Receptor NonSelective->M3_ns Blockade M5_ns M5 Receptor NonSelective->M5_ns Blockade

Caption: Comparative Selectivity Profile.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Membrane Homogenates B Incubate with Radioligand & Test Compound A->B C Separate Bound & Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 & Ki Determination) D->E

Caption: Radioligand Binding Assay Workflow.

References

Validating the Selectivity of VU6028418 for M4 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the M4 muscarinic acetylcholine (B1216132) receptor antagonist, VU6028418, with other alternative modulators. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to objectively evaluate the selectivity of this compound.

Quantitative Data Presentation

The selectivity of this compound for the human M4 receptor (hM4) over other human muscarinic receptor subtypes (hM1, hM2, hM3, hM5) is a critical aspect of its pharmacological profile. The data presented below summarizes its binding affinity and functional potency in comparison to other known muscarinic receptor modulators.

Table 1: Muscarinic Receptor Antagonist Selectivity Profile
CompoundhM4 IC50 (nM)hM1 IC50 (µM)hM2 IC50 (µM)hM3 IC50 (µM)hM5 IC50 (µM)hM4 Ki (nM)
This compound 4.1 [1]>10 [1]3.5 [1]>10 [1]>10 [1]3.2 [1]

IC50 values were determined by measuring calcium mobilization in CHO cells stably transfected with the respective human muscarinic receptor subtype.[1] Ki value was determined by a radioligand displacement assay with [3H]NMS.[1]

Table 2: Comparison with Alternative M4 Receptor Modulators (Positive Allosteric Modulators - PAMs)
CompoundTypeM4 EC50 (nM)M1, M2, M3, M5 Activity
VU0152100 PAM257Selective for M4
LY2033298 PAM646Selective for M4
VU0467154 PAM17.7No potentiation at M1, M2, M3, or M5

EC50 values for PAMs represent their potency in potentiating the response to an EC20 concentration of acetylcholine in calcium mobilization assays.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound's selectivity.

Calcium Mobilization Assay for Functional Selectivity

This assay measures the ability of a compound to act as an antagonist by inhibiting the increase in intracellular calcium concentration induced by acetylcholine in cells expressing a specific muscarinic receptor subtype.

a. Cell Culture and Transfection:

  • Chinese Hamster Ovary (CHO) cells are stably transfected with the gene encoding one of the human muscarinic acetylcholine receptors (hM1, hM2, hM3, hM4, or hM5).

  • For M2 and M4 receptors, which are Gi/o-coupled, the cells are co-transfected with a promiscuous G-protein alpha subunit, such as Gαqi5, to enable coupling to the calcium signaling pathway.[3]

  • Cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

b. Assay Procedure:

  • Cell Plating: Seed the transfected CHO cells into 96-well or 384-well black-walled, clear-bottom microplates and allow them to adhere and grow to form a confluent monolayer.

  • Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This is typically done by incubating the cells with the dye solution for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of the test compound (e.g., this compound).

    • Add the diluted compound to the wells and incubate for a predetermined period to allow for receptor binding.

  • Agonist Stimulation: Add a fixed concentration of acetylcholine (typically an EC80 concentration, which is the concentration that produces 80% of the maximal response) to stimulate the receptors.

  • Fluorescence Measurement: Measure the change in fluorescence intensity before and after the addition of acetylcholine using a fluorescence plate reader (e.g., FLIPR). The fluorescence signal is proportional to the intracellular calcium concentration.

  • Data Analysis:

    • The antagonist effect is observed as an inhibition of the acetylcholine-induced calcium mobilization.

    • Plot the percentage of inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist response.

Radioligand Binding Assay for Affinity Determination

This assay measures the binding affinity (Ki) of a test compound for a receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for the same receptor.

a. Membrane Preparation:

  • Harvest the transfected CHO cells expressing the target muscarinic receptor.

  • Homogenize the cells in a suitable buffer and centrifuge to isolate the cell membranes.

  • Resuspend the membrane pellet in the assay buffer.

b. Assay Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine or [3H]NMS), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: Incubate the plate at room temperature for a sufficient period to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • The amount of radioactivity detected is inversely proportional to the binding affinity of the test compound.

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a competition binding curve to determine the IC50 value of the test compound.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualizations

M4 Receptor Signaling Pathway

M4_Signaling_Pathway ACh Acetylcholine M4R M4 Receptor ACh->M4R Gi_o Gi/o M4R->Gi_o Activates Gs Gs (High Agonist Conc.) M4R->Gs Activates AC Adenylyl Cyclase Gi_o->AC Inhibits Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene

Caption: M4 receptor signaling pathways.

Experimental Workflow for Validating GPCR Antagonist Selectivity

GPCR_Selectivity_Workflow start Start cell_culture Culture CHO cells stably expressing M1, M2, M3, M4, or M5 receptors start->cell_culture plate_cells Plate cells in multi-well plates cell_culture->plate_cells functional_assay Functional Assay (Calcium Mobilization) plate_cells->functional_assay binding_assay Binding Assay (Radioligand Displacement) plate_cells->binding_assay dye_loading Load cells with Fluo-4 AM dye functional_assay->dye_loading membrane_prep Prepare cell membranes binding_assay->membrane_prep add_antagonist Add serial dilutions of this compound dye_loading->add_antagonist add_agonist Add EC80 concentration of Acetylcholine add_antagonist->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50 compare Compare IC50/Ki values across all five muscarinic receptor subtypes calculate_ic50->compare incubation Incubate membranes with [3H]NMS and varying concentrations of this compound membrane_prep->incubation filtration Filter and wash incubation->filtration scintillation Measure radioactivity filtration->scintillation calculate_ki Calculate Ki values scintillation->calculate_ki calculate_ki->compare end End compare->end

References

VU6028418: A Comparative Analysis of Muscarinic Receptor Subtype Cross-reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity and functional potency of VU6028418 across all five human muscarinic acetylcholine (B1216132) receptor (mAChR) subtypes (M1-M5). The data presented herein is supported by detailed experimental protocols to aid in the replication and validation of these findings.

Executive Summary

This compound is a highly potent and selective antagonist for the M4 muscarinic acetylcholine receptor.[1][2][3][4][5] Experimental data demonstrates that this compound exhibits significantly greater affinity and functional inhibition at the M4 subtype compared to M1, M2, M3, and M5 receptors. This high selectivity makes this compound a valuable pharmacological tool for investigating the specific roles of the M4 receptor in physiological and pathological processes.

Comparative Data

The following table summarizes the quantitative data on the cross-reactivity of this compound with human muscarinic receptor subtypes.

Receptor SubtypeFunctional Inhibition (IC50)Binding Affinity (Ki)
hM4 4.1 nM 3.2 nM
hM23.5 µMNot Reported
hM1>10 µMNot Reported
hM3>10 µMNot Reported
hM5>10 µMNot Reported

Data sourced from Spock et al., ACS Med. Chem. Lett. 2021, 12, 8, 1342–1349.[1]

Signaling Pathways and Experimental Workflow

To visually represent the mechanisms and methodologies discussed, the following diagrams are provided.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gi/o Protein M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine ACh->M4 Agonist This compound This compound This compound->M4 Antagonist ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Inhibition of neurotransmitter release) PKA->Cellular_Response Phosphorylates targets leading to

Caption: M4 muscarinic receptor signaling pathway.

Radioligand_Binding_Assay cluster_workflow Experimental Workflow start Start prepare_membranes Prepare cell membranes expressing muscarinic receptor subtypes start->prepare_membranes incubate Incubate membranes with radioligand ([3H]NMS) and varying concentrations of this compound prepare_membranes->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate quantify Quantify bound radioligand (Scintillation counting) separate->quantify analyze Analyze data to determine Ki quantify->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Displacement Assay

Objective: To determine the binding affinity (Ki) of this compound for the human M4 muscarinic receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably transfected with the human M4 muscarinic receptor.

  • [3H]N-methylscopolamine ([3H]NMS) as the radioligand.

  • This compound.

  • Assay buffer (e.g., PBS with 0.1% BSA).

  • Wash buffer (e.g., ice-cold PBS).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Cell membranes were prepared from CHO cells expressing the human M4 receptor.

  • A competition binding experiment was performed by incubating the cell membranes with a fixed concentration of [3H]NMS and a range of concentrations of this compound.

  • The incubation was carried out at room temperature for a sufficient time to reach equilibrium.

  • Following incubation, the reaction mixture was rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • The filters were washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters was quantified using a scintillation counter.

  • The data was analyzed using non-linear regression to determine the IC50 value, which was then converted to a Ki value using the Cheng-Prusoff equation.[1]

Calcium Mobilization Assay

Objective: To determine the functional potency (IC50) of this compound as an antagonist at human muscarinic receptor subtypes.

Materials:

  • CHO cells stably transfected with the respective human muscarinic receptor subtype (hM1, hM2, hM3, hM4, or hM5).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Acetylcholine (ACh).

  • This compound.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • CHO cells expressing one of the five human muscarinic receptor subtypes were seeded into 96-well plates and grown to confluence.

  • The cells were loaded with a calcium-sensitive fluorescent dye.

  • This compound was added to the cells at various concentrations and pre-incubated.

  • An EC80 concentration of acetylcholine was then added to stimulate the receptors.

  • The change in intracellular calcium concentration was measured by monitoring the fluorescence intensity over time using a fluorescence plate reader.

  • The antagonist effect of this compound was determined by its ability to inhibit the ACh-induced calcium mobilization.

  • The IC50 values were calculated from the concentration-response curves.[1]

References

Advancing Dystonia Therapeutics: A Comparative Analysis of the Selective M4 Receptor Antagonist VU6028418

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of dystonia research, the quest for more effective and tolerable treatments is paramount. A promising new contender, VU6028418, a highly selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, is emerging from preclinical studies with the potential to address the limitations of current therapeutic options. This guide provides a detailed comparison of this compound with existing dystonia treatments, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.

Dystonia, a complex neurological movement disorder characterized by involuntary muscle contractions, is currently managed by a range of treatments with varying efficacy and side-effect profiles. These include anticholinergic drugs, dopamine-depleting agents like tetrabenazine, botulinum toxin injections, and deep brain stimulation (DBS). However, these approaches are often limited by adverse effects or invasive procedures.

This compound represents a targeted approach, focusing on the M4 muscarinic receptor, which is highly expressed in the basal ganglia—a key brain region implicated in the pathophysiology of dystonia. The therapeutic hypothesis is that by selectively blocking M4 receptors, this compound can modulate the imbalance in striatal dopamine (B1211576) and acetylcholine signaling that is thought to underlie dystonic movements, with potentially fewer side effects than non-selective anticholinergic drugs.

Quantitative Efficacy Comparison

To objectively assess the potential of this compound, this guide summarizes available quantitative data from preclinical studies and compares it with data from established dystonia treatments in relevant animal models.

TreatmentAnimal ModelEfficacy MeasureResultReference
This compound Rat model of haloperidol-induced catalepsyReversal of catalepsy50.9% reversal at 1 mg/kg; 65.2% reversal at 3 mg/kg[1]
VU6021625 (selective M4 antagonist) DOPA-responsive dystonia (DRD) mouse modelReduction in abnormal movementsSignificant reduction at 3 mg/kg, comparable to trihexyphenidyl[2]
Trihexyphenidyl (Anticholinergic) DOPA-responsive dystonia (DRD) mouse modelAmelioration of dystonic movementsEffective in ameliorating abnormal movements[2]
Deep Brain Stimulation (DBS) dt sz mutant hamster (generalized dystonia)Reduction in severity of dystoniaSignificantly lower severity with 130 Hz stimulation in the third hour
Tetrabenazine Transgenic rat model of Huntington's disease with dystonic featuresReduction in hyperkinetic movements55% average reduction in hyperkinetic neck movements
Botulinum Toxin A Mouse Digit Abduction Score (DAS) assayMuscle paralysis (potency)OnabotulinumtoxinA showed 1.4-fold higher potency than PrabotulinumtoxinA

Mechanism of Action: M4 Receptor Antagonism in Dystonia

The prevailing hypothesis for the therapeutic action of this compound in dystonia centers on its ability to modulate striatal neuronal circuitry. In the basal ganglia, acetylcholine (ACh) and dopamine (DA) have opposing effects on motor control. An imbalance, often characterized by a hypercholinergic state, is thought to contribute to dystonic symptoms. M4 receptors are strategically located to influence this balance. They are found on striatal projection neurons and cholinergic interneurons themselves, where they can modulate the release of both ACh and DA.[3][4] By antagonizing M4 receptors, this compound is hypothesized to disinhibit dopamine release and restore a more balanced neurochemical environment, thereby alleviating dystonic movements.[3][4]

M4_Signaling_Pathway cluster_cholinergic Cholinergic Interneuron cluster_dopaminergic Dopaminergic Terminal cluster_spn Striatal Projection Neuron (SPN) ACh Acetylcholine (ACh) M4_auto M4 Autoreceptor ACh->M4_auto Inhibits ACh Release (Negative Feedback) DA Dopamine (DA) ACh->DA Modulates DA Release M4_post M4 Receptor ACh->M4_post D1R D1 Receptor DA->D1R SPN_output SPN Output to Direct Pathway D1R->SPN_output Excitatory M4_post->SPN_output Inhibitory This compound This compound This compound->M4_auto Blocks This compound->M4_post Blocks

Figure 1. Simplified signaling pathway of M4 receptor modulation in the striatum.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for key studies cited.

Haloperidol-Induced Catalepsy in Rats (for this compound evaluation)

This model is a widely used behavioral assay to screen for compounds with potential efficacy in movement disorders.

Catalepsy_Workflow cluster_protocol Experimental Protocol start Acclimatize Male Sprague Dawley Rats drug_admin Administer Vehicle or This compound (p.o.) start->drug_admin haloperidol Administer Haloperidol (e.g., 1.13 mg/kg i.p.) drug_admin->haloperidol catalepsy_test Bar Test for Catalepsy (30, 60, 90 min post-drug) haloperidol->catalepsy_test measurement Measure Latency to Remove Forepaws from Bar (max 120s) catalepsy_test->measurement analysis Statistical Analysis (e.g., ANOVA) measurement->analysis

Figure 2. Workflow for the haloperidol-induced catalepsy experiment.

Protocol Details:

  • Animals: Male Sprague Dawley rats (200-250g) are typically used.[5]

  • Drug Administration: this compound or vehicle is administered orally (p.o.). Haloperidol is administered intraperitoneally (i.p.) to induce catalepsy.[5]

  • Catalepsy Assessment (Bar Test): At specified time points after drug administration (e.g., 30, 60, and 90 minutes), rats are gently placed with their forepaws on a horizontal bar raised 10 cm from the surface. The latency to remove both forepaws from the bar is recorded, with a maximum cutoff time (e.g., 120 seconds).[5]

  • Data Analysis: The mean latency to withdraw is calculated for each treatment group and statistically analyzed to determine the effect of the test compound on haloperidol-induced catalepsy.

DOPA-Responsive Dystonia (DRD) Mouse Model (for VU6021625 evaluation)

This genetic model recapitulates key features of human DRD, providing a more disease-relevant context for drug evaluation.

Protocol Details:

  • Animals: A knock-in mouse model with a point mutation in the tyrosine hydroxylase gene is used. These mice exhibit reduced dopamine synthesis and display dystonic movements.[6]

  • Behavioral Assessment: The severity of dystonic movements is scored by trained observers who are blinded to the treatment conditions. This can involve observing the mice in an open field and rating the frequency and severity of abnormal postures and movements.

  • Drug Administration: VU6021625, trihexyphenidyl, or vehicle is administered (e.g., i.p.), and behavioral assessments are conducted at various time points post-injection.

  • Data Analysis: Dystonia scores are compared between treatment groups to assess the efficacy of the compounds in reducing dystonic symptoms.

Conclusion and Future Directions

The preclinical data for this compound and related selective M4 antagonists suggest a promising new avenue for the treatment of dystonia. By selectively targeting the M4 receptor, these compounds have the potential to offer a more favorable side-effect profile compared to existing non-selective anticholinergic medications. The efficacy demonstrated in relevant animal models, coupled with a clear mechanistic rationale, provides a strong foundation for further development.

Future research should focus on head-to-head preclinical studies comparing this compound directly with a wider range of existing dystonia treatments in various dystonia models. Additionally, long-term efficacy and safety studies will be crucial before this promising compound can be advanced to clinical trials in patients with dystonia. The continued exploration of selective M4 receptor antagonists holds significant promise for improving the lives of individuals affected by this challenging movement disorder.

References

In Vivo Validation of VU6028418's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the M4 muscarinic acetylcholine (B1216132) receptor antagonist VU6028418 with alternative compounds, supported by experimental data. This compound has emerged as a promising preclinical candidate for the treatment of movement disorders such as dystonia and Parkinson's disease.[1] Its high selectivity for the M4 receptor subtype suggests a potential for therapeutic efficacy with a reduced side-effect profile compared to non-selective muscarinic antagonists.[1][2]

Mechanism of Action and Therapeutic Rationale

The M4 muscarinic acetylcholine receptor is highly expressed in the striatum, a key brain region for motor control.[1][2] It plays a crucial role in modulating dopaminergic and cholinergic signaling, which is often dysregulated in movement disorders.[1][2] this compound acts as a potent and selective antagonist at the M4 receptor, thereby modulating these pathways.[1][3] Preclinical studies in rodent models of Parkinson's disease, such as the haloperidol-induced catalepsy model, have demonstrated the potential of M4 antagonism to alleviate motor deficits.[1]

Comparative Analysis of M4 Antagonists

This compound belongs to a series of novel, selective M4 antagonists. For a comprehensive evaluation, this guide compares this compound with its analogs, VU6021625, VU6013720, and VU6021302, for which in vitro data is available.[2] Furthermore, we present in vivo efficacy data for VU6021625, a key compound from this series, alongside this compound.

Data Presentation

Table 1: In Vitro Potency of Selective M4 Receptor Antagonists

CompoundhM4 IC50 (nM)rM4 IC50 (nM)
This compound 4.1[1]-
VU60216250.44[2]57[2]
VU60137200.59[3]20[3]
VU60213021.8[3]70[3]

hM4: human M4 receptor; rM4: rat M4 receptor. IC50 values represent the concentration of the compound that inhibits 50% of the receptor's activity.

Table 2: In Vivo Efficacy in Haloperidol-Induced Catalepsy in Rats

CompoundDose (mg/kg, p.o.)% Reversal of Catalepsy
This compound 150.9%[1]
365.2%[1]
VU60216251 (i.p.)65.6%[1]
3 (i.p.)68.8%[1]

Table 3: Pharmacokinetic Properties of this compound

SpeciesOral Bioavailability (%)
Rat≥100%[1]
Mouse≥100%[1]
Dog86%[1]

Experimental Protocols

Haloperidol-Induced Catalepsy in Rats

This model is a widely used preclinical screen for antipsychotic-induced extrapyramidal side effects and potential anti-Parkinsonian efficacy.

  • Animals: Male Sprague-Dawley rats are used.[4]

  • Induction of Catalepsy: Haloperidol (B65202) is dissolved in a vehicle (e.g., 0.5% methylcellulose) and administered intraperitoneally (i.p.) at a dose of 1-2 mg/kg.[4][5]

  • Drug Administration: Test compounds (e.g., this compound) or vehicle are administered orally (p.o.) or i.p. at a specified time before the catalepsy assessment.

  • Catalepsy Assessment (Bar Test):

    • The rat's forepaws are gently placed on a horizontal bar raised 10 cm from the surface.[4]

    • The latency to remove both forepaws from the bar is measured with a stopwatch, with a pre-determined cut-off time (e.g., 120 or 180 seconds).[4][6]

    • Measurements are typically taken at multiple time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes).[4][7]

  • Data Analysis: The percentage reversal of catalepsy is calculated by comparing the latency in the drug-treated group to the vehicle-treated control group.

Mandatory Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AC_agonist Acetylcholine M4R M4 Receptor AC_agonist->M4R Activates G_protein Gi/o Protein M4R->G_protein Activates Dopamine_Release Dopamine (B1211576) Release M4R->Dopamine_Release Inhibits This compound This compound (Antagonist) This compound->M4R Blocks Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylyl_Cyclase PKA PKA cAMP->PKA Activates PKA->Dopamine_Release Modulates

Caption: M4 Receptor Signaling Pathway Antagonized by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Acclimation Acclimation of Sprague-Dawley Rats Group_Allocation Random Allocation to Treatment Groups Animal_Acclimation->Group_Allocation Drug_Admin Administration of This compound or Vehicle Group_Allocation->Drug_Admin Haloperidol_Admin Administration of Haloperidol (1-2 mg/kg i.p.) Drug_Admin->Haloperidol_Admin Catalepsy_Test Bar Test for Catalepsy (30, 60, 90, 120 min) Haloperidol_Admin->Catalepsy_Test Measure_Latency Measure Latency to Step-Down Catalepsy_Test->Measure_Latency Calculate_Reversal Calculate % Reversal of Catalepsy Measure_Latency->Calculate_Reversal Statistical_Analysis Statistical Analysis (e.g., ANOVA) Calculate_Reversal->Statistical_Analysis

Caption: In Vivo Validation Workflow for this compound.

Comparative_Logic cluster_compounds M4 Antagonists cluster_evaluation Evaluation Metrics cluster_outcome Therapeutic Potential This compound This compound In_Vitro In Vitro Potency (IC50) This compound->In_Vitro In_Vivo In Vivo Efficacy (Catalepsy Reversal) This compound->In_Vivo PK Pharmacokinetics (Bioavailability) This compound->PK Alternatives Alternatives (VU6021625, etc.) Alternatives->In_Vitro Alternatives->In_Vivo Conclusion Comparative Assessment of Therapeutic Potential In_Vitro->Conclusion In_Vivo->Conclusion PK->Conclusion

Caption: Logical Framework for Comparing M4 Antagonists.

References

Comparative analysis of VU6028418 and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the M4 Receptor Antagonist VU6028418 and Its Analogs for Preclinical Research

This guide provides a detailed comparative analysis of the selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, this compound, and its key analogs: VU6013720, VU6021302, and VU6021625. Developed for researchers, scientists, and drug development professionals, this document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying signaling pathway to facilitate informed decisions in preclinical studies.

Introduction to M4 Receptor Antagonists

The M4 muscarinic acetylcholine receptor is a G protein-coupled receptor highly expressed in the striatum.[1] Its role in modulating dopaminergic and cholinergic signaling has made it a promising therapeutic target for movement disorders such as Parkinson's disease and dystonia.[2][3] Selective M4 receptor antagonists are sought after to minimize the adverse effects associated with non-selective antimuscarinic drugs.[2] this compound and its analogs represent a significant advancement in the development of such selective compounds.[3][4]

Comparative Performance Data

The following tables summarize the in vitro potency and selectivity, as well as the in vivo pharmacokinetic properties of this compound and its analogs.

In Vitro Potency and Selectivity

The antagonist activity of the compounds was determined using calcium mobilization assays in Chinese Hamster Ovary (CHO) cells stably expressing either human (h) or rat (r) muscarinic receptor subtypes. The IC50 values represent the concentration of the antagonist required to inhibit 50% of the response to an EC80 concentration of acetylcholine.

CompoundhM4 IC50 (nM)rM4 IC50 (nM)rM1 IC50 (nM)rM2 IC50 (nM)rM3 IC50 (nM)rM5 IC50 (nM)
This compound 4.1[5]145>10,0003,500>10,000>10,000
VU6013720 0.59[6]20[6]1,700[4]670[4]>10,000[4]>10,000[4]
VU6021302 1.8[6]70[6]>10,000[4]2,500[4]>10,000[4]>10,000[4]
VU6021625 0.44[7]57[7]5,500[4]3,200[4]>10,000[4]>10,000[4]

Key Observations:

  • All listed analogs exhibit high potency at the human M4 receptor, with IC50 values in the low nanomolar range.[6][7]

  • There is a noticeable species difference, with compounds generally showing higher potency at the human M4 receptor compared to the rat M4 receptor.[6]

  • This compound and its analogs demonstrate high selectivity for the M4 receptor over other muscarinic subtypes, particularly M1, M3, and M5.[3][4] Selectivity over the M2 subtype is also significant, a crucial factor for minimizing potential cardiac side effects.[4]

In Vivo Pharmacokinetics

Pharmacokinetic parameters were assessed in various animal models to determine the suitability of the compounds for in vivo studies.

CompoundSpeciesOral Bioavailability (F%)Brain/Plasma Ratio (Kp)Unbound Brain/Plasma Ratio (Kp,uu)
This compound Rat≥100[5]6.4[5]0.61[5]
Mouse≥100[5]NDND
Dog86[5]NDND
VU6021625 Rat-1.30.2

ND: Not Determined

Key Observations:

  • This compound displays excellent oral bioavailability in rats and mice, and good bioavailability in dogs.[5]

  • This compound demonstrates good brain penetration in rats, as indicated by the Kp and Kp,uu values.[5]

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the functional potency of the M4 antagonists.[4]

  • Cell Culture: CHO cells stably expressing the muscarinic receptor of interest (hM4, rM4, rM1, rM2, rM3, or rM5) are plated in 96-well plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.

  • Compound Addition: A concentration-response curve of the antagonist is added to the wells, followed by a 30-minute incubation.

  • Agonist Stimulation: An EC80 concentration of acetylcholine is added to stimulate calcium influx.

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence using a plate reader (e.g., FLIPR).

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.

Radioligand Binding Assay

This assay is employed to determine the binding affinity of the compounds for the M4 receptor.[8]

  • Membrane Preparation: Membranes are prepared from CHO cells stably expressing the M4 receptor.

  • Assay Setup: In a 96-well plate, the cell membranes are incubated with a radiolabeled M4 antagonist (e.g., [3H]VU6013720) and varying concentrations of the unlabeled test compound.[8]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a filter mat to separate bound from unbound radioligand.

  • Scintillation Counting: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: Ki values are calculated from the IC50 values obtained from the competition binding curves using the Cheng-Prusoff equation.

Haloperidol-Induced Catalepsy in Rats

This in vivo model is used to assess the antiparkinsonian-like effects of M4 antagonists.[3]

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Catalepsy Induction: Catalepsy is induced by the administration of the dopamine (B1211576) D2 receptor antagonist haloperidol.

  • Compound Administration: The test compound (e.g., this compound) or vehicle is administered orally.

  • Behavioral Assessment: At specified time points after dosing, the degree of catalepsy is assessed by measuring the time it takes for the rat to remove its forepaws from an elevated bar.

  • Data Analysis: The reversal of catalepsy is calculated as a percentage of the vehicle-treated control group.

Signaling Pathway and Experimental Workflow

M4 Receptor Signaling Pathway

The M4 receptor primarily signals through the Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][9] This inhibitory effect on neuronal activity is a key mechanism underlying the therapeutic potential of M4-targeted drugs.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein M4R M4 Receptor G_alpha_i Gαi/o M4R->G_alpha_i Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i->AC Inhibits G_beta_gamma Gβγ ACh Acetylcholine ACh->M4R Activates Antagonist This compound / Analogs Antagonist->M4R Blocks ATP ATP PKA Protein Kinase A cAMP->PKA Activates Neuronal_Activity Decreased Neuronal Excitability PKA->Neuronal_Activity Leads to Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assay (Affinity - Ki) Selectivity Assays vs. M1, M2, M3, M5 (Selectivity Profile) Binding->Selectivity Functional Calcium Mobilization Assay (Potency - IC50) Functional->Selectivity PK Pharmacokinetic Studies (Oral Bioavailability, Brain Penetration) Selectivity->PK Efficacy Animal Models of Disease (e.g., Haloperidol-Induced Catalepsy) PK->Efficacy Lead_Selection Lead Candidate Selection Efficacy->Lead_Selection Start Compound Synthesis Start->Binding Start->Functional

References

The Selective M4 Receptor Antagonist VU6028418 Demonstrates Efficacy in Reversing Haloperidol-Induced Catalepsy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A recent preclinical study has demonstrated the potential of VU6028418, a selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist, in mitigating the motor side effects associated with the typical antipsychotic drug haloperidol (B65202). This guide provides a comprehensive comparison of this compound with other compounds known to affect haloperidol-induced catalepsy, a widely used animal model for predicting extrapyramidal symptoms (EPS) in humans. The data presented herein is intended for researchers, scientists, and drug development professionals.

Quantitative Analysis of Anti-Cataleptic Effects

The following table summarizes the quantitative data from preclinical studies investigating the efficacy of this compound and other relevant compounds in reversing haloperidol-induced catalepsy.

CompoundDoseAnimal ModelHaloperidol DoseEfficacyReference
This compound 0.3 mg/kgNot specifiedNot specified26.2 ± 12.0% reversal of catalepsy[1]
1 mg/kgNot specifiedNot specified50.9 ± 10.7% reversal of catalepsy[1]
3 mg/kgNot specifiedNot specified65.2 ± 4.9% reversal of catalepsy[1]
Scopolamine (B1681570) 0.6 mg/kgRatsNot specifiedSignificantly attenuated catalepsy[2]
5.0 mg/kgMice0.3 mg/kgSignificantly reduced catalepsy[3]
Trihexyphenidyl 10 mg/kgMice1.0 mg/kgSignificant reduction in cataleptic score[4]

Signaling Pathway of Haloperidol-Induced Catalepsy and the Role of this compound

Haloperidol-induced catalepsy is primarily mediated by the blockade of dopamine (B1211576) D2 receptors in the striatum. This action disrupts the delicate balance between the dopaminergic and cholinergic systems, leading to a state of motor immobility. This compound, as a selective M4 muscarinic receptor antagonist, is thought to counteract this effect by modulating cholinergic activity.

G Haloperidol Haloperidol D2R Dopamine D2 Receptor (Striatum) Haloperidol->D2R Blocks Dopamine_Signal Dopaminergic Signaling D2R->Dopamine_Signal Inhibits Cholinergic_Neuron Cholinergic Interneuron Dopamine_Signal->Cholinergic_Neuron Inhibits ACh_Release Acetylcholine (ACh) Release Cholinergic_Neuron->ACh_Release Increases M4R Muscarinic M4 Receptor ACh_Release->M4R Activates Cholinergic_Signal Cholinergic Signaling M4R->Cholinergic_Signal Mediates Catalepsy Catalepsy Cholinergic_Signal->Catalepsy Induces This compound This compound This compound->M4R Blocks

Figure 1: Signaling pathway of haloperidol-induced catalepsy and this compound's mechanism.

Experimental Workflow for Assessing Anti-Cataleptic Drugs

The evaluation of compounds for their ability to reverse haloperidol-induced catalepsy typically follows a standardized experimental workflow.

G cluster_pre Pre-treatment Phase cluster_induction Catalepsy Induction cluster_treatment Treatment Phase cluster_assessment Assessment Phase Animal_Acclimation Animal Acclimation Baseline_Behavior Baseline Behavioral Assessment Animal_Acclimation->Baseline_Behavior Haloperidol_Admin Haloperidol Administration Baseline_Behavior->Haloperidol_Admin Drug_Admin Test Compound Administration (e.g., this compound, Scopolamine) Haloperidol_Admin->Drug_Admin Catalepsy_Measurement Catalepsy Measurement (Bar Test) Drug_Admin->Catalepsy_Measurement Data_Analysis Data Analysis and Comparison Catalepsy_Measurement->Data_Analysis

Figure 2: Standard experimental workflow for evaluating anti-cataleptic compounds.

Detailed Experimental Protocols

1. Haloperidol-Induced Catalepsy in Rodents

  • Animals: Male Sprague Dawley rats or Swiss albino mice are commonly used.[2][4] Animals are housed in a controlled environment with a 12-hour light-dark cycle and have free access to food and water.

  • Catalepsy Induction: Haloperidol is dissolved in a suitable vehicle (e.g., 1% lactic acid or saline with tartaric acid) and administered intraperitoneally (i.p.).[2][4] Doses typically range from 0.5 to 2 mg/kg to induce a cataleptic state.[5][6]

  • Catalepsy Assessment (Bar Test): The "bar test" is the standard method for measuring catalepsy.[7] The animal's forepaws are placed on a horizontal bar (e.g., 1 cm diameter, 10 cm height).[2] The latency for the animal to remove both paws from the bar is recorded, with a predetermined cut-off time (e.g., 120 or 180 seconds).[2][7] Measurements are typically taken at multiple time points after haloperidol administration (e.g., 30, 60, 90, and 120 minutes).[2]

2. Administration of Test Compounds

  • This compound: The formulation for this compound in the referenced preclinical study is not explicitly detailed in the provided information. However, it is noted to be orally bioavailable.

  • Scopolamine: Scopolamine is typically dissolved in saline and administered intraperitoneally.[3]

  • Trihexyphenidyl: Trihexyphenidyl is often suspended in a 1% gum acacia solution and administered orally.[4]

Comparison of Alternatives

This compound shows a clear dose-dependent effect in reversing haloperidol-induced catalepsy, with a reversal of over 65% at the highest tested dose.[1] Its high selectivity for the M4 receptor suggests a targeted mechanism of action, which could potentially minimize off-target side effects.

Scopolamine , a non-selective muscarinic antagonist, has long been known to attenuate haloperidol-induced catalepsy.[2][3] The data indicates a significant effect, but a direct dose-response comparison with this compound is challenging due to differing experimental designs in the available studies.

Trihexyphenidyl is a clinically used anticholinergic drug for treating extrapyramidal symptoms. The referenced study demonstrates its efficacy in an animal model, showing a significant reduction in cataleptic scores at a dose of 10 mg/kg.[4]

Conclusion

The selective M4 muscarinic antagonist this compound demonstrates significant, dose-dependent efficacy in a preclinical model of haloperidol-induced catalepsy. Its performance is comparable to that of the non-selective antagonist scopolamine and the clinically used drug trihexyphenidyl. The high selectivity of this compound for the M4 receptor may offer a more targeted therapeutic approach with a potentially improved side-effect profile, warranting further investigation for the management of antipsychotic-induced motor disturbances.

References

Assessing the Translational Potential of VU6028418: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical M4 muscarinic acetylcholine (B1216132) receptor antagonist, VU6028418, with its key alternatives. Supported by experimental data, this document aims to objectively assess its translational potential for the treatment of movement disorders such as dystonia.

This compound is a potent, selective, and orally bioavailable antagonist of the M4 muscarinic acetylcholine receptor (mAChR).[1][2] The M4 receptor is highly expressed in the striatum, a key brain region for motor control, where it modulates dopaminergic signaling.[1] Antagonism of the M4 receptor is a promising therapeutic strategy for movement disorders, and this compound has been evaluated as a preclinical candidate for these conditions.[1][2]

Comparative Analysis of In Vitro Potency and Selectivity

This compound demonstrates high potency for the human M4 receptor with an IC50 of 4.1 nM.[1][3] Its selectivity against other muscarinic receptor subtypes is a critical attribute for minimizing off-target effects. The compound shows significantly lower potency at M1, M2, M3, and M5 subtypes, underscoring its high selectivity for the M4 receptor.[1]

Here, we compare the in vitro profile of this compound with other selective M4 antagonists from the same chemical series: VU6013720, VU6021625, and VU6021302.

CompoundhM4 IC50 (nM)hM1 IC50 (µM)hM2 IC50 (µM)hM3 IC50 (µM)hM5 IC50 (µM)
This compound 4.1 >10 3.5 >10 >10
VU60137200.59>10>10>10>10
VU60216250.44>10>10>10>10
VU60213021.8>10>10>10>10

Data sourced from "Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist" and "Discovery of the First Selective M4 Muscarinic Acetylcholine Receptor Antagonists with in Vivo Antiparkinsonian and Antidystonic Efficacy".[1][4]

In Vivo Efficacy in a Preclinical Model of Parkinsonism

The therapeutic potential of this compound was assessed in a rat model of haloperidol-induced catalepsy, a well-established preclinical model that mimics the motor deficits of Parkinson's disease. Oral administration of this compound demonstrated a dose-dependent reversal of cataleptic behavior.

Dose (mg/kg, p.o.)Mean Latency to Withdraw (s)% Reversal of Catalepsy
Vehicle43.4 ± 4.3-
0.332.0 ± 5.226.2 ± 12.0
121.3 ± 4.650.9 ± 10.7
315.1 ± 2.165.2 ± 4.9

Data represents the mean ± SEM. Sourced from "Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist".[1]

Pharmacokinetic Properties

A key aspect of translational potential is a compound's pharmacokinetic profile. This compound exhibits favorable oral bioavailability. The following table summarizes key pharmacokinetic parameters of this compound in rats.

ParameterValue
Brain/Plasma Kp3.4
Unbound Brain/Plasma Kp,uu0.32
Mean Unbound Brain Concentration (1 mg/kg)12.5 ng/g

Data sourced from "Discovery of this compound: A Highly Selective and Orally Bioavailable M4 Muscarinic Acetylcholine Receptor Antagonist".[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental design, the following diagrams are provided.

M4_Signaling_Pathway cluster_pre Presynaptic Cholinergic Neuron cluster_post Postsynaptic Striatal Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Activates Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces D1R D1 Dopamine (B1211576) Receptor D1R->AC Activates Dopamine Dopamine Dopamine->D1R Activates This compound This compound This compound->M4R Antagonizes

M4 Receptor Signaling Pathway in Striatal Neurons.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model calcium_assay Calcium Mobilization Assay (FLIPR) binding_assay Radioligand Binding Assay catalepsy_model Haloperidol-Induced Catalepsy in Rats compound_synthesis Compound Synthesis (this compound & Analogs) cluster_invitro cluster_invitro compound_synthesis->cluster_invitro cluster_invivo cluster_invivo cluster_invitro->cluster_invivo Lead Compound Selection data_analysis Data Analysis & Pharmacokinetic Profiling cluster_invivo->data_analysis Efficacy Assessment translational_assessment Translational Potential Assessment data_analysis->translational_assessment Evaluation

Preclinical Evaluation Workflow for this compound.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the ability of a compound to inhibit the activation of the M4 receptor. Chinese Hamster Ovary (CHO) cells stably expressing the human M4 muscarinic receptor are used.

  • Cell Preparation: CHO-hM4 cells are plated in 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution, often containing probenecid (B1678239) to prevent dye leakage.

  • Compound Addition: this compound or other test compounds are added to the wells at various concentrations.

  • Agonist Stimulation: After a short incubation with the test compound, a known M4 receptor agonist (e.g., acetylcholine) is added at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).

  • Data Analysis: The IC50 values are calculated from the concentration-response curves, representing the concentration of the antagonist that inhibits 50% of the agonist-induced response.[1]

Radioligand Binding Assay

This assay determines the binding affinity of a compound to the M4 receptor.

  • Membrane Preparation: Membranes are prepared from cells overexpressing the human M4 receptor.

  • Assay Setup: The membranes are incubated with a radiolabeled ligand that binds to the M4 receptor (e.g., [3H]N-methylscopolamine, [3H]NMS) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Radioactivity Measurement: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The Ki (inhibitory constant) is calculated from the IC50 value obtained from the competition binding curve, providing a measure of the compound's binding affinity.[1]

Haloperidol-Induced Catalepsy in Rats

This in vivo model is used to assess the potential of a compound to treat motor deficits associated with Parkinson's disease.

  • Animal Acclimation: Male Sprague-Dawley rats are acclimated to the testing environment.

  • Catalepsy Induction: Catalepsy is induced by the administration of haloperidol (B65202), a dopamine D2 receptor antagonist.

  • Compound Administration: this compound or vehicle is administered orally at various doses prior to the assessment of catalepsy.

  • Catalepsy Assessment (Bar Test): At specific time points after haloperidol injection, the rat's forepaws are placed on a horizontal bar. The latency for the rat to remove both paws from the bar is measured. A longer latency indicates a greater degree of catalepsy.

  • Data Analysis: The effect of the test compound is determined by its ability to reduce the latency to withdraw from the bar compared to the vehicle-treated group.[1]

Conclusion

This compound emerges as a promising preclinical candidate with high potency, selectivity, and oral bioavailability. Its efficacy in a validated animal model of parkinsonian motor deficits further supports its translational potential. The comparative data presented in this guide highlights its favorable profile relative to other M4 antagonists from the same series. Further studies, including comprehensive toxicological and pharmacokinetic profiling in multiple species, are warranted to fully establish its potential for clinical development in the treatment of dystonia and other movement disorders.

References

Safety Operating Guide

Proper Disposal of VU6028418: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for VU6028418, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor (mAChR) antagonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its known biological activity and potential for cardiotoxicity necessitate rigorous disposal protocols to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals handling this compound.

Hazard Assessment and Safety Precautions

This compound is a highly potent and selective bioactive small molecule. A key safety concern is its potent inhibition of the hERG (human Ether-à-go-go-Related Gene) channel, which suggests a potential for cardiotoxicity.[1] Due to its biological activity and this specific safety finding, this compound and any materials contaminated with it should be treated as hazardous waste.

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form (solid, solution, or waste).

PPE ComponentSpecificationPurpose
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or aerosols.

Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal.[2][3]

Experimental Workflow for Waste Handling

cluster_0 Step 1: Generation of Waste cluster_1 Step 2: Segregation and Collection cluster_2 Step 3: Storage and Disposal A Solid Waste (e.g., contaminated tips, tubes, gloves) C Collect in a designated, labeled, and sealed hazardous solid waste container. A->C B Liquid Waste (e.g., unused solutions, solvent rinses) D Collect in a designated, labeled, and sealed hazardous liquid waste container. (Use secondary containment) B->D E Store in a designated satellite accumulation area away from incompatible materials. C->E D->E F Arrange for pickup by institutional Environmental Health and Safety (EHS) personnel. E->F

Caption: Waste Segregation and Disposal Workflow for this compound.

Step-by-Step Disposal Procedures

For Solid Waste:
  • Collection: Place all solid materials contaminated with this compound (e.g., pipette tips, microfuge tubes, contaminated gloves, weigh boats, and paper towels) into a designated, durable, and leak-proof hazardous waste container.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and any known hazard information (e.g., "Potent Bioactive Compound," "Potential Cardiotoxin").

  • Sealing: Keep the container sealed at all times, except when adding waste.

  • Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.

For Liquid Waste:
  • Collection: Collect all liquid waste containing this compound, including unused stock solutions, experimental solutions, and solvent rinses, in a dedicated, chemically compatible, and shatter-resistant hazardous waste container.

  • Compatibility: Ensure the waste container is compatible with the solvents used (e.g., DMSO, ethanol).

  • Labeling: Clearly label the container with "Hazardous Waste," the chemical name "this compound," the solvent system, and an estimated concentration of the active compound.

  • Secondary Containment: Always place the liquid waste container in a secondary containment bin to prevent spills.

  • Sealing: Keep the container tightly capped. Do not overfill; leave adequate headspace for vapor expansion.

  • Storage: Store in the same designated satellite accumulation area as solid waste, ensuring segregation from incompatible materials.

Never dispose of this compound down the drain or in regular trash. [4] Improper disposal can lead to environmental contamination and poses a significant safety risk.

Decontamination Procedures

For glassware or equipment that needs to be reused, a thorough decontamination process is required.

Decontamination Protocol

A Contaminated Glassware/ Equipment B Rinse with appropriate organic solvent (e.g., ethanol) to solubilize the compound. A->B C Collect all rinsate as hazardous liquid waste. B->C D Wash with soap and water. B->D E Final rinse with deionized water. D->E F Clean Glassware/ Equipment E->F

Caption: Decontamination Workflow for this compound Contaminated Items.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection.

  • Contain the Spill:

    • For solid spills: Gently cover the spill with absorbent pads or a spill pillow to avoid raising dust.

    • For liquid spills: Cover with an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite).

  • Clean-up: Carefully collect all contaminated absorbent materials and any broken containers. Place them in a sealed hazardous waste container.

  • Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal of this compound must be handled in accordance with all local, state, and federal regulations. Always consult your institution's EHS department for specific guidance and to arrange for the final disposal of hazardous waste.

References

Essential Safety and Handling Protocols for VU6028418

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of potent, selective compounds like VU6028418 is paramount to ensure laboratory safety and data integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor antagonist.

While a specific, detailed Safety Data Sheet (SDS) for this compound is not publicly available, this document compiles best-practice guidelines based on information for similar potent, research-grade neuropharmacological compounds. All laboratory personnel must supplement these guidelines with a thorough risk assessment before beginning any work.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound in solid (powder) and solution forms. The following table summarizes the recommended PPE for various laboratory operations.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Handling Solid Compound Safety glasses with side shields or chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatNIOSH-approved N95 or higher-rated respirator
Preparing Stock Solutions Chemical splash gogglesDouble-gloving with nitrile glovesLaboratory coatNot generally required if performed in a certified chemical fume hood
Administering to Animals Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required

Operational Plan: Step-by-Step Handling Procedures

1. Pre-Experiment Preparation:

  • Designate a specific area for handling this compound, preferably within a certified chemical fume hood, especially when working with the solid form.

  • Ensure all necessary PPE is readily available and in good condition.

  • Prepare all required equipment (e.g., balances, vials, solvents) within the designated area to minimize movement of the compound.

  • Have a chemical spill kit readily accessible.

2. Handling the Solid Compound (Weighing):

  • Perform all weighing operations of the powdered this compound within a chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.

  • Use anti-static weighing paper or a weighing boat.

  • Carefully transfer the weighed compound to a tared vial.

  • Clean the balance and surrounding surfaces with a damp cloth or towel after use to remove any residual powder. Dispose of the cleaning materials as chemical waste.

3. Preparing Stock Solutions:

  • This compound hydrochloride is soluble in DMSO (to 100 mM) and ethanol (B145695) (to 50 mM).

  • Add the solvent to the vial containing the pre-weighed this compound.

  • Cap the vial securely and vortex or sonicate until the compound is fully dissolved.

  • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

  • Store stock solutions at -20°C for short-term (months) or -80°C for long-term (months to years) storage to ensure stability.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, weighing paper, vials) should be collected in a designated, sealed hazardous waste container.

  • Solutions: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed waste container for hazardous chemical waste disposal.

Experimental Protocols Cited

While specific experimental protocols for this compound are not detailed in the safety information, its biological activity has been characterized. It is a potent and selective M4 mAChR antagonist with an IC50 of 4.1 nM for the human receptor. In animal models, this compound has been shown to be orally bioavailable and effective in reversing haloperidol-induced catalepsy, a model used to assess potential antipsychotic efficacy.

Visualizing the Safety Workflow

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Workflow_for_this compound This compound Handling: PPE Selection Workflow start Start: Handling this compound is_solid Is the compound in solid (powder) form? start->is_solid weighing Weighing or handling solid is_solid->weighing Yes solution_prep Preparing stock solution is_solid->solution_prep No (in solution) ppe_solid Required PPE: - Safety glasses with side shields/goggles - Double nitrile gloves - Lab coat - N95 respirator weighing->ppe_solid is_in_hood Working in a fume hood? solution_prep->is_in_hood administering Administering solution solution_prep->administering Proceed to administration ppe_solution_hood Required PPE: - Chemical splash goggles - Double nitrile gloves - Lab coat is_in_hood->ppe_solution_hood Yes ppe_solution_bench Action: Move to a fume hood. Required PPE: - Chemical splash goggles - Double nitrile gloves - Lab coat is_in_hood->ppe_solution_bench No ppe_administration Required PPE: - Safety glasses - Nitrile gloves - Lab coat administering->ppe_administration

Caption: PPE selection workflow for handling this compound.

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.